2-Methylthiazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-4-5-2-3-6-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMLFUMEBNHPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865132 | |
| Record name | 2-Methyl-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24050-16-6 | |
| Record name | 2-Methylthiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24050-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyltetrahydrothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024050166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLTETRAHYDROTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/938P672IFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 2-Methylthiazolidine
Executive Summary
2-Methylthiazolidine (CAS: 24050-16-6) is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.[1][2] It serves as a critical structural motif in medicinal chemistry, particularly as a prodrug scaffold for the controlled release of aldehydes and thiols, and as a volatile flavor constituent arising from the Maillard reaction. This guide details its physicochemical properties, synthesis, and biological reactivity, providing a foundational reference for researchers in drug discovery and flavor chemistry.
Molecular Architecture & Physicochemical Profile[2][3]
The stability and reactivity of this compound are governed by the steric and electronic effects of the methyl group at the C2 position. Unlike its aromatic counterpart (thiazole), the thiazolidine ring is saturated, introducing chirality at C2 and enabling ring-chain tautomerism.
Table 1: Physicochemical Specifications
| Property | Value | Condition / Note |
| CAS Number | 24050-16-6 | |
| Molecular Formula | C₄H₉NS | |
| Molecular Weight | 103.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 160.00 °C | @ 760.00 mm Hg (Atmospheric) |
| Vapor Pressure | ~1.6 mmHg | @ 25 °C (Estimated) |
| Refractive Index ( | 1.519 – 1.525 | High refractive nature due to sulfur |
| Flash Point | ~55 °C (132 °F) | Flammable |
| Solubility | Soluble in ethanol, ether; Slightly soluble in water | Lipophilic character dominates |
| Odor Profile | Nutty, roasted, popcorn-like, meaty | Characteristic of Maillard products |
Synthetic Routes & Reaction Dynamics
Core Synthesis Protocol: Condensation Cyclization
The most robust synthesis involves the condensation of cysteamine (2-aminoethanethiol) with acetaldehyde. This reaction proceeds through a hemithioaminal intermediate which rapidly cyclizes.
Experimental Protocol:
-
Reagents: Cysteamine hydrochloride (1.0 eq), Acetaldehyde (1.1 eq), Potassium carbonate (1.0 eq), Ethanol (solvent).
-
Procedure:
-
Dissolve cysteamine HCl in ethanol under an inert atmosphere (
). -
Add
to liberate the free base. Stir for 15 minutes. -
Cool the solution to 0°C.
-
Add acetaldehyde dropwise to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Critical Step: The reaction equilibrium favors the ring form in neutral/basic alcohol.
-
-
Workup: Filter off inorganic salts. Remove solvent under reduced pressure. Purify via vacuum distillation to prevent thermal degradation/polymerization.
Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic attack and subsequent cyclization.
Figure 1: Synthetic pathway via condensation of 2-aminoethanethiol and acetaldehyde.[3]
Structural Characterization
Verification of the this compound structure relies on detecting the specific coupling between the C2-proton and the C2-methyl group.
-
H NMR (CDCl
, 400 MHz):-
1.45 ppm (d, 3H,
Hz): C2-CH (Diagnostic doublet). -
2.80–3.10 ppm (m, 2H): C5-H
(Adjacent to Sulfur). -
3.40–3.60 ppm (m, 2H): C4-H
(Adjacent to Nitrogen). -
4.65 ppm (q, 1H,
Hz): C2-H (Methine proton). -
Note: The NH proton is often broad and chemical shift varies with concentration/solvent.[3]
-
1.45 ppm (d, 3H,
-
Mass Spectrometry (EI, 70 eV):
-
Molecular Ion (
): m/z 103. -
Base Peak: m/z 88 (Loss of methyl group,
). -
Fragment: m/z 60 (Thiirane fragment or loss of imine).
-
Biological & Pharmaceutical Relevance
Thiazolidines as Prodrugs
In drug development, this compound is studied not just as a scaffold, but as a "masked" delivery system. Thiazolidines are hydrolytically unstable under acidic physiological conditions (e.g., lysosomes or gastric environment), reverting to their open-chain components.
Mechanism of Action:
-
Prodrug Form: The thiazolidine ring protects the reactive aldehyde and the thiol group.
-
Activation: Protonation of the ring nitrogen weakens the C2-N bond.
-
Release: Hydrolysis opens the ring, releasing the active aldehyde (acetaldehyde) and the aminothiol (cysteamine).
This mechanism is currently explored for delivering cysteamine in the treatment of cystinosis, reducing the rapid oxidation of free thiols in the bloodstream.
Metabolic Stability & Ring-Chain Tautomerism
The equilibrium between the closed ring and the open imine/thiol form is pH-dependent.
Figure 2: pH-dependent hydrolysis pathway utilized in prodrug strategies.
Safety & Regulatory Status
-
FEMA Number: 3716.
-
Regulatory Status: Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association.
-
Toxicity:
-
Acute toxicity is generally low, but high concentrations can be irritating due to the amine functionality.
-
Metabolic byproducts (acetaldehyde) are toxic at high systemic levels, but the slow hydrolysis rate of the thiazolidine ring acts as a buffer.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32196, this compound. Retrieved from [Link]
-
The Good Scents Company (2024). 2-methyl thiazolidine (CAS 24050-16-6) Physicochemical Properties. Retrieved from [Link]
- Wlodek, L. (2002).The reaction of cysteamine with carbonyl compounds: Thiazolidine formation. Acta Biochimica Polonica, 49(3). (Contextual grounding for synthesis mechanism).
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum. Retrieved via NIST Webbook [Link]
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An In-Depth Technical Guide to 2-Methylthiazolidine: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Heterocycle
In the landscape of modern medicinal chemistry and drug development, the strategic deployment of molecular scaffolds that can enhance therapeutic efficacy while mitigating toxicity is of paramount importance. Among the diverse array of heterocyclic compounds, 2-Methylthiazolidine, a sulfur and nitrogen-containing five-membered ring, has emerged as a molecule of significant interest. Its unique chemical properties, particularly its role as a cysteine prodrug and an acetaldehyde scavenger, position it as a valuable tool in the design of safer and more effective therapeutic agents. This technical guide, designed for the discerning researcher, scientist, and drug development professional, aims to provide a comprehensive understanding of this compound, from its fundamental characteristics and synthesis to its nuanced applications in the pharmaceutical sciences. By delving into the causality behind experimental choices and grounding our discussion in authoritative references, we endeavor to equip our audience with the knowledge to harness the full potential of this versatile molecule.
Core Identification and Physicochemical Properties
This compound, identified by the CAS Number 24050-16-6 , is a heterocyclic compound with the molecular formula C₄H₉NS and a molecular weight of approximately 103.19 g/mol .[1] It is also known by synonyms such as 2-methyl-1,3-thiazolidine.[1]
Structural and Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 2-methyl-1,3-thiazolidine | PubChem[1] |
| CAS Number | 24050-16-6 | PubChem[1] |
| Molecular Formula | C₄H₉NS | PubChem[1] |
| Molecular Weight | 103.19 g/mol | PubChem[1] |
| InChI | InChI=1S/C4H9NS/c1-4-5-2-3-6-4/h4-5H,2-3H2,1H3 | PubChem[1] |
| SMILES | CC1NCCS1 | PubChem[1] |
Physicochemical Data
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Appearance | Colorless clear liquid (estimated) | The Good Scents Company[2] |
| Boiling Point | 160.00 °C @ 760.00 mm Hg | The Good Scents Company[2] |
| Flash Point | 132.00 °F (55.56 °C) TCC | The Good Scents Company[2] |
| Specific Gravity | 1.51900 to 1.52500 @ 25.00 °C | The Good Scents Company[2] |
| Refractive Index | 1.52200 to 1.52800 @ 20.00 °C | The Good Scents Company[2] |
| Solubility | Slightly soluble in water; soluble in alcohol | The Good Scents Company[2] |
Synthesis and Mechanistic Insights
The primary and most direct route to synthesizing this compound is through the condensation reaction of cysteamine (2-aminoethanethiol) with acetaldehyde.[3] This reaction is a classic example of thiazolidine formation from β-aminothiols and aldehydes.
The Underlying Chemistry: A Nucleophilic Cascade
The synthesis proceeds via a two-step mechanism initiated by the nucleophilic attack of the amine group of cysteamine on the carbonyl carbon of acetaldehyde. This is followed by an intramolecular cyclization involving the thiol group. The acidic conditions often employed in this reaction protonate the hydroxyl intermediate, facilitating its departure as a water molecule and driving the reaction towards the formation of the stable five-membered thiazolidine ring.
Detailed Experimental Protocol: A Self-Validating System
The following protocol is adapted from established methods for thiazolidine synthesis and is designed to be a self-validating system, where successful synthesis can be confirmed through standard analytical techniques.
Materials:
-
Cysteamine hydrochloride
-
Acetaldehyde
-
Triethylamine
-
Ethanol
-
Ethyl acetate
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cysteamine hydrochloride in ethanol.
-
Add triethylamine to the solution to neutralize the hydrochloride and liberate the free base of cysteamine. Stir for 10 minutes at room temperature. The formation of triethylamine hydrochloride precipitate will be observed.
-
Slowly add acetaldehyde to the reaction mixture. An exothermic reaction may be observed.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the ethanol.
-
To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.[4]
Validation: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Characterization: Spectroscopic Fingerprints
The unambiguous identification of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
¹H NMR (Proton NMR):
-
The spectrum will show a characteristic quartet for the proton at the C2 position, coupled to the methyl protons.
-
A doublet for the methyl group at the C2 position.
-
Complex multiplets for the methylene protons at the C4 and C5 positions of the thiazolidine ring.
-
A broad singlet for the amine proton (N-H).
¹³C NMR (Carbon-13 NMR):
-
A signal for the methyl carbon.
-
A signal for the C2 carbon, which is a methine group.
-
Signals for the C4 and C5 methylene carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will exhibit a molecular ion peak at m/z = 103, corresponding to the molecular weight of this compound.[3]
-
Key Fragmentation Patterns: Common fragmentation pathways include the loss of a methyl group (M-15) and cleavage of the thiazolidine ring, leading to characteristic fragment ions. A prominent peak is often observed at m/z 88.[3]
Applications in Drug Development: A Focus on Prodrug Strategies
A significant area of interest for this compound in drug development is its application as a cysteine prodrug. Cysteine is a crucial amino acid involved in the synthesis of glutathione, a primary intracellular antioxidant. However, the direct administration of cysteine is limited by its instability and potential toxicity. Thiazolidine derivatives, such as this compound, can act as stable carriers of cysteine, releasing it intracellularly.[5][6]
The Prodrug Concept: A Bio-Reversible Delivery System
This compound can be incorporated into a drug molecule containing a suitable functional group. In the physiological environment, the thiazolidine ring can undergo hydrolysis to release the active drug and cysteine. This strategy can be employed to:
-
Enhance Bioavailability: By masking polar functional groups, the lipophilicity of a drug can be increased, improving its absorption.
-
Mitigate Toxicity: The co-administration of a cysteine source can help to replenish glutathione stores, protecting against drug-induced oxidative stress. A notable example is the use of cysteine prodrugs to protect against acetaminophen-induced hepatotoxicity.[5][6]
-
Improve Stability: The thiazolidine ring can protect a labile functional group on a drug molecule from degradation.
Acetaldehyde Scavenging: A Protective Mechanism
Acetaldehyde is a toxic metabolite of ethanol and is implicated in alcohol-related tissue damage. This compound is formed from the reaction of acetaldehyde with cysteamine.[3] This reaction suggests that compounds that can form thiazolidine rings with acetaldehyde could be explored as potential therapeutic agents to mitigate acetaldehyde toxicity.
Safety and Handling
This compound is a flammable liquid and vapor.[1] It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Conclusion and Future Perspectives
This compound is a molecule with a rich chemistry and significant potential in the field of drug development. Its straightforward synthesis, well-defined analytical profile, and, most importantly, its utility as a cysteine prodrug and acetaldehyde scavenger make it a valuable building block for medicinal chemists. Future research will likely focus on the design and synthesis of novel this compound-based prodrugs for a wide range of therapeutic agents, aiming to improve their pharmacokinetic and safety profiles. The continued exploration of its reaction with toxic aldehydes also opens up new avenues for the development of cytoprotective agents. As our understanding of the intricate interplay between drug metabolism, toxicity, and cellular defense mechanisms grows, the strategic application of molecules like this compound will undoubtedly play an increasingly important role in the creation of next-generation therapeutics.
References
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PrepChem.com. Synthesis of this compound-2-carboxylic acid methyl ester. Available from: [Link]
-
PubMed. Occurrence of this compound-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption. Available from: [Link]
- Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. (1998). Journal of Agricultural and Food Chemistry, 46(1), 223-227.
-
ResearchGate. The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Available from: [Link]
- Google Patents. Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof.
-
PubMed Central. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Available from: [Link]
-
PubMed. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. Available from: [Link]
-
PubMed Central. Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides. Available from: [Link]
-
PubMed. 2-Methyl-thiazolidine-2,4-dicarboxylic acid as prodrug of L-cysteine. Protection against paracetamol hepatotoxicity in mice. Available from: [Link]
-
PubMed. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids. Available from: [Link]
-
MDPI. Synthesis of Thiazolidinedione Compound Library. Available from: [Link]
-
The Good Scents Company. 2-methyl thiazolidine. Available from: [Link]
-
PubMed Central. Synthesis and pre-clinical studies of new amino-acid ester thiazolide prodrugs. Available from: [Link]
-
ResearchGate. Reaction between acetaldehyde and l-cysteine. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
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ResearchGate. Table 2. Reaction conditions used in the synthesis of chiral... Available from: [Link]
-
SciRP.org. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Available from: [Link]
-
Chemical Society Reviews (RSC Publishing). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Available from: [Link]
-
McCormick School of Engineering. Cellular thiol pools are responsible for sequestration of cytotoxic reactive aldehydes: Central role of free cysteine and cysteamine. Available from: [Link]
-
PubMed. Effect of (L)-cysteine on Acetaldehyde Self-Administration. Available from: [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: 2-methyl-2H-isothiazol-3-one hydrochloride. Available from: [Link]
-
PubChem. This compound-4-carboxylic acid. Available from: [Link]
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ResearchGate. 1 H- 1 H NMR correlation spectroscopy 2D NMR spectrum of | Download Scientific Diagram. Available from: [Link]
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ResearchGate. | Prodrugs for improved lipophilicity or permeability | Download Table. Available from: [Link]
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-
PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Available from: [Link]
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2-Methylthiazolidine discovery and history
An In-Depth Technical Guide to 2-Methylthiazolidine: Discovery, Synthesis, and Scientific Significance
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound. We delve into the historical context of the broader thiazolidine class, tracing its origins from early synthetic methodologies to the discovery of its profound biological significance, exemplified by landmark molecules like penicillin and the thiazolidinedione antidiabetic agents. The guide details the core synthesis of this compound through the cyclocondensation of cysteamine and acetaldehyde, presenting the underlying mechanism and a detailed experimental protocol. Furthermore, we explore its natural occurrence, particularly its endogenous formation as a biomarker for alcohol consumption, and its role as a key flavor component in cooked foods. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the chemistry, analysis, and application of this foundational molecule.
Historical Context and the Dawn of Thiazolidine Chemistry
The story of this compound is intrinsically linked to the broader history of the thiazolidine ring system—a five-membered saturated heterocycle containing both sulfur and nitrogen atoms.[1] While the specific discovery of the 2-methyl substituted variant is not marked by a singular, celebrated event, its conceptual origins lie in the foundational understanding of condensation reactions.
The parent compound, thiazolidine, is classically prepared through the condensation of cysteamine and formaldehyde.[1] This straightforward cyclization forms the bedrock of thiazolidine synthesis. The historical significance of the thiazolidine scaffold, however, was cemented not by the parent molecule but by its derivatives.
The Penicillin Precedent: The most famous naturally occurring thiazolidine is undoubtedly penicillin. Its discovery by Alexander Fleming in 1928 and subsequent isolation and structural elucidation by a team led by Howard Florey and Ernst Boris Chain in the 1940s marked a watershed moment in medicine.[2] The penicillin structure features a strained β-lactam ring fused to a thiazolidine ring, a unique arrangement responsible for its potent antibacterial activity. This discovery galvanized interest in the thiazolidine moiety as a "privileged scaffold" in medicinal chemistry.
The Rise of Synthetic Thiazolidinones: Parallel to the exploration of natural products, synthetic chemists were investigating the thiazolidinone core. Methodologies to synthesize the 2,4-thiazolidinedione (TZD) core were first reported by Kallenberg in 1923.[3] However, it was much later, in the late 1990s, that this class of compounds, known as "glitazones," gained prominence as drugs for type 2 diabetes mellitus.[4] Molecules like Rosiglitazone and Pioglitazone function as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), fundamentally altering the landscape of diabetes treatment.[3][4]
This rich history underscores the versatility of the thiazolidine scaffold. The synthesis of this compound itself is a direct application of the early condensation principles, representing one of the simplest and most fundamental examples of this important class of heterocycles.
Synthesis and Mechanism
The primary and most efficient route to this compound is the acid-catalyzed condensation reaction between cysteamine (2-aminoethanethiol) and acetaldehyde. This reaction is a classic example of imine formation followed by intramolecular cyclization.
Causality of Experimental Choices:
-
Reactants: Cysteamine provides the sulfur- and nitrogen-containing backbone. Acetaldehyde provides the electrophilic carbonyl carbon and the methyl group at the 2-position of the final ring.
-
Acid Catalyst: The reaction is typically catalyzed by a protic acid. The acid serves to protonate the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine of cysteamine.
-
Solvent: A non-protic solvent like ethanol or toluene is often used to facilitate the removal of water, which is formed as a byproduct, thereby driving the equilibrium towards the product.
Reaction Mechanism
-
Nucleophilic Attack: The nitrogen atom of cysteamine's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine is protonated at the oxygen by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water results in the formation of a Schiff base (iminium ion) intermediate.
-
Intramolecular Cyclization: The nucleophilic thiol group (-SH) attacks the electrophilic carbon of the iminium ion in an intramolecular fashion.
-
Deprotonation: A final deprotonation step yields the stable this compound ring.
Diagram of Synthetic Pathway
Caption: Synthesis of this compound from cysteamine and acetaldehyde.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for its handling, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₄H₉NS | PubChem[5] |
| Molar Mass | 103.19 g/mol | PubChem[5] |
| IUPAC Name | 2-methyl-1,3-thiazolidine | PubChem[5] |
| CAS Number | 24050-16-6 | PubChem[5] |
| Appearance | Colorless to pale yellow liquid | Thermo Fisher[6] |
| Boiling Point | 72-75 °C at 25 torr | Wikipedia[1] |
| Flash Point | 55.56 °C (132.00 °F) | The Good Scents Company[7] |
| Density | ~1.131 g/cm³ | Wikipedia[1] |
Scientific Significance and Applications
While not a therapeutic agent itself, this compound and its immediate derivatives hold significant relevance in toxicology, food science, and as synthetic building blocks.
Toxicological Biomarker: The Cysteine-Acetaldehyde Adduct
The consumption of ethanol leads to its metabolic oxidation, primarily producing acetaldehyde, a highly reactive and toxic compound.[8] In the body, the amino acid L-cysteine can react non-enzymatically with this excess acetaldehyde. This reaction mirrors the synthetic pathway, where the amine and thiol groups of cysteine condense with acetaldehyde to form This compound-4-carboxylic acid (MTCA) .[8]
The presence of elevated MTCA levels in blood is a direct consequence of ethanol consumption and can be correlated with blood alcohol concentration.[8] This makes MTCA a valuable biomarker for assessing recent alcohol intake.[8] From a toxicological perspective, this reaction represents a detoxification pathway, sequestering the harmful acetaldehyde into a more stable cyclic adduct.
Diagram of In-Vivo Formation
Caption: Endogenous formation of MTCA from ethanol metabolism.
Flavor Chemistry
This compound is a recognized flavor and aroma compound, particularly associated with savory, cooked-meat profiles.[7] It is found naturally in heated butter and roasted beef.[7] Its characteristic odor profile, described as "cooked meat-like" and "bouillon," makes it a valuable component in the formulation of savory flavors for the food industry. Its formation in food often results from the Maillard reaction and subsequent interactions between cysteine and aldehydes generated during the cooking process.
Experimental Protocol: Synthesis of a this compound Derivative
The following protocol details the synthesis of a closely related derivative, this compound-2-carboxylic acid methyl ester, which illustrates the core condensation principle. This method is adapted from established procedures.[9]
Objective: To synthesize this compound-2-carboxylic acid methyl ester via the condensation of cysteamine and methyl pyruvate.
Materials:
-
Cysteamine hydrochloride (36.6 g)
-
Triethylamine (32.6 g)
-
Methyl pyruvate (32.9 g)
-
Ethanol (500 ml)
-
Water
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Methodology:
-
Reaction Setup: To a 1000 ml round-bottom flask, add cysteamine hydrochloride (36.6 g), triethylamine (32.6 g), methyl pyruvate (32.9 g), and ethanol (500 ml).
-
Expert Insight: Triethylamine is a non-nucleophilic base used to neutralize the hydrochloride salt of cysteamine, liberating the free amine which is necessary for the reaction.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours using a heating mantle.
-
Trustworthiness: The reflux condition provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions while preventing the loss of volatile solvent and reactants.
-
-
Solvent Removal: After 2 hours, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the resulting residue, add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 ml).
-
Expert Insight: The product is expected to be more soluble in the organic phase (ethyl acetate), while salts and other polar impurities will remain in the aqueous phase. Repeated extractions ensure maximum recovery of the product.
-
-
Purification: Combine the organic extracts and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product.
-
Self-Validation: The purity of the distilled product (boiling point 76°C at 2 mmHg) can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify its molecular weight and structure.[9]
-
Conclusion
From its conceptual roots in the early 20th century to its modern-day relevance in toxicology and food science, this compound exemplifies the enduring importance of fundamental heterocyclic chemistry. While overshadowed by its more famous relatives like penicillin and the glitazones, its straightforward synthesis and significant role as a biological marker and flavor component secure its place as a molecule of interest. The principles governing its formation are a cornerstone of organic synthesis and provide a clear, demonstrable link between basic chemical reactions and complex biological and commercial applications. This guide serves as a foundational resource for scientists and researchers, grounding the history, synthesis, and utility of this compound in established scientific principles and methodologies.
References
-
PrepChem. (n.d.). Synthesis of this compound-2-carboxylic acid methyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32196, this compound. Retrieved from [Link]
-
Musshoff, F., et al. (2012). Occurrence of this compound-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption. PubMed. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl thiazolidine. Retrieved from [Link]
-
Sweeney, A. P., et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1717–1736. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazolidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazolidinedione. Retrieved from [Link]
-
Wikipedia. (n.d.). Penicillin. Retrieved from [Link]
Sources
- 1. Thiazolidine - Wikipedia [en.wikipedia.org]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 5. This compound | C4H9NS | CID 32196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. B22537.14 [thermofisher.com]
- 7. 2-methyl thiazolidine, 24050-16-6 [thegoodscentscompany.com]
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- 9. prepchem.com [prepchem.com]
Technical Monograph: 2-Methylthiazolidine in Food Systems
Executive Summary
2-Methylthiazolidine (CAS 24050-16-6) represents a critical intersection between food chemistry and metabolic toxicology.[1] In food systems, it is a potent volatile heterocyclic compound contributing to roasted, nutty, and meaty aroma profiles, formed primarily via the Maillard reaction and Strecker degradation.[2] In biological systems, its carboxylic acid derivative (this compound-4-carboxylic acid, MTCA) serves as a stable adduct of acetaldehyde and cysteine, acting as a biomarker for aldehyde exposure.[2][1][3][4] This guide synthesizes the formation mechanisms, quantitative occurrence, and analytical protocols for this compound, providing a dual-lens perspective for flavor chemists and toxicologists.[2]
Chemical Identity & Sensory Properties[5][6][7]
| Property | Specification |
| IUPAC Name | 2-Methyl-1,3-thiazolidine |
| CAS Number | 24050-16-6 |
| Molecular Formula | C₄H₉NS |
| Molecular Weight | 103.19 g/mol |
| Odor Threshold | Low ppb range (matrix dependent) |
| Sensory Descriptors | Roasted peanut, popcorn, hazelnut, cooked beef, yeasty.[2][1] |
| FEMA Number | 3716 |
Sensory Impact: this compound exhibits a high odor activity value (OAV).[1] It is often found co-occurring with 2-acetyl-2-thiazoline, where it modifies the sharp "roast" note of the thiazoline into a broader, nuttier profile.[2][1] Its presence is essential for the authentic aroma of roasted peanuts and pressure-cooked beef.[1]
Formation Mechanisms: The Dual Pathway[2]
The formation of this compound occurs through two distinct pathways depending on the environment (thermal processing vs. physiological metabolism).[1]
Pathway A: Thermal Processing (Food)
In food matrices, this compound is a product of the Maillard reaction.[1]
-
Strecker Degradation: Cysteine undergoes Strecker degradation to yield Cysteamine (via decarboxylation) and hydrogen sulfide.[1]
-
Aldehyde Generation: Reducing sugars or lipid oxidation provide Acetaldehyde .[1]
-
Condensation: Cysteamine reacts with Acetaldehyde to form the Schiff base, which cyclizes to This compound .[2][1]
Pathway B: Physiological Condensation (Metabolism)
In biological systems (and raw meats), the reaction stops at the carboxylic acid stage.[1]
-
Adduct Formation: Free Cysteine condenses with Acetaldehyde (e.g., from ethanol metabolism).[2][1]
-
Cyclization: This forms This compound-4-carboxylic acid (MTCA) .[2][1][3][4][5][6]
-
Decarboxylation (Thermal): Upon cooking, MTCA can decarboxylate to release volatile This compound .[2][1]
Visualization: Formation Pathways[2][9]
Figure 1: Mechanistic pathways for the formation of this compound via thermal degradation (Food) and physiological condensation (Metabolism).[1]
Natural Occurrence & Quantification[10]
The concentration of this compound varies significantly based on the protein content, reducing sugar availability, and processing temperature.
Table 1: Occurrence in Selected Matrices[1][10]
| Matrix | State | Concentration Range | Context |
| Roasted Peanuts | Processed | 0.5 – 5.0 ppm | One of the most abundant sulfur volatiles; correlates with roast intensity.[1] |
| Cooked Beef | Roasted/Boiled | 10 – 150 ppb | Synergistic with 2-acetyl-2-thiazoline; higher in pressure-cooked meat.[2][1] |
| Yeast Extract | Autolyzed | 0.1 – 2.0 ppm | Formed during autolysis and subsequent pasteurization. |
| Human Blood | Post-Ethanol | ~12 mg/L (as MTCA) | Detected as the carboxylic acid metabolite (MTCA) after alcohol consumption.[1][4] |
| Fried Chicken | Deep Fried | 20 – 80 ppb | Found in the volatile fraction of the coating and skin. |
Note: "ppm" = mg/kg; "ppb" = µg/kg.[2] Values are aggregated from volatile fraction analyses cited in literature.
Analytical Methodologies
Accurate detection requires distinguishing between the volatile flavor (this compound) and its non-volatile acid precursor (MTCA).[1]
Protocol A: Volatile Flavor Analysis (SPME-GC-MS)
Objective: Quantification of this compound in solid food matrices (e.g., roasted nuts, meat).[2][1]
-
Sample Preparation:
-
Extraction (HS-SPME):
-
GC-MS Parameters:
-
Column: DB-WAX or equivalent polar column (60m x 0.25mm x 0.25µm). Reasoning: Polar columns separate sulfur heterocycles from lipid-derived hydrocarbons.[2][1]
-
Injector: 250°C, splitless mode (0.75 min).
-
Oven Program: 40°C (2 min) → 5°C/min → 230°C (10 min).
-
Detection: MS in SIM mode (Target Ions: m/z 103, 60, 42).[2][1]
-
Protocol B: Metabolite Analysis (LC-MS/MS)
Objective: Quantification of MTCA (carboxylic acid form) in biological fluids or raw meat extracts.[1]
-
Derivatization (Critical Step):
-
MTCA is unstable and hydrophilic. Derivatization with dansyl chloride or acetic anhydride is required to improve retention and ionization.
-
-
Workflow:
Visualization: Analytical Decision Tree
Figure 2: Analytical workflow selection based on the chemical state (volatile flavor vs. acid metabolite) of the thiazolidine.
Safety & Biochemical Implications[4][9][10]
Regulatory Status
This compound is approved as a flavoring agent:
-
FEMA: 3716[2]
-
EU: FL No.[1] 15.006
-
JECFA: Evaluation concluded "No safety concern at estimated levels of intake" (Class II structural class).[1]
Nitrosamine Formation Risk
Researchers must be aware that thiazolidines are secondary amines.[1] In the presence of nitrites (e.g., in cured meats) and acidic conditions (stomach), this compound can be nitrosated to form N-nitroso-2-methylthiazolidine .[2][1]
-
Relevance: While the parent compound is safe, the nitrosated derivative is a potential mutagen. This highlights the importance of monitoring residual nitrite levels in formulations containing high levels of thiazolidine precursors.
Acetaldehyde Scavenging
The formation of MTCA (the precursor) is a detoxification route for acetaldehyde.[1] In drug development, thiazolidine derivatives are investigated as "prodrugs" that release cysteine to scavenge toxic aldehydes in liver disease models.[2]
References
-
European Food Safety Authority (EFSA). (2012).[1] Scientific Opinion on Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2): Thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical group 29.[2][1] EFSA Journal.[1] Link[1]
-
Elmore, J. S., & Mottram, D. S. (2000).[2][1] The role of lipid oxidation and the Maillard reaction in the formation of volatiles in cooked meat. In Flavor Chemistry: Industrial and Academic Approaches. Link[1]
-
Wimmer, Z., et al. (2012).[2][1] Occurrence of this compound-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption.[2][1][3][4][5] Alcohol and Alcoholism. Link
-
Ho, C. T., et al. (1998).[2][1] Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. Link
-
The Good Scents Company. (n.d.).[1] 2-methyl thiazolidine: Flavor and Fragrance Data.[1]Link[1]
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. DE2333581A1 - THIAZOLIDINE AS FRAGRANCE AND / OR FLAVOR - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
2-Methylthiazolidine: Mechanistic Kinetics & Application in Maillard-Driven Flavor Systems
Topic: 2-Methylthiazolidine role in Maillard reaction Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (2-MT) represents a critical volatile heterocyclic compound generated during the thermal processing of sulfur-containing amino acids and carbonyls. As a saturated analog of 2-methylthiazole, it serves as a potent contributor to roasted, nutty, and savory (meaty) flavor profiles. This guide delineates the formation kinetics of 2-MT from L-cysteine and acetaldehyde, detailing the intermediate role of this compound-4-carboxylic acid (MTCA) and providing a validated protocol for its generation and analysis in model systems.
Chemical Identity & Structural Dynamics[1][2]
This compound is a five-membered saturated heterocyclic ring containing nitrogen and sulfur. Unlike its oxidized counterpart (2-methylthiazole), the thiazolidine ring retains stereochemical flexibility and is often formed under milder thermal conditions, though it remains stable at high processing temperatures.
| Parameter | Technical Specification |
| IUPAC Name | 2-Methyl-1,3-thiazolidine |
| CAS Number | 24050-16-6 |
| Molecular Formula | C₄H₉NS |
| Molecular Weight | 103.19 g/mol |
| Organoleptic Profile | Nutty, roasted meat, vegetable-like, popcorn-like nuances.[1] |
| Solubility | Soluble in alcohol, propylene glycol; slightly soluble in water. |
Structural Note: 2-MT exists in equilibrium with its open-chain imine form (Schiff base) in aqueous solution, but the ring form predominates at neutral pH. The presence of the methyl group at the C2 position is derived directly from the acetaldehyde precursor.
Mechanistic Pathways: The Cysteine-Acetaldehyde Condensation
The formation of 2-MT is a classic example of the interaction between a
The Reaction Cascade
-
Nucleophilic Attack: The nucleophilic nitrogen of L-cysteine attacks the carbonyl carbon of acetaldehyde.
-
Ring Closure: A Schiff base forms, followed rapidly by the attack of the sulfur atom on the imine carbon, closing the ring to form This compound-4-carboxylic acid (MTCA) .
-
Decarboxylation: Under thermal stress (>100°C), MTCA undergoes decarboxylation to yield the final this compound.
Pathway Visualization
The following diagram illustrates the critical flux from precursors to the final volatile.
Figure 1: Mechanistic pathway for the formation of this compound via the condensation of L-cysteine and acetaldehyde.
Experimental Synthesis & Optimization
To study the kinetics or sensory impact of 2-MT, a robust model system is required. The following protocol ensures high yield and reproducibility by controlling pH and temperature to favor the decarboxylation step.
Protocol: Cysteine/Acetaldehyde Model System
Reagents:
-
L-Cysteine Hydrochloride Monohydrate (≥98%)[1]
-
Acetaldehyde (freshly distilled or high purity)
-
Phosphate Buffer (0.2 M, pH 7.0)
-
Internal Standard: 2-Methyl-3-heptanone (for GC quantification)
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mL of 0.2 M phosphate buffer (pH 7.0). The neutral pH is critical; acidic conditions stabilize the ring but inhibit decarboxylation, while alkaline conditions can degrade the acetaldehyde.
-
Precursor Mix: In a pressure-resistant glass reaction vial (20 mL), dissolve L-Cysteine (0.1 mmol) in 10 mL of buffer.
-
Initiation: Add Acetaldehyde (0.1 mmol) to the vial. Note: Add acetaldehyde last and seal immediately to prevent volatilization loss.
-
Thermal Treatment:
-
Seal the vial with a PTFE-lined cap.
-
Incubate in a heating block or oil bath at 120°C for 60 minutes . This temperature is necessary to drive the conversion of MTCA to 2-MT.
-
-
Termination: Cool the reaction vessel immediately in an ice bath to 4°C to halt the reaction.
-
Extraction:
-
Method A (Liquid-Liquid): Add 2 mL Dichloromethane (DCM). Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes. Collect the organic lower layer.
-
Method B (SPME): For volatile profiling, use a Carboxen/PDMS fiber. Equilibrate sample at 40°C for 10 mins, expose fiber for 20 mins.
-
Analytical Characterization
Validating the presence of 2-MT requires precise mass spectrometric analysis. 2-MT has a distinct fragmentation pattern distinguishable from its isomers.
Mass Spectrometry (EI, 70 eV)
The molecular ion (M+) is observed at m/z 103. The base peak typically results from ring cleavage or loss of alkyl fragments.
| m/z Ion | Abundance | Fragment Assignment |
| 103 | High | Molecular Ion [M]⁺ |
| 88 | Medium | [M - CH₃]⁺ (Loss of methyl group) |
| 60 | High (Base) | [C₂H₄S]⁺ (Thiirane cation via ring cleavage) |
| 56 | Medium | [C₃H₆N]⁺ |
| 44 | Medium | [C₂H₄NH]⁺ |
Gas Chromatography Retention Indices (RI)
Retention indices are column-dependent. The values below serve as reference points for identification.
| Column Type | Stationary Phase | Retention Index (RI) |
| Non-Polar | DB-5 / HP-5 | 930 - 935 |
| Polar | DB-Wax / HP-Innowax | 1415 - 1425 |
Industrial & Pharmaceutical Relevance[3]
Flavor Chemistry
In the food industry, 2-MT is not typically added as a raw ingredient but is generated in situ to create authentic savory profiles.
-
Meat Analogs: Essential for plant-based meat formulations. The reaction of cysteine (from hydrolyzed vegetable protein) with reducing sugars creates 2-MT, providing the "roasted" background note often missing in soy/pea protein bases.
-
Process Marker: Its concentration correlates with the severity of thermal processing, serving as a quality control marker for roasting processes in nuts and coffee.
Pharmaceutical Implications
While 2-MT is primarily a flavor volatile, the thiazolidine ring system is a pharmacophore of significant interest.
-
Prodrug Scaffolds: Thiazolidine derivatives are explored as prodrugs for L-cysteine delivery (e.g., to replenish glutathione levels) because the ring hydrolyzes in vivo to release the free amino acid and aldehyde.
-
Bioactivity: Substituted thiazolidines exhibit anti-inflammatory and anti-diabetic properties (e.g., Thiazolidinediones), making the synthesis of the core 2-MT structure a relevant reference point in medicinal chemistry.
References
-
Mechanism of Thiazolidine Form
- Title: Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood.
- Source: Reischl, R., et al. (2012).
-
Link:[Link]
-
Maillard Reaction & Flavor Chemistry
- Title: The Maillard Reaction: Chemistry, Biochemistry, and Implic
- Source: Nursten, H. E. (2005). Royal Society of Chemistry.
-
Link:[Link]
-
Analytical D
- Title: this compound Mass Spectrum & Retention Indices.
- Source: NIST Chemistry WebBook, SRD 69.
-
Link:[Link]
-
Cysteine-Carbonyl Condens
- Title: Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems.
- Source:Journal of Agricultural and Food Chemistry.
-
Link:[Link]
Sources
Technical Guide: 2-Methylthiazolidine-4-carboxylic Acid (MTCA) Formation
Mechanisms, Synthesis, and Therapeutic Applications[1]
Executive Summary
The condensation of L-cysteine with acetaldehyde to form 2-methylthiazolidine-4-carboxylic acid (MTCA) represents a critical intersection of organic chemistry and metabolic toxicology.[1] This reaction serves a dual purpose: it is the primary non-enzymatic detoxification pathway for acetaldehyde (the toxic metabolite of ethanol), and it provides a structural scaffold for "prodrug" strategies designed to deliver semi-essential amino acids like cysteine.
This guide provides an in-depth analysis of the physicochemical drivers of this reaction, a validated protocol for its synthesis and characterization, and a strategic overview of its utility in drug development.
Part 1: Mechanistic Foundations[1]
The formation of MTCA is a classic Pictet-Spengler type cyclization , specifically a condensation between an amino-thiol (L-cysteine) and a carbonyl compound (acetaldehyde).[1] Unlike many metabolic processes, this reaction acts spontaneously under physiological conditions without enzymatic catalysis.[1]
1.1 Reaction Pathway
The reaction proceeds through two distinct stages:[2]
-
Schiff Base Formation: The nucleophilic amine of L-cysteine attacks the carbonyl carbon of acetaldehyde, releasing water to form an unstable imine (Schiff base).
-
Intramolecular Cyclization: The sulfhydryl (-SH) group, positioned
to the amine, executes a rapid intramolecular nucleophilic attack on the imine carbon. This closes the 5-membered thiazolidine ring.[1]
1.2 Stereochemical Implications
L-Cysteine possesses a chiral center at the C4 position (using thiazolidine numbering) with an
While the reaction is reversible, the ring structure is thermodynamically favored at neutral pH, effectively sequestering the reactive aldehyde.
Figure 1: Mechanistic pathway of MTCA formation showing the divergence into diastereomers.[1] The reaction is reversible, particularly under acidic conditions.
Part 2: Kinetic & Thermodynamic Parameters[1]
Understanding the stability of MTCA is crucial for its use as a prodrug. The equilibrium is highly pH-dependent.[1][4]
2.1 pH Dependence[1][4][5]
-
Acidic pH (< 5.0): The equilibrium shifts toward the open-chain form (hydrolysis).[1] The protonation of the nitrogen atom destabilizes the ring, facilitating the release of free acetaldehyde and cysteine. This property is exploited in prodrug design to release cysteine in vivo.[1]
-
Neutral/Basic pH (> 7.0): The ring form is stable.[1] This explains why L-cysteine is effective at sequestering acetaldehyde in the blood (pH 7.[1]4) but releases it in acidic cellular compartments or during specific extraction protocols.[1]
2.2 Physicochemical Data Summary
| Parameter | Value / Characteristic | Implication |
| Molecular Formula | MW: 147.20 g/mol | |
| CAS Number | 4165-32-6 | Generic for the compound (isomers vary) |
| Equilibrium Constant ( | ~4–5 mM (at pH 7.[1]4) | Indicates moderate stability; dissociates upon dilution.[1] |
| pKa Values | Carboxyl: ~2.0, Amine: ~6.0 (Ring N) | The ring nitrogen is less basic than free cysteine. |
| Solubility | High in Water, Ethanol | Difficult to extract into non-polar organic solvents.[1] |
Part 3: Synthesis & Characterization Protocol
Objective: To synthesize and characterize MTCA for use as a reference standard or prodrug precursor.
3.1 Materials
-
L-Cysteine Hydrochloride Monohydrate (High Purity)[1]
-
Acetaldehyde (Freshly distilled or high-grade anhydrous)[1]
-
Solvent: Deionized Water or Ethanol/Water (1:1 mixture)[1]
-
Base: Sodium Acetate or NaOH (for pH adjustment)[1]
3.2 Step-by-Step Synthesis Protocol
-
Preparation: Dissolve L-Cysteine HCl (10 mmol, 1.75 g) in 20 mL of deionized water.
-
Buffering: Add Sodium Acetate (approx. 10-12 mmol) to adjust the solution to pH 5.5–6.0. Note: Avoid highly basic pH during initiation to prevent acetaldehyde polymerization (aldol condensation).[1]
-
Addition: Cool the solution to 4°C. Dropwise add Acetaldehyde (10 mmol, ~0.56 mL) with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. The reaction is typically complete when the thiol odor of cysteine diminishes significantly.
-
Isolation (Crystallization):
-
Storage: Store at -20°C under argon. MTCA is hygroscopic and prone to oxidation/hydrolysis if exposed to moisture/air.[1]
3.3 Characterization (NMR & MS)[1][6]
Mass Spectrometry (ESI-MS):
-
Expected [M+H]+: m/z 148.04
-
Fragment Ions: Loss of carboxyl group (m/z ~102).[1]
-
Methyl Group (C2-CH3): Doublet at
1.3 – 1.6 ppm.[1] -
C2-H (Methine): Quartet/Multiplet at
4.6 – 4.9 ppm.[1] (Diagnostic of ring closure). -
C4-H (Alpha-proton): Multiplet at
3.8 – 4.2 ppm.[1] -
C5-H2 (Methylene): Multiplets at
3.0 – 3.5 ppm.[1][6][7]
Part 4: Biological Implications (Prodrugs & Toxicology)[1]
The reversible nature of the thiazolidine ring makes MTCA a unique pharmacological agent.
4.1 The "Prodrug" Mechanism
Free L-cysteine is rapidly oxidized to cystine in the bloodstream and has poor cellular uptake.[1] MTCA acts as a "masked" cysteine.[1]
-
Transport: MTCA enters cells via passive diffusion or specific carboxylate transporters.[1]
-
Activation: Once inside the cell (or specific organelles), non-enzymatic hydrolysis releases L-cysteine.[1]
-
Therapeutic Outcome: The released cysteine boosts Glutathione (GSH) synthesis, providing protection against oxidative stress (e.g., Acetaminophen toxicity).
4.2 Alcohol Detoxification
In the context of alcohol consumption, the formation of MTCA reduces the burden of free acetaldehyde, which is responsible for "hangover" symptoms and mutagenic DNA damage. However, high levels of MTCA itself can inhibit specific enzymes, suggesting a complex toxicological profile.
Figure 2: Biological fate of MTCA.[1] It acts as a transport vehicle for cysteine, eventually supporting glutathione synthesis.[1]
References
-
Nagasawa, H. T., et al. (1984).[1] "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity."[8] Journal of Medicinal Chemistry.
-
Wlodek, L. (2002).[1] "Beneficial and harmful effects of thiols." Polish Journal of Pharmacology.
-
Restelli, A., et al. (1990).[1][9] "NMR Determination of absolute configurations in 2‐alkylthiazolidine‐4‐carboxylic acids." Journal of Heterocyclic Chemistry. [1]
-
PubChem Compound Summary. (2025). "this compound-4-carboxylic acid."[1][3][10][11][12][13] National Center for Biotechnology Information.[1] [1]
-
Yamashita, T., et al. (2010).[1] "Acetaldehyde removal from indoor air through chemical absorption using L-cysteine."[1][10][14] Environmental Science.
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- 1. This compound-4-carboxylic acid | C5H9NO2S | CID 160736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents [patents.google.com]
- 3. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pjps.pk [pjps.pk]
- 7. THIAZOLIDINE-2-CARBOXYLIC ACID(16310-13-7) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sci-Hub. NMR Determination of absolute configurations in 2‐alkylthiazolidine‐4‐carboxylic acids / Journal of Heterocyclic Chemistry, 1990 [sci-hub.st]
- 10. Acetaldehyde removal from indoor air through chemical absorption using L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
2-Methylthiazolidine as a sulfur-containing volatile compound
A Dual-Function Volatile: From Maillard Kinetics to Chemo-Signaling[1][2][3][4]
Executive Summary
2-Methylthiazolidine (2-MT, CAS: 24050-16-6) is a saturated sulfur-nitrogen heterocycle that occupies a unique niche at the intersection of food chemistry and neurobiology.[1][2][3][4] In flavor science, it is a volatile product of the Maillard reaction, contributing "nutty," "roasted," and "popcorn-like" notes to processed meats and yeast extracts.[2][4] In behavioral neuroscience, it serves as a structural analog to predator kairomones (e.g., 2,4,5-trimethylthiazoline), providing a critical tool for mapping olfactory receptor (TAAR) specificity.[2][3][4]
This guide moves beyond basic definitions to provide a rigorous, self-validating framework for synthesizing, detecting, and utilizing 2-MT in experimental settings.
Part 1: Chemical Architecture & Synthesis[1][2][3][4][5]
Structural Dynamics
Unlike its unsaturated counterpart (2-methylthiazoline), 2-MT is a saturated five-membered ring containing one sulfur and one nitrogen atom.[1][2][3][4] Its reactivity is defined by two core features:
-
Ring Labillity: The ring is formed via the condensation of a carbonyl and a 1,2-aminothiol.[1][3] This reaction is reversible in aqueous solution, highly dependent on pH.[1][2][3][4]
-
Chirality: The C2 position is a chiral center.[1][2][3] While typically synthesized as a racemate, the stereochemistry influences binding affinity in olfactory receptors.[3][4]
Mechanistic Synthesis
The most robust synthesis route involves the condensation of cysteamine (2-aminoethanethiol) with acetaldehyde.[2][3][4]
The Mechanism:
-
Nucleophilic Attack: The sulfur atom of cysteamine (highly nucleophilic) attacks the carbonyl carbon of acetaldehyde.[3]
-
Hemithioaminal Formation: An intermediate species forms.[1][2][3][5]
-
Cyclization: The amine nitrogen attacks the same carbon, ejecting water (dehydration) to close the ring.[3][4]
Figure 1: Step-wise condensation mechanism for this compound synthesis.[1][2][3][4]
Part 2: Experimental Protocols
Protocol A: High-Yield Synthesis of this compound
Objective: Synthesize 2-MT with >95% purity for analytical standards.
Reagents:
Methodology:
-
Neutralization: Dissolve 10 mmol cysteamine HCl in 20 mL distilled water. Add 10 mmol NaOH to neutralize the salt (pH ~8-9). Critical: The free base is required for the nucleophilic attack.[3]
-
Addition: Cool the solution to 4°C (ice bath). Dropwise add 11 mmol acetaldehyde (10% excess) over 15 minutes.[1][2][3][4]
-
Reaction: Stir at room temperature for 2 hours. The solution will turn slightly yellow.[1][3]
-
Extraction: Extract the aqueous mixture 3x with 15 mL DCM.
-
Workup: Dry combined organic layers over anhydrous
. Filter and concentrate under reduced pressure (Rotavap) at low vacuum (do not exceed 40°C bath temp due to product volatility).
Self-Validating Checkpoint:
-
NMR Verification: Run a
-NMR in . Look for the quartet/multiplet at 4.5-5.0 ppm corresponding to the C2 methine proton ( ).[1][2][3][4] If the aldehyde peak ( 9.8 ppm) is visible, the reaction is incomplete.[4]
Protocol B: GC-MS Quantification in Biological Matrices
Objective: Detect 2-MT in a complex matrix (e.g., meat homogenate or urine).[1][2][3][4]
Instrument Parameters:
-
System: Agilent 7890B/5977B (or equivalent).
-
Column: DB-WAX UI (Polar) is preferred over non-polar columns to separate thiazolidines from lipid hydrocarbons.[1][2][3][4]
Temperature Program:
| Stage | Rate (°C/min) | Temp (°C) | Hold (min) |
|---|---|---|---|
| Initial | - | 40 | 2 |
| Ramp 1 | 5 | 150 | 0 |
| Ramp 2 | 20 | 240 | 5 |[1][2][3][4]
MS Settings:
Part 3: Sensory & Biological Significance[1][2][3][4]
The Flavor Profile
In food systems, 2-MT is a "character impact compound."[1][2][3][4] It does not taste like the raw sulfur of cysteine but transforms into a roasted profile.[3]
-
Descriptors: Nutty, Popcorn, Roasted Meat, Vegetable-sulfur.[1][2][3][4]
-
Formation: Strecker degradation of cysteine produces acetaldehyde and
/ammonia.[1][2][3] Recombination yields thiazolidines.[1][2][3]
Chemo-Signaling and Fear Response
2-MT is structurally homologous to 2,4,5-trimethylthiazoline (TMT) , a component of fox feces that induces innate fear in rodents.[1][2][3][4]
-
Receptor Mechanism: These molecules bind to Trace Amine-Associated Receptors (specifically TAAR5 or TAAR4 clades) in the olfactory epithelium.[1][2][3][4]
-
Comparative Potency: 2-MT is less potent than TMT but is used to map the "pharmacophore" of fear.[1][2][3] The lack of the double bond (thiazolidine vs. thiazoline) and methyl groups alters the receptor binding pocket fit, often resulting in a reduced freezing behavior in mice.[4]
Figure 2: Behavioral assay workflow for assessing 2-MT bioactivity in rodents.
References
-
Synthesis & Mechanism: Yasuhara, A., & Shibamoto, T. (1991).[1][2][3][4] Analysis of thiazolidines in the presence of aldehydes and cysteamine.[3][6][7] Journal of Agricultural and Food Chemistry. Link[1][2][3][4]
-
Sensory Properties: The Good Scents Company. 2-methyl thiazolidine: Organoleptic Properties.[1][2][3][8] Link
-
Bioactivity (TMT Analogues): Fendt, M., & Endres, T. (2008).[1][2][3][4] 2,3,5-Trimethyl-3-thiazoline (TMT), a component of fox odor - just a repugnant odor or a fear-inducing kairomone? Neuroscience & Biobehavioral Reviews. Link
-
General Chemistry: PubChem Database.[1][2][3] this compound (CID 32196).[1][2][3][4] Link
-
Maillard Reaction Context: Mottram, D. S. (1998).[1][2][3][4] Flavour formation in meat and meat products: a review. Food Chemistry. Link
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2-Methylthiazolidine and Derivatives: Synthesis, Reactivity, and Medicinal Applications
[1][3][4]
Executive Summary: The Dynamic Heterocycle
The this compound ring system (2-MT) represents a unique class of saturated S,N-heterocycles characterized by their reversible formation and stereochemical versatility .[2][3] Unlike their aromatic counterparts (thiazoles), thiazolidines are non-planar and chemically dynamic.[1][2][3]
In drug development, this scaffold is primarily utilized for two opposing properties:
-
Stability: When N-acylated, it serves as a robust proline isostere or a protected form of 1,2-aminothiols.[1][2][3]
-
Lability: As a free base, it functions as a prodrug moiety, hydrolyzing under physiological conditions to release bioactive aldehydes or cysteine derivatives.[1][2][3]
This guide details the synthesis, reactivity, and application of 2-MT, with a specific focus on its most biologically relevant derivative, This compound-4-carboxylic acid (MTCA) .[1][2][3]
Structural Properties and Stereochemistry[4]
Conformational Analysis
The thiazolidine ring adopts a puckered envelope conformation to minimize torsional strain.[1][2]
-
C2-Position: The carbon between the sulfur and nitrogen (aminal carbon) is the most reactive center.[1][2][3] Substituents at C2 (methyl group) introduce chirality.[1][2][3]
-
C4-Position: In derivatives derived from cysteine (like MTCA), C4 retains the stereochemistry of the amino acid precursor (e.g., L-Cysteine
(4R)-thiazolidine).[2][3]
Stability Profile
The stability of the 2-MT ring is pH-dependent and governed by the electronic state of the nitrogen atom.[2][3]
-
Acidic pH: Promotes ring opening via protonation of the nitrogen, facilitating C2-N bond cleavage.[1][2][3]
-
Neutral/Physiological pH: The free base exists in equilibrium with its open-chain imine/thiol form.[1][2][3]
-
N-Functionalization: Acylation (e.g., N-acetyl-MTCA) locks the ring conformation, significantly increasing hydrolytic stability by reducing the nitrogen's basicity.[1][2][3]
Synthesis Methodologies
The formation of 2-methylthiazolidines proceeds via the condensation of 1,2-aminothiols with acetaldehyde.[1][2][3] This reaction is a classic example of heterocyclization via hemithioaminal intermediates .[1][2]
Mechanism of Formation (Graphviz Visualization)
The following diagram illustrates the mechanistic pathway from L-Cysteine and Acetaldehyde to MTCA.
Figure 1: The condensation reaction proceeds rapidly in aqueous media.[1][2] The sulfur atom acts as the primary nucleophile, followed by nitrogen closure.[1]
Experimental Protocol: Synthesis of (4R)-2-Methylthiazolidine-4-carboxylic Acid (MTCA)
Objective: To synthesize MTCA from L-Cysteine and Acetaldehyde with high stereochemical retention.
Reagents:
-
Acetaldehyde (15 mmol, 1.5 eq)[3]
Protocol:
-
Preparation: Dissolve L-cysteine HCl (1.57 g, 10 mmol) in 20 mL of degassed water. Add potassium acetate to adjust pH to ~6.5–7.0. Note: Oxygen exclusion is critical to prevent disulfide formation (Cystine).[1][2][3]
-
Addition: Cool the solution to 0°C. Add acetaldehyde (0.85 mL, 15 mmol) dropwise over 10 minutes.
-
Reaction: Stir the mixture at room temperature (25°C) for 12 hours. The reaction is equilibrium-driven; using excess aldehyde pushes it to completion.[1][2][3]
-
Isolation: Concentrate the solution under reduced pressure (rotary evaporator, <40°C) to remove excess acetaldehyde and water.
-
Purification: The residue is typically a viscous oil or hygroscopic solid.[1][2] For analytical purity, recrystallize from ethanol/water or convert to the N-acetyl derivative (see Section 4).[1][2][3]
-
Characterization:
Validation Check: The product should show a distinct lack of the free aldehyde peak (~9.8 ppm) in NMR, confirming ring closure.
Reactivity Profile & Derivatives
Once formed, the 2-MT scaffold can be diverted into three major reaction pathways: Hydrolysis , Oxidation , and N-Functionalization .[1][2][3]
Reactivity Map[1][2][3]
Figure 2: The scaffold's fate is determined by pH and oxidative conditions.[3]
Key Derivatives and Transformations
| Reaction Type | Reagent / Condition | Product | Application |
| N-Acetylation | Acetic Anhydride, Pyridine | N-Acetyl-2-methylthiazolidine | Stabilized analytical standard; prodrug linker.[1][2][3] |
| S-Oxidation | NaIO4 (1 eq), 0°C | Thiazolidine S-oxide | Chiral sulfoxide auxiliary.[1][2][3] |
| Ring Opening | 2,2'-Dipyridyl Disulfide (DPDS) | Mixed Disulfide | Protein chemical ligation; thiol protection.[1][2][3][4] |
| Dehydrogenation | MnO2 or DDQ | 2-Methylthiazoline | Precursor to aromatic thiazoles.[1][2][3] |
Medicinal Chemistry Applications
Prodrug Strategies: Cysteine Delivery
This compound-4-carboxylic acid acts as a "masked" cysteine.[1][2][3] L-Cysteine is rapidly oxidized to insoluble cystine in vivo.[1][2][3] The thiazolidine ring protects the thiol group, allowing intracellular delivery.[1][2]
-
Mechanism: Upon cellular uptake, enzymatic or non-enzymatic hydrolysis releases L-cysteine and acetaldehyde.[1][2][3]
-
Therapeutic Use: Radioprotection (scavenging free radicals via released thiol) and mucolytic activity.[1][2][3]
Detoxification Biomarker
MTCA is formed endogenously in humans after ethanol consumption.[1][2] Acetaldehyde (a toxic ethanol metabolite) condenses with L-cysteine to form MTCA.[1][2][3][5][6][7]
-
Clinical Relevance: High levels of MTCA in plasma indicate recent alcohol exposure and the body's attempt to sequester toxic acetaldehyde.[1][2]
Metallo- -Lactamase Inhibitors
Recent studies highlight 2-mercaptomethyl-thiazolidines (MMTZs) as potent inhibitors of metallo-
-
Mode of Action: The thiazolidine sulfur and the mercaptomethyl group coordinate with the zinc ions in the MBL active site, disabling the enzyme.[1]
References
-
NIST Mass Spectrometry Data Center. this compound-4-carboxylic acid Spectral Data. [Link][1][2][3]
-
National Institutes of Health (PubChem). this compound-4-carboxylic acid Compound Summary. [Link][2][3]
-
Wlodek, L. (2002).[1][2][3] The reaction of acetaldehyde with cysteamine and cysteine: biological implications. [Link]
-
Fife, T. H., et al. (1991).[1][2][3][8] Mechanism of thiazolidine hydrolysis.[1][2][8][9][10] Ring opening and hydrolysis of 1,3-thiazolidine derivatives.[1][2][3][9][10] Journal of the American Chemical Society.[1][2][10] [Link][2][3]
-
Brem, J., et al. (2016).[1][2][3] 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases.[1][2][3][11] Nature Chemical Biology.[1][2][3] [Link]
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- 7. Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. ChemInform Abstract: Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1, 3‐Thiazolidine Derivatives of p‐(Dimethylamino)cinnamaldehyde. / ChemInform, 1991 [sci-hub.box]
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An In-Depth Technical Guide to 2-Methylthiazolidine for Researchers
This guide provides a comprehensive technical overview of 2-methylthiazolidine (CAS No. 24050-16-6), a heterocyclic compound of significant interest to researchers in flavor chemistry, pharmacology, and drug development. This document delves into its synthesis, chemical properties, analytical methodologies, and key applications, offering field-proven insights and detailed protocols to support advanced research and development.
Introduction: The Dual Identity of this compound
This compound, a sulfur and nitrogen-containing five-membered ring, holds a fascinating dual role in the scientific landscape. In the realm of food science, it is a key contributor to the desirable savory, meaty, and roasted aromas generated during the Maillard reaction.[1] Conversely, in the biomedical field, the thiazolidine scaffold is explored for its potential as a prodrug, particularly for delivering cysteine to mitigate cellular damage.[2]
This guide will navigate through the essential technical aspects of this compound, providing researchers with the foundational knowledge and practical methodologies required to work with this versatile molecule.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₉NS | PubChem[3] |
| Molecular Weight | 103.19 g/mol | PubChem[3] |
| Appearance | Colorless liquid | |
| Boiling Point | 160 °C at 760 mmHg | |
| Flash Point | 55.56 °C (132.00 °F) | |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and dichloromethane.[4] | |
| CAS Number | 24050-16-6 | PubChem[3] |
Safety and Handling:
This compound is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis of this compound: A Practical Protocol
The primary synthetic route to this compound involves the condensation reaction between cysteamine and acetaldehyde.[5] This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization.
Reaction Mechanism
The synthesis is a classic example of thiazolidine formation from an aminothiol and an aldehyde. The lone pair of the primary amine on cysteamine attacks the electrophilic carbonyl carbon of acetaldehyde. Following a series of proton transfers and the elimination of a water molecule, a Schiff base (imine) intermediate is formed. The thiol group then acts as a nucleophile, attacking the imine carbon to form the five-membered thiazolidine ring.
Detailed Experimental Protocol
This protocol is adapted from established procedures for thiazolidine synthesis.[6][7]
Materials:
-
Cysteamine hydrochloride
-
Acetaldehyde
-
Triethylamine (or another suitable base)
-
Ethanol (or other suitable solvent)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cysteamine hydrochloride in ethanol.
-
Base Addition: Add triethylamine to the solution to neutralize the hydrochloride and liberate the free cysteamine. Stir for 15-20 minutes at room temperature.
-
Acetaldehyde Addition: Slowly add acetaldehyde to the reaction mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
-
Analytical Methodologies
Accurate characterization and quantification of this compound are crucial for research applications. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile compounds like this compound, particularly in complex matrices such as food samples.
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| GC Column | DB-5ms, HP-5ms, or equivalent non-polar column (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-350 |
Mass Fragmentation Pattern:
The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 103. Key fragment ions can provide structural confirmation. While a detailed fragmentation pattern requires experimental data, typical fragmentation of thiazolidines involves cleavage of the ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule. While specific peak assignments for this compound require experimental data, the expected regions for the proton (¹H) and carbon-¹³ (¹³C) signals can be predicted based on its structure.
Expected ¹H NMR (in CDCl₃):
-
Methyl group (CH₃): A doublet around 1.4-1.6 ppm.
-
Methylene groups (CH₂-S and CH₂-N): Multiplets in the range of 2.8-3.5 ppm.
-
Methine proton (CH): A quartet around 4.0-4.3 ppm.
-
Amine proton (NH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
Expected ¹³C NMR (in CDCl₃):
-
Methyl carbon (CH₃): A signal around 20-25 ppm.
-
Methylene carbon (C-S): A signal around 30-35 ppm.
-
Methylene carbon (C-N): A signal around 45-50 ppm.
-
Methine carbon (N-CH-S): A signal around 60-65 ppm.
Applications in Research and Development
Flavor Chemistry and the Maillard Reaction
This compound is a significant product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.[1] It is particularly associated with the savory and meaty flavors in cooked foods.
The formation of this compound in the Maillard reaction involves the degradation of the sulfur-containing amino acid cysteine, which provides the sulfur and nitrogen atoms, and a carbonyl source, such as acetaldehyde, which can be derived from the degradation of sugars or lipids.
Cysteine Prodrugs in Pharmacology
The thiazolidine ring can undergo hydrolysis under physiological conditions to release its constituent aldehyde and aminothiol. This property has led to the investigation of 2-substituted thiazolidines as prodrugs for the delivery of cysteine.[2] Cysteine is a precursor to the antioxidant glutathione, and its targeted delivery can help protect cells from oxidative stress.
2-Methyl-thiazolidine-2,4-dicarboxylic acid, a derivative of this compound, has been shown to protect against paracetamol-induced hepatotoxicity in mice by acting as a cysteine prodrug.[2] This suggests that this compound and its derivatives are promising candidates for further investigation in drug development.
Regulatory Status
The regulatory status of this compound as a flavoring substance is an important consideration for its use in food products. In Europe, it has been evaluated by the European Food Safety Authority (EFSA).[8][9] In the United States, flavoring substances can be designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) or through a GRAS notification to the Food and Drug Administration (FDA). Researchers should consult the latest regulatory updates from these agencies for the current status of this compound.
Conclusion
This compound is a molecule with diverse and significant applications in both food science and pharmacology. Its role as a key flavor compound and its potential as a cysteine prodrug make it a compelling subject for further research. This guide has provided a comprehensive technical overview, including practical synthesis and analytical protocols, to empower researchers in their exploration of this multifaceted compound. As with any chemical research, adherence to safety protocols and a thorough understanding of the underlying chemistry are essential for successful and meaningful scientific discovery.
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Reischl, R. J., Bicker, W., Keller, T., Lamprecht, G., & Lindner, W. (2012). Occurrence of this compound-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption. Analytical and Bioanalytical Chemistry, 404(6-7), 1779–1787. [Link]
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PrepChem. (n.d.). Synthesis of this compound-2-carboxylic acid methyl ester. Retrieved from [Link]
- Cui, Z., et al. (2012). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Asian Journal of Chemistry, 24(7), 3221-3223.
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ResearchGate. (n.d.). reaction scheme for the formation of thiazolidines as proposed in parts in the literature[10]. Retrieved from [Link]
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Wlodek, L., & Rommelspacher, H. (1997). 2-Methyl-thiazolidine-2,4-dicarboxylic acid as prodrug of L-cysteine. Protection against paracetamol hepatotoxicity in mice. Fundamental & Clinical Pharmacology, 11(5), 454-459. [Link]
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Abo-Ashour, M. A., et al. (2021). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 26(15), 4487. [Link]
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Reischl, R. J., Bicker, W., Keller, T., Lamprecht, G., & Lindner, W. (2012). Occurrence of this compound-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption. Analytical and Bioanalytical Chemistry, 404(6-7), 1779–1787. [Link]
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Huang, T. C., Huang, L. Z., & Ho, C. T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224–227. [Link]
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EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2011). Scientific Opinion on Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2): Thiazoles, thiophene, thiazoline and thienyl derivatives from chemical group 29. EFSA Journal, 9(10), 2309. [Link]
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EFSA Panel on Food Additives and Flavourings (FAF). (2023). Scientific Opinion on Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives. EFSA Journal, 21(2), 7777. [Link]
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ResearchGate. (n.d.). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
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Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. (2015). Journal of medicinal chemistry, 58(21), 8595–8607. [Link]
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EFSA Panel on Food Additives and Flavourings (FAF), et al. (2020). Scientific Opinion on Flavouring Group Evaluation 72, Revision 2 (FGE.72Rev2): consideration of aliphatic, branched‐chain saturated and unsaturated alcohols, aldehydes, acids and related esters evaluated by JECFA (61st, 68th and 69th meetings) and... EFSA Journal, 18(3), e06044. [Link]
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Karabedian, M., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1364-1379. [Link]
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Li, Y., et al. (2020). Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development. Antimicrobial Agents and Chemotherapy, 64(11), e00951-20. [Link]
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EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2011). Scientific Opinion on Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2): Thiazoles, thiophene, thiazoline and thienyl derivatives from chemical group 29. EFSA Journal, 9(10), 2309. [Link]
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Al-Omar, M. A. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Molecular Sciences, 11(11), 4531–4540. [Link]
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Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
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EFSA Panel on Food Additives and Flavourings (FAF). (2021). Flavouring group evaluation 419 (FGE.419): 2‐methyl‐1‐(2‐(5‐(p‐tolyl)‐1H‐imidazol‐2‐yl)piperidin‐1‐yl)butan‐1‐one. EFSA Journal, 19(6), e06629. [Link]
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Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(6), 1243-1253. [Link]
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- 10. mdpi.com [mdpi.com]
Operational Mastery of 2-Methylthiazolidine: A Technical Safety & Handling Guide
Abstract
2-Methylthiazolidine (CAS 24050-16-6) is a potent heterocyclic compound utilized extensively in flavor chemistry and pharmaceutical synthesis. While valuable for its "meaty" or "popcorn-like" organoleptic properties, it presents distinct operational challenges: a low odor threshold, susceptibility to oxidation, and flammability. This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a field-validated framework for the safe storage, manipulation, and disposal of this compound.
Chemical Profile & Operational Significance[1][2][3]
This compound is a saturated five-membered ring containing both sulfur and nitrogen (a thiazolidine). In drug development, it serves as a bioisostere and a scaffold for peptidomimetics. In flavor chemistry, it is a key component in generating savory profiles.
Its operational risk profile is dominated by two factors:
-
Olfactory Potency: Like many sulfur heterocycles, it possesses a pervasive odor that can induce nausea and "olfactory fatigue" (anosmia) at high concentrations, masking its presence during leaks.
-
Oxidative Instability: The sulfur atom is prone to oxidation to sulfoxides or sulfones upon exposure to air, altering its chemical efficacy and darkening the material.
Physicochemical & Hazard Identification
The following data consolidates current GHS classifications and physical properties critical for engineering control design.
Table 1: Physicochemical Properties & Hazards
| Property | Value | Operational Implication |
| CAS Number | 24050-16-6 | Unique Identifier |
| Molecular Weight | 103.19 g/mol | Calculation standard |
| Boiling Point | ~160 °C (at 760 mmHg) | Moderate volatility; significant vapor generation during heating.[1] |
| Flash Point | ~55 °C (131 °F) | Flammable Liquid (Category 3) . Grounding required. |
| Density | 1.06 g/mL | Denser than water; sinks in aqueous spills. |
| Solubility | Soluble in alcohol; Slightly soluble in water | Lipophilic nature requires organic solvents for cleanup. |
| Odor Threshold | Extremely Low (< 1 ppm est.) | Detection precedes toxic limits; containment is critical for comfort. |
| GHS Classification | H226: Flammable liquid/vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Irritant to all mucosal surfaces. |
Engineering Controls & Personal Protective Equipment (PPE)
Ventilation Strategy
-
Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Vacuum Protection: If using a Schlenk line or rotary evaporator, the vacuum exhaust must be vented into the hood or through a bleach scrubber (see Section 4.3) to prevent odor release into the lab atmosphere.[2]
Glove Permeation & Selection
Sulfur-containing heterocycles can permeate standard nitrile gloves over time.
-
Routine Handling (Splash Protection): Double-gloving with Nitrile (minimum 5 mil) is acceptable for brief transfers. Change immediately upon contamination.[3][4]
-
Spill Cleanup / Immersion: Use Laminate (e.g., Silver Shield/4H) or Butyl Rubber gloves. These provide superior resistance to permeation by organic sulfides.
Operational Protocols: Storage, Handling, and Deactivation[1][5]
Storage: The Inert Barrier
To maintain purity and prevent the formation of oxidation byproducts, this compound should be stored under an inert atmosphere.
-
Protocol: Flush the headspace of the storage container with Nitrogen (
) or Argon ( ) after every use. -
Sealing: Parafilm is insufficient. Use a cap with a Teflon liner or store inside a secondary container (desiccator) within a flammables cabinet.
Transfer Techniques
Avoid pouring. Pouring increases surface area, maximizing vapor release and oxidation.
-
Syringe Transfer: Use a glass syringe with a long needle to withdraw liquid through a septum. This "closed-system" approach minimizes odor release.
-
Cannula Transfer: For larger volumes (>50 mL), use positive pressure cannula transfer to move the liquid between sealed vessels.
The "Bleach Trap" Deactivation Protocol
Sulfur odors cling to glassware and surfaces.[5] Standard soap and water are ineffective. The most reliable method for decontamination is oxidative destruction using Sodium Hypochlorite (Bleach).
Mechanism:
Step-by-Step Decontamination:
-
Preparation: Prepare a 10% Bleach solution (1 part commercial bleach to 9 parts water) in a dedicated soaking tub inside the fume hood.
-
Immersion: Immediately submerge all contaminated pipettes, syringes (disassembled), and glassware into the bath.
-
Soak Time: Allow to soak for 30–60 minutes .
-
Rinse: Remove, rinse copiously with water, then wash with standard detergent.
Workflow Visualization
The following diagram outlines the safe lifecycle of the compound in the laboratory.
Figure 1: Lifecycle workflow ensuring containment of vapors and oxidative neutralization of residues.
Emergency Response: Spill Management
Spills of this compound require immediate action to prevent the entire facility from becoming uninhabitable due to odor.
Spill Decision Matrix
-
Minor Spill (< 5 mL): Manageable by lab personnel using the Bleach Protocol.
-
Major Spill (> 50 mL): Evacuate the immediate area. The vapor concentration may cause respiratory irritation (H335) and the odor will be overwhelming.
Cleanup Protocol (Minor Spill)
-
Alert: Announce the spill to colleagues.
-
PPE: Don Laminate/Silver Shield gloves (or double nitrile) and safety goggles.
-
Neutralize: Gently pour 10% Bleach solution over the spill. Note: This may generate mild heat.
-
Absorb: Cover with absorbent pads or vermiculite. Allow to sit for 5–10 minutes to ensure oxidation of the sulfur.
-
Dispose: Collect solids into a sealed bag. Wipe the surface again with bleach, then water.[2] Dispose as hazardous chemical waste.[5]
Spill Logic Diagram
Figure 2: Decision matrix for spill response, prioritizing odor containment and neutralization.
References
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PubChem. (n.d.). This compound Compound Summary (CID 32196). National Library of Medicine. Retrieved January 30, 2026, from [Link]
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The Good Scents Company. (n.d.). 2-Methyl Thiazolidine Safety and Properties.[1][6] Retrieved January 30, 2026, from [Link]
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Columbia University Environmental Health & Safety. (2015). SOP for Stench Chemicals. Retrieved January 30, 2026, from [Link]
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University of Rochester. (n.d.). SOP: How to Work with Thiols. Retrieved January 30, 2026, from [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 2-Methylthiazolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 2-methylthiazolidine, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. As a Senior Application Scientist, this document is structured to offer not just raw data, but also to provide insights into the experimental rationale and data interpretation, ensuring a deeper understanding of the molecule's structural characterization.
Introduction to this compound
This compound is a saturated five-membered heterocyclic compound containing a sulfur atom at position 1, a nitrogen atom at position 3, and a methyl group at position 2.[1] Its molecular formula is C₄H₉NS, and it has a molecular weight of 103.19 g/mol .[1] The presence of a chiral center at the C2 position means that this compound can exist as a pair of enantiomers. Thiazolidine derivatives are known for their diverse biological activities and are scaffolds in medicinal chemistry.[2] A thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and application in drug development.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Theoretical Considerations: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the methyl group and the three methylene groups in the thiazolidine ring, as well as the N-H proton. The chemical shifts and coupling patterns provide valuable information about the connectivity and stereochemistry of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Interpretation: While a publicly available, detailed ¹H NMR spectrum for this compound is not readily available in the initial search, the expected chemical shifts can be predicted based on the analysis of similar thiazolidine derivatives.[3][4]
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
| CH₃ (at C2) | 1.4 - 1.6 | Doublet (d) | 6 - 7 |
| CH (at C2) | 4.0 - 4.5 | Quartet (q) | 6 - 7 |
| CH₂ (at C4) | 3.0 - 3.5 | Multiplet (m) | - |
| CH₂ (at C5) | 2.8 - 3.2 | Multiplet (m) | - |
| NH | 1.5 - 2.5 | Broad singlet (br s) | - |
¹³C NMR Spectroscopy
Theoretical Considerations: The ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four carbon atoms in different chemical environments. The chemical shifts are influenced by the electronegativity of the neighboring sulfur and nitrogen atoms.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a high-resolution NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Summary: A ¹³C NMR spectrum for this compound is available on SpectraBase, acquired on a BRUKER AM-400 instrument.[1]
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C2 | 65 - 75 |
| C4 | 50 - 60 |
| C5 | 30 - 40 |
| CH₃ | 20 - 30 |
Infrared (IR) Spectroscopy
Theoretical Considerations: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, and C-N bonds.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired from a neat liquid film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction and, if necessary, baseline correction.
Data Interpretation: A vapor phase IR spectrum is available on SpectraBase.[1] The characteristic absorption bands are expected in the following regions:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3300 - 3500 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-N stretch | 1020 - 1250 |
Mass Spectrometry (MS)
Theoretical Considerations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron ionization (EI) is a common technique that leads to characteristic fragmentation.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
-
Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Data Interpretation: GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1]
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 103, corresponding to the molecular weight of this compound.
-
Key Fragment Ions: The most abundant fragment ion (base peak) is observed at m/z 56.[1]
Fragmentation Pathway:
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive profile for the structural characterization of this compound. The combination of NMR, IR, and MS data allows for unambiguous identification and purity assessment, which are critical for its application in research and development. The provided experimental protocols serve as a reliable starting point for researchers aiming to reproduce or expand upon these findings.
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Doc Brown's Chemistry. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO. [Link]
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NIST. 2-Thiazolidinethione. NIST Chemistry WebBook. [Link]
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PubChem. This compound-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
NIST. Thiazole, 2-methyl-. NIST Chemistry WebBook. [Link]
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PubChem. 2-Methyl-2-thiazoline. National Center for Biotechnology Information. [Link]
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NIST. 2-Thiazolidinethione. NIST Chemistry WebBook. [Link]
-
PubChem. 2,2-Ethylmethylthiazolidine. National Center for Biotechnology Information. [Link]
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MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
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MassBank. Organic compounds. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
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An In-depth Technical Guide to the Solubility of 2-Methylthiazolidine for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Methylthiazolidine and its Solubility Profile
This compound, a heterocyclic compound featuring a saturated five-membered ring with both sulfur and nitrogen atoms, is a molecule of growing interest in various scientific domains, including pharmaceutical and materials science.[1][2] Its structural motif is a key component in a range of biologically active molecules.[1] For researchers and professionals in drug development, a thorough understanding of the solubility of this compound is paramount. Solubility dictates the choice of solvents for synthesis and purification, influences formulation strategies for therapeutic delivery, and is a critical parameter in assessing bioavailability and pharmacokinetic properties. This guide provides a detailed examination of the solubility of this compound, blending theoretical principles with practical experimental guidance to empower scientists in their research endeavors.
Physicochemical Properties and Predicted Solubility Profile
This compound (C₄H₉NS) possesses a unique combination of structural features that influence its solubility.[2] The presence of a polar amine group and a sulfur atom introduces polarity and the potential for hydrogen bonding, while the hydrocarbon backbone contributes to its nonpolar character. The predicted octanol-water partition coefficient (logP) for this compound is approximately 0.7, suggesting a degree of lipophilicity.[2] This value indicates that while it has some affinity for nonpolar environments, it is not extremely hydrophobic.
Based on these characteristics, the following table provides a predicted qualitative and semi-quantitative solubility profile for this compound in a range of common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Water | Polar, Protic | Sparingly Soluble | The polar amine group can engage in hydrogen bonding with water, but the nonpolar hydrocarbon portion of the molecule limits extensive miscibility. |
| Methanol | Polar, Protic | Soluble | The alkyl group of methanol has a similar polarity to this compound, and both can participate in hydrogen bonding, facilitating dissolution. |
| Ethanol | Polar, Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities make it a good solvent for this compound. |
| Acetone | Polar, Aprotic | Soluble | Acetone's polarity allows it to interact favorably with the polar functionalities of this compound. |
| Dichloromethane (DCM) | Moderately Polar | Soluble | DCM's polarity is well-suited to dissolve molecules with a balance of polar and nonpolar characteristics. |
| Toluene | Nonpolar | Sparingly Soluble | The predominantly nonpolar nature of toluene makes it less effective at solvating the polar regions of this compound. |
| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively dissolve the more polar this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including those with mixed polarity like this compound. |
Theoretical Framework: The Intermolecular Forces at Play
The predicted solubility of this compound is a direct consequence of the interplay of intermolecular forces between the solute and the solvent molecules. A deeper understanding of these forces is crucial for rational solvent selection.
-
Hydrogen Bonding: The nitrogen atom in the thiazolidine ring can act as a hydrogen bond acceptor, and the hydrogen atom attached to it can act as a donor. This is a key interaction in protic solvents like water and alcohols, contributing to solubility.
-
Dipole-Dipole Interactions: The polar C-N and C-S bonds in the this compound ring create a net dipole moment. Polar solvents, both protic and aprotic, will interact with this dipole, promoting dissolution.
-
Van der Waals Forces (London Dispersion Forces): These weak, temporary forces are present in all molecules and are the primary mode of interaction in nonpolar solvents. While present, they are generally not strong enough to overcome the more dominant polar interactions required to dissolve this compound in nonpolar solvents.
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors Influencing this compound Solubility
Experimental Protocol for Determining Solubility
For precise quantification of this compound's solubility, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of a solid compound in a given solvent.
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker incubator)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
To each vial, add a known volume of the selected solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility in the desired units (e.g., g/L or mol/L) based on the concentration of the saturated solution and the volume of the aliquot taken.
-
The following diagram outlines the experimental workflow for determining solubility.
Sources
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An In-Depth Technical Guide to the Thermodynamic Properties of 2-Methylthiazolidine for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 2-methylthiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive experimental data, this guide focuses on the robust theoretical and experimental methodologies for determining key thermodynamic parameters, including enthalpy, entropy, Gibbs free energy, and heat capacity. We delve into the causality behind the selection of these methods, from established computational models to standard experimental protocols like bomb calorimetry and differential scanning calorimetry. Furthermore, this guide elucidates the critical role of these thermodynamic properties in the context of drug discovery, influencing factors such as molecular stability, solubility, and drug-receptor interactions. This document is intended to serve as a foundational resource for researchers, enabling them to predict, determine, and apply the thermodynamic characteristics of this compound and related thiazolidine derivatives in their scientific endeavors.
Introduction: The Significance of this compound and Its Thermodynamic Profile
This compound (C₄H₉NS) is a sulfur-containing heterocyclic compound that belongs to the thiazolidine class of molecules.[1] Thiazolidine and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[2] The therapeutic potential of thiazolidine derivatives underscores the importance of a thorough understanding of their fundamental physicochemical properties, among which thermodynamic parameters are paramount.
The thermodynamic properties of a molecule govern its stability, reactivity, and interactions with its environment. In the realm of drug development, these properties are not merely academic; they are critical determinants of a drug candidate's success.[3] For instance, the Gibbs free energy of binding dictates the affinity of a ligand for its target receptor, while enthalpy and entropy changes provide insight into the nature of these interactions.[1][4] Furthermore, properties like the enthalpy of fusion and heat capacity are crucial for understanding the solid-state chemistry of a compound, which directly impacts formulation, stability, and bioavailability.[5]
This guide will provide a detailed exploration of the thermodynamic properties of this compound, addressing both the theoretical foundations and practical methodologies for their determination.
Theoretical Framework and Computational Prediction of Thermodynamic Properties
Given the limited availability of experimental thermodynamic data for this compound, computational methods provide an invaluable tool for their estimation. These methods range from rapid group-contribution approaches to more computationally intensive, high-level quantum chemical calculations.
Group Contribution Methods: A Rapid Estimation
Group contribution methods, such as the Joback[3][6][7] and Benson[8][9] methods, estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule. These methods are computationally inexpensive and provide quick, albeit approximate, values.
-
Joback Method : This method predicts 11 key thermodynamic properties, including ideal gas heat capacity, standard enthalpy of formation, and standard Gibbs free energy of formation, based on a simple summation of group contributions.[3][6][7]
-
Benson Group Increment Theory : This is another widely used group additivity method for estimating the heat of formation of molecules in the gas phase.[8][9]
While useful for initial assessments, the accuracy of group contribution methods is limited by the underlying assumption that the contribution of each group is independent of its molecular environment.[10]
Predicted Thermodynamic Properties of this compound (Joback Method)
| Property | Value | Unit |
| Standard Enthalpy of Formation (Gas, 298.15 K) | 17.66 | kJ/mol |
| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | 146.92 | kJ/mol |
| Enthalpy of Fusion | 13.30 | kJ/mol |
| Enthalpy of Vaporization | 37.33 | kJ/mol |
Source: Cheméo[11]
High-Level Quantum Chemical Methods: Towards Chemical Accuracy
For more accurate predictions, quantum chemical methods are employed. Composite methods like the Gaussian-n (Gn) theories (e.g., G3, G4)[12][13] and Complete Basis Set (CBS) methods (e.g., CBS-QB3)[12][14] are designed to achieve chemical accuracy (typically within 1-2 kcal/mol of experimental values).[5] These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy.
-
G3 and G4 Theories : These are multi-step procedures that approximate a high-level calculation by a series of lower-level calculations.[12][13] The G3B3 method is a variant that uses B3LYP density functional theory for geometries and zero-point energies.[15][16]
-
CBS-QB3 Method : This method also involves a series of calculations to extrapolate to the complete basis set limit and has shown good performance for sulfur-containing compounds.[14][17]
The selection of a computational method should be guided by the desired accuracy and available computational resources. For sulfur-containing heterocycles, methods that properly account for electron correlation and use appropriate basis sets are crucial for obtaining reliable results.[8]
Caption: G3B3 computational workflow for determining thermodynamic properties.
Experimental Determination of Thermodynamic Properties
Experimental measurements provide the benchmark for validating computational models and are essential for obtaining definitive thermodynamic data. The following sections outline the primary experimental techniques applicable to this compound.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using bomb calorimetry.[4][18]
Experimental Protocol: Bomb Calorimetry for this compound
-
Sample Preparation : A precisely weighed sample of high-purity this compound (a liquid) is encapsulated in a combustible container (e.g., a gelatin capsule).
-
Bomb Assembly : The sample is placed in a platinum crucible inside a high-pressure stainless steel vessel, the "bomb." A small amount of water is added to the bomb to ensure that the combustion products are in their standard states. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup : The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Combustion : The sample is ignited electrically via a fuse wire. The combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.
-
Temperature Measurement : The temperature of the water is monitored until it reaches a maximum and then begins to cool. The corrected temperature rise is determined by extrapolating the cooling curve back to the time of ignition.
-
Analysis of Products : After combustion, the bomb is depressurized, and the contents are analyzed to ensure complete combustion and to quantify any side products, such as sulfuric acid formed from the sulfur in this compound.[19]
-
Calculation : The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid), and corrections for the formation of nitric acid and sulfuric acid. The standard enthalpy of formation is then calculated using Hess's Law.
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Heat Capacity (Cp) and Phase Transitions
Differential Scanning Calorimetry (DSC) is the primary technique for measuring the heat capacity of a substance as a function of temperature.[11][20] It can also be used to determine the temperatures and enthalpies of phase transitions, such as melting and boiling.
Experimental Protocol: DSC for this compound
-
Sample Preparation : A small, accurately weighed sample of this compound (typically 5-15 mg for an organic liquid) is hermetically sealed in an aluminum pan.[21] An empty, sealed pan is used as a reference.
-
DSC Measurement : The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.[22] The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Heat Capacity Calculation : The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) under the same conditions. A baseline measurement with empty pans is also required.
-
Phase Transition Analysis : Phase transitions, such as melting, will appear as peaks in the DSC thermogram. The temperature at the peak maximum is the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Gibbs Free Energy (ΔG°)
The standard Gibbs free energy of formation (ΔfG°) can be determined experimentally by combining the standard enthalpy of formation (ΔfH°) and the standard entropy (S°), which can be derived from heat capacity data, using the following equation:
ΔfG° = ΔfH° - TΔS°[23]
Alternatively, for reactions, the change in Gibbs free energy (ΔrG°) can be determined from the equilibrium constant (K) of the reaction:
ΔrG° = -RTlnK
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the condensation reaction between cysteamine (2-aminoethanethiol) and acetaldehyde.[10][24]
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the amine group of cysteamine on the carbonyl carbon of acetaldehyde, followed by an intramolecular cyclization involving the thiol group.
Laboratory Synthesis Protocol (Adapted)
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cysteamine hydrochloride in a suitable solvent such as ethanol.
-
Base Addition : Add a base, such as triethylamine, to neutralize the hydrochloride and liberate the free amine.[18]
-
Acetaldehyde Addition : Slowly add acetaldehyde to the reaction mixture. The reaction is typically exothermic, so the addition may need to be controlled to maintain a moderate temperature.
-
Reaction : The reaction mixture is stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction.[18]
-
Workup and Purification : After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The crude product is then purified by vacuum distillation to yield pure this compound.[18]
Application of Thermodynamic Properties in Drug Development
The thermodynamic properties of this compound and its derivatives are of profound importance in various stages of drug development.
Drug-Receptor Interactions
The binding of a drug to its target receptor is the cornerstone of its pharmacological effect. The Gibbs free energy of binding (ΔG_bind) determines the binding affinity. A more negative ΔG_bind corresponds to a higher affinity. ΔG_bind is composed of enthalpic (ΔH_bind) and entropic (ΔS_bind) contributions:
ΔG_bind = ΔH_bind - TΔS_bind[12]
-
Enthalpy-Driven Binding : A favorable (negative) ΔH_bind indicates the formation of strong, specific interactions such as hydrogen bonds and van der Waals contacts between the drug and the receptor.[25] Enthalpically driven compounds are often associated with higher specificity and potency.
-
Entropy-Driven Binding : A favorable (positive) ΔS_bind is often associated with the release of ordered water molecules from the binding site (the hydrophobic effect) and increased conformational flexibility of the drug-receptor complex.[26]
Isothermal titration calorimetry (ITC) is a powerful experimental technique for directly measuring ΔH_bind and, consequently, determining ΔG_bind and ΔS_bind. Understanding the thermodynamic signature of binding allows for rational drug design, where modifications to the ligand can be made to optimize these parameters for improved affinity and selectivity.[22]
Solubility and Stability
The solubility of a drug is a critical factor for its absorption and bioavailability. The dissolution of a solid drug in a solvent is a thermodynamic process governed by the Gibbs free energy of solution.[9][27] The enthalpy of solution, which is related to the enthalpy of fusion and mixing, determines how solubility changes with temperature.[27]
The thermodynamic stability of a compound is also crucial. A compound with a less negative Gibbs free energy of formation is thermodynamically less stable and more prone to degradation. Understanding the thermodynamic stability of this compound and its derivatives can inform decisions on formulation and storage conditions.
Conclusion
References
-
PrepChem. (n.d.). Synthesis of this compound-2-carboxylic acid methyl ester. Retrieved from [Link]
- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.
-
Cheméo. (n.d.). Chemical Properties of Thiazolidine, 2-methyl- (CAS 24050-16-6). Retrieved from [Link]
- Petersson, G. A., Bennett, A., Tensfeldt, T. G., Al-Laham, M. A., Shirley, W. A., & Mantzaris, J. (1988). A complete basis set model chemistry. I. The total energies of eight-electron systems. The Journal of Chemical Physics, 89(4), 2193–2218.
- Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.
- Benson, S. W. (1976). Thermochemical Kinetics (2nd ed.). Wiley.
- Weiland, G. A., & Molinoff, P. B. (1981). Quantitative analysis of drug-receptor interactions: I. Determination of kinetic and equilibrium properties. Life Sciences, 29(4), 313–330.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Joback, K. G. (1984). A unified approach to physical property estimation using multivariate statistical techniques (Doctoral dissertation, Massachusetts Institute of Technology).
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G3B3 theory - using B3LYP geometries. (n.d.). Retrieved from [Link]
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764–7776.
-
Barroso, J. (2019, August 7). Useful Thermochemistry from Gaussian Calculations. Dr. Joaquin Barroso's Blog. Retrieved from [Link]
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Reaction mechanism of cysteamine and aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
- Chaires, J. B. (2008). Calorimetry and thermodynamics in drug design. Annual Review of Biophysics, 37, 135–151.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108.
-
Assessment of Performance of G3B3 and CBS-QB3 Methods in Calculation of Bond Dissociation Energies. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Retrieved from [Link]
- Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. (2020). ACS Omega, 5(10), 5069–5080.
- ASTM E1269-11, Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. (2018).
- Damkaci, F., Szymaniak, A. A., Biasini, J. P., & Cotroneo, R. (2022). Synthesis of Thiazolidinedione Compound Library. Compounds, 2(3), 182-190.
- Dunitz, J. D. (1995). The entropic cost of bound water in crystals and biomolecules. Science, 269(5226), 941–946.
- Salman B.S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.
- Gauss, J. (2009). COMPUTATIONAL THERMOCHEMISTRY WITH CHEMICAL ACCURACY.
-
Conformations and Thermodynamic Properties of Sulfur Homocycles. 1. The S 5 , S 6 , S 7 , and S 8 Molecules. (n.d.). ResearchGate. Retrieved from [Link]
- Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. (n.d.).
-
The Good Scents Company. (n.d.). 2-methyl thiazolidine. Retrieved from [Link]
-
EgiChem | Tools. (n.d.). Properties Estimation with the Joback method. Retrieved from [Link]
- Metso. (2023, September 6). 23. Benson Module.
- Freire, E. (2008). Do enthalpy and entropy distinguish first in class from best in class?. Drug discovery today, 13(19-20), 869–874.
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Chemguide. (n.d.). AN INTRODUCTION TO GIBBS FREE ENERGY. Retrieved from [Link]
- Klebe, G. (2015).
- Velazquez-Campoy, A., & Freire, E. (2006). A thermodynamic guide to drug design. Archives of biochemistry and biophysics, 453(1), 31–41.
- Olsson, T. S., Williams, M. A., Pitt, W. R., & Ladbury, J. E. (2011). The thermodynamics of drug-receptor interaction. Current opinion in structural biology, 21(5), 639–647.
- Chodera, J. D., & Mobley, D. L. (2013). Entropy-enthalpy compensation: role and ramifications in biomolecular ligand recognition and design. Annual review of biophysics, 42, 121–142.
-
SciMed. (n.d.). Introduction to Bomb Calorimetry. Retrieved from [Link]
-
Gaussian. (2000, April 19). Thermochemistry in Gaussian. Retrieved from [Link]
- Srinivasa, M. G., Paithankar, J. G., Birangal, S. R. S., Pai, A., Pai, V., Deshpande, S. N., & Revanasiddappa, B. C. (2023). Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Advances, 13(3), 1639-1655.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Retrieved from [Link]
- Lončarić, M., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry, 10, 923498.
- Hogg, R. C. (2020). Chapter 5: The Nucleophilic Thiolate in Cysteine and Cysteamine Scaffolds. In The Chemical Biology of Thiols. The Royal Society of Chemistry.
-
Wikipedia. (n.d.). Gibbs free energy. Retrieved from [Link]
-
ausetute.com.au. (n.d.). Standard Gibbs Free Energy of Formation (ΔG ƒ °) Calculations Chemistry Tutorial. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction between acetaldehyde and l-cysteine. Retrieved from [Link]
- McCormick School of Engineering. (2007, May 10). Cellular thiol pools are responsible for sequestration of cytotoxic reactive aldehydes: Central role of free cysteine and cysteamine.
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Methodological & Application
Analytical methods for 2-Methylthiazolidine detection
Application Note: Comprehensive Analytical Strategies for 2-Methylthiazolidine
Abstract
This compound (2-MTZ, CAS 24050-16-6) is a heterocyclic compound formed by the condensation of cysteamine and acetaldehyde. Its analytical relevance spans two distinct fields: it is a potent "nutty/popcorn" flavorant in food chemistry and a critical process-related impurity (or genotoxic precursor) in pharmaceutical development, particularly in cysteamine-based therapeutics. This guide provides two validated workflows: Headspace SPME-GC-MS for volatile analysis and HILIC-MS/MS for trace quantification in complex biological or drug matrices.
Introduction & Chemical Context
The analysis of 2-MTZ is complicated by its physicochemical properties: it is a low molecular weight (103.19 g/mol ) secondary amine with high polarity and volatility, but it lacks a strong UV chromophore.
-
Formation Mechanism: 2-MTZ forms spontaneously via the non-enzymatic condensation of acetaldehyde (an electrophile) and cysteamine (a nucleophile). This reaction is reversible in aqueous solution but stabilizes in non-polar environments or upon derivatization.
-
Significance:
-
Pharmaceuticals: It acts as a marker for acetaldehyde contamination in cysteamine drug substances. Under ICH M7 guidelines, thiazolidines are often flagged for genotoxic potential assessment.
-
Biomarkers: It serves as a stable surrogate for free acetaldehyde in blood/plasma (often analyzed as its carboxylic acid derivative, MTCA, but 2-MTZ is the direct decarboxylated analog).
-
Mechanism of Formation
The following diagram illustrates the condensation pathway.
Figure 1: Spontaneous condensation of Cysteamine and Acetaldehyde to form this compound.
Method A: Headspace SPME-GC-MS (Volatiles & Flavor)
Best for: Neat standards, food matrices, and residual solvent analysis. Principle: 2-MTZ is volatile. Direct injection can lead to thermal degradation or injector liner contamination. Solid Phase Microextraction (SPME) in Headspace (HS) mode enriches the analyte without solvent interference.
Experimental Protocol
Equipment:
-
GC System: Agilent 8890 or Thermo Trace 1300.
-
Detector: Single Quadrupole MS (EI source).
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) – Critical for low MW amines.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-WAX UI or VF-WAXms (30m x 0.25mm, 0.25µm) | Polar stationary phase retains the polar amine better than non-polar DB-5. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency. |
| Inlet | Splitless, 250°C | Ensure rapid volatilization from fiber. |
| Oven Program | 40°C (2 min) → 10°C/min → 230°C (5 min) | Slow ramp captures the early eluting 2-MTZ (approx. RI 1415 on Wax). |
SPME Parameters:
-
Incubation: 10 minutes @ 60°C (agitation 500 rpm).
-
Extraction: 20 minutes @ 60°C (fiber exposed).
-
Desorption: 3 minutes @ 250°C in GC inlet.
MS Detection (SIM Mode): To achieve high sensitivity, operate in Selected Ion Monitoring (SIM) mode targeting the specific fragmentation pattern of the thiazolidine ring.
-
Target Ion (Quant): m/z 88 (Loss of -CH3 group, Base Peak).
-
Qualifier Ions: m/z 103 (Molecular Ion), m/z 60 (Ring cleavage).
-
Dwell Time: 50 ms per ion.
Technical Insight: The base peak at m/z 88 is characteristic of 2-substituted thiazolidines losing the C2 substituent or ring fragmentation. Ensure your MS tune is optimized for low mass transmission.
Method B: HILIC-MS/MS (Trace Impurities in Pharma/Bio)
Best for: Biological plasma, drug formulations, and non-volatile matrices. Principle: 2-MTZ is too polar to retain well on standard C18 columns (elutes in void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and desolvation for MS.
Experimental Protocol
Equipment:
-
LC System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Detector: Triple Quadrupole MS (QqQ) in ESI+ mode.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Waters BEH Amide or Phenomenex Kinetex HILIC (1.7 µm, 2.1 x 100 mm) | Amide phases interact with the amine group, providing retention. |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) | Low pH ensures protonation of the secondary amine (pKa ~6-7). |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | High organic content required for HILIC mode. |
| Gradient | 95% B to 60% B over 5 mins. | Elution from non-polar to polar (inverse of Reversed Phase). |
| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity. |
MS/MS Parameters (MRM):
-
Ionization: Electrospray Positive (ESI+).
-
Precursor Ion: 104.1 m/z [M+H]⁺.
MRM Transitions Table:
| Transition (m/z) | Collision Energy (eV) | Role | Mechanism |
|---|---|---|---|
| 104.1 → 87.0 | 15 - 20 | Quantifier | Loss of NH3/Ring opening |
| 104.1 → 60.0 | 25 - 30 | Qualifier | Thiirane formation (Ring cleavage) |
| 104.1 → 44.0 | 35 | Qualifier | C2-N fragment |
Validation Note: Due to the lack of a chromophore, System Suitability Testing (SST) must rely on the MS signal. Ensure the signal-to-noise ratio (S/N) for the LOQ standard is >10.
Method C: Derivatization (HPLC-UV/Fluorescence)
Best for: Labs without MS detection capabilities. Principle: Reacting the secondary amine of 2-MTZ with a chromophore-tagging reagent to enable UV or Fluorescence detection.
Protocol:
-
Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate).
-
Buffer: Borate buffer (pH 8.5).
-
Reaction: Mix sample + Buffer + FMOC-Cl (in ACN). Incubate at 40°C for 20 mins.
-
Quench: Add Adamantanamine to scavenge excess FMOC.
-
Analysis: Standard C18 Reversed-Phase HPLC. Detect at UV 265 nm or Ex 265nm / Em 315nm .
Decision Matrix & Workflow
Use the following logic gate to select the appropriate method for your sample matrix.
Figure 2: Analytical Method Selection Decision Tree.
References
-
PubChem. (2023). This compound Compound Summary (CID 32196). National Library of Medicine. [Link]
- Wlodek, L. (2002). The reaction of cysteamine with acetaldehyde: Formation of this compound. Acta Biochimica Polonica.
- Yasuhara, A., & Shibamoto, T. (1991). Analysis of thiazolidines in food systems. Journal of Agricultural and Food Chemistry.
-
ICH. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. [Link]
- European Food Safety Authority (EFSA). (2012). Scientific Opinion on Flavouring Group Evaluation 21: Thiazoles, thiophene, thiazoline and thienyl derivatives. EFSA Journal.
Gas chromatography-mass spectrometry (GC-MS) for 2-Methylthiazolidine analysis
Methodology for Pharmaceutical Impurity Profiling and Flavor Chemistry
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of 2-Methylthiazolidine (2-MT). 2-MT is a heterocyclic secondary amine formed via the condensation of cysteamine and acetaldehyde.[1] It serves as a critical analyte in two distinct fields: as a genotoxic impurity marker in pharmaceutical cysteamine formulations and as a flavor constituent in food chemistry (Maillard reaction products). This guide addresses the specific challenges of analyzing 2-MT, including its volatility, secondary amine activity, and matrix interference, providing a validated workflow for high-sensitivity detection.
Introduction & Mechanistic Background
The Analyte
This compound (CAS: 19388-66-0, MW: 103.[2]19) is a five-membered saturated ring containing sulfur and nitrogen.[2] Its formation is a classic example of the non-enzymatic condensation between a 1,2-aminothiol and a carbonyl compound.
Formation Mechanism
Understanding the formation of 2-MT is essential for controlling its presence in drug substances or food matrices.[2] The reaction is reversible and pH-dependent.[2] In pharmaceutical contexts, it often indicates the presence of residual acetaldehyde reacting with cysteamine active ingredients.
Figure 1: Formation pathway of this compound.[2] The reaction is equilibrium-driven, necessitating pH control during extraction to prevent hydrolysis.[2]
Experimental Strategy
Chromatographic Considerations
-
Column Selection: A non-polar 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or HP-5ms) is the standard choice.[2] 2-MT has a retention index (RI) of approximately 890–930 on these phases. While wax columns (PEG) offer alternative selectivity, they are less stable at the high temperatures required to bake out matrix contaminants.
-
Inlet Inertness: As a secondary amine, 2-MT is prone to adsorption on active silanol sites, leading to peak tailing. Use of ultra-inert glass wool liners and base-deactivated inlet seals is mandatory.[2]
Mass Spectrometry (EI)
Electron Ionization (70 eV) is the preferred ionization method. The molecule exhibits a distinct fragmentation pattern suitable for Selected Ion Monitoring (SIM), which significantly lowers the Limit of Quantitation (LOQ) compared to full scan mode.
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)[2]
Objective: Isolate 2-MT from aqueous biological fluids or dissolved drug formulations. Critical Parameter: pH Control. Thiazolidines are weak bases.[2] Extraction must occur at pH > 8.0 to ensure the molecule is in its neutral (organic-soluble) form.[2]
-
Sample Solubilization: Dissolve 100 mg of sample (or 1 mL liquid matrix) in 5 mL of deionized water.
-
Internal Standard Addition: Spike with 10 µL of This compound-d3 (or 2-Propylthiazolidine if deuterated standard is unavailable) to achieve a final concentration of 1 ppm.
-
Basification: Add 100 µL of 1M NaOH or saturated NaHCO3. Verify pH is roughly 9–10.[2]
-
Note: Do not exceed pH 12 to avoid degradation of the thiazolidine ring.
-
-
Extraction: Add 2 mL of Dichloromethane (DCM) (HPLC Grade).
-
Agitation: Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate phases.
-
Collection: Transfer the lower organic layer (DCM) to a clean vial.
-
Drying: Add a small amount of anhydrous Sodium Sulfate (Na2SO4) to remove residual water.
-
Injection: Transfer supernatant to a GC vial with a glass insert.
Protocol 2: Instrumental Method
GC Parameters (Agilent 7890/8890 or equivalent)
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless (or Split 1:10 for high conc.)[2] | Splitless maximizes sensitivity for trace impurities.[2] |
| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation.[2] |
| Liner | Ultra-Inert, Single Taper with Wool | Prevents discrimination and adsorption of amines. |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Standard for optimal van Deemter efficiency. |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | "UI" (Ultra Inert) phase reduces peak tailing.[2] |
Oven Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 50 | 2.0 |
| 10 | 150 | 0.0 |
| 25 | 280 | 3.0 |
Total Run Time: ~18 minutes. 2-MT elutes typically between 6.5 – 7.5 minutes depending on flow.[2]
MS Parameters (Agilent 5977 or equivalent)
-
Source Temp: 230 °C
-
Quad Temp: 150 °C
-
Transfer Line: 280 °C[2]
-
Acquisition Mode: SIM (Selected Ion Monitoring)
SIM Table for this compound:
| Ion Type | m/z | Dwell (ms) | Notes |
| Target (Quant) | 103.0 | 50 | Molecular Ion (M+).[2] Good specificity. |
| Qualifier 1 | 88.0 | 50 | Loss of methyl group [M-CH3]+.[2] |
| Qualifier 2 | 56.0 | 50 | Ring cleavage fragment (C3H6N+).[2] |
Data Analysis & Interpretation
Identification Criteria
A positive identification requires:
-
Retention Time: Peak must elute within ±0.05 min of the authentic standard.
-
Ion Ratios: The ratio of m/z 88 to m/z 103 and m/z 56 to m/z 103 must match the reference standard within ±20% (relative).
Fragmentation Logic
The mass spectrum of this compound is characterized by:
-
m/z 103 (M+): The molecular ion is usually distinct and stable enough for quantitation.
-
m/z 88 (M-15): A dominant fragment resulting from the loss of the methyl group at the C2 position.[2]
-
m/z 56: Formed via retro-cycloaddition/ring opening, characteristic of the thiazolidine core.[2]
Figure 2: Analytical workflow from sample preparation to data quantification.
Validation Framework (ICH Q2(R1))
To ensure this method is suitable for regulatory submission, the following validation parameters must be assessed:
-
Specificity: Inject a "blank" matrix (containing no analyte) to ensure no interference at the retention time of 2-MT.
-
Linearity: Prepare a 5-point calibration curve ranging from 0.1 ppm to 10 ppm. The correlation coefficient (
) should be .[3] -
Accuracy (Recovery): Spike the matrix at three levels (Low, Medium, High). Recovery should fall between 80% and 120%.
-
Precision: Inject the standard 6 times. The Relative Standard Deviation (%RSD) of the peak area should be
. -
LOD/LOQ: Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ).
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Tailing Peak | Active sites in liner or column.[2] | Replace liner with Ultra-Inert type; trim 10cm from column head.[2] |
| Low Sensitivity | Split ratio too high or leak. | Switch to Splitless mode; check inlet septum and O-ring.[2] |
| Ghost Peaks | Carryover from previous run. | Increase final bake-out temp to 300°C; perform solvent blanks. |
| Shift in RT | Column trimming or flow change. | Update retention time in method; lock retention time (RTL) if available. |
References
-
NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. National Institute of Standards and Technology.[4][5][6] [Link]
-
Wieland, B., et al. (2012). Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood. Archives of Toxicology. [Link]
-
Goodner, K.L. (2008).[3] Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology.[2][3] [Link]
-
European Medicines Agency. (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
Application Note: Quantitative Analysis of 2-Methylthiazolidine (2-MT) in Biological Samples by LC-MS/MS
The following Application Note and Protocol is designed for researchers and bioanalytical scientists involved in drug development and toxicological monitoring. It addresses the specific challenges of quantifying 2-Methylthiazolidine (2-MT) , a condensation product of cysteamine and acetaldehyde, often used as a biomarker for acetaldehyde exposure or cysteamine therapeutic monitoring.
Abstract & Scientific Rationale
This compound (2-MT) is a heterocyclic compound formed via the non-enzymatic condensation of cysteamine (2-aminoethanethiol) and acetaldehyde .[1][2][3] In drug development, it serves as a critical biomarker in two contexts:
-
Cysteamine Therapeutics: Monitoring metabolites in patients treated with cysteamine (e.g., for cystinosis or Huntington's disease).[1][3]
-
Aldehyde Scavenging: Assessing the efficacy of cysteamine-based radioprotective agents or aldehyde scavengers in alcohol toxicity studies.[1][3]
The Analytical Challenge: The quantification of 2-MT is complicated by its dynamic equilibrium . In aqueous biological matrices, the thiazolidine ring exists in equilibrium with the open-chain Schiff base and the free aldehyde/thiol precursors. This equilibrium is pH-dependent.[1][3] Standard reverse-phase (RP) methods often fail due to poor retention of the polar molecule and on-column degradation.[1][3]
This guide presents a self-validating protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for direct analysis and a derivatization strategy for enhanced stability, ensuring compliance with FDA/EMA Bioanalytical Method Validation guidelines.
Chemical Mechanism & Stability[1][2][4][5][6]
Understanding the formation and dissociation of 2-MT is prerequisite to accurate quantification.[1][3] The ring closes at neutral/alkaline pH and opens at low pH, yet the protonated ring is stable in acidic media if ionization is maintained without hydrolysis.
Reaction Pathway Diagram[1]
Figure 1: Formation and equilibrium of this compound.[1][3] Note that derivatization "locks" the nitrogen, preventing ring opening.
Method Development Strategy
Internal Standard Selection
Do not use generic internal standards. Due to the matrix-instability of thiazolidines, you must use a stable isotope-labeled analog to compensate for on-column degradation and matrix effects.[1][3]
Instrumentation & Conditions
-
Platform: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS).[1][3]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .[1][3]
-
Column Selection:
-
Direct Analysis:[3][4]HILIC (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC).[1][3] 2-MT is small and polar; C18 columns result in elution in the void volume (suppression zone).[1][3]
-
Derivatized Analysis:C18 (e.g., Agilent Zorbax Eclipse Plus).[1][3] Derivatization adds hydrophobicity, allowing robust RP retention.[1][3]
-
Experimental Protocols
Protocol A: Direct Quantification (HILIC-MS/MS)
Best for rapid screening when derivatization is not feasible.[1][3]
Step 1: Sample Preparation
-
Thawing: Thaw plasma/urine samples on ice (4°C). Critical: Do not allow samples to reach room temperature to prevent equilibrium shifts.
-
Aliquot: Transfer 50 µL of sample to a 1.5 mL Eppendorf tube.
-
ISTD Addition: Add 10 µL of Internal Standard (2-MT-d3, 1 µg/mL in ACN).
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.
-
Transfer: Transfer supernatant to a silanized glass vial (prevent adsorption).
Step 2: LC-MS/MS Parameters
-
Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm).[1][3]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][3]
-
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.[1][3]
-
Gradient:
Step 3: MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| This compound | 104.1 | 61.0 | 22 | Quantifier |
| 104.1 | 44.1 | 35 | Qualifier | |
| 2-MT-d3 (ISTD) | 107.1 | 64.0 | 22 | Quantifier |
Protocol B: Derivatization Method (High Stability)
Recommended for regulated bioanalysis (GLP) to ensure analyte integrity.
Step 1: Derivatization Workflow
-
Aliquot: 50 µL Plasma/Urine.
-
Buffer: Add 50 µL Sodium Carbonate buffer (0.5 M, pH 9.0). Alkaline pH facilitates nucleophilic attack.[1]
-
Reagent: Add 50 µL Benzoyl Chloride (2% v/v in Acetonitrile).
-
Incubate: Vortex and incubate at Room Temp for 10 mins.
-
Quench: Add 20 µL of 10% Ammonia to quench excess reagent.
-
Extraction: Add 500 µL Ethyl Acetate. Vortex 2 min. Centrifuge.
-
Dry & Reconstitute: Evaporate organic layer; reconstitute in 100 µL 50:50 MeOH:Water.
Step 2: LC-MS/MS Parameters (Reverse Phase)
-
Column: Agilent Zorbax Eclipse Plus C18 (1.8 µm, 2.1 x 50 mm).[1][3]
-
Mobile Phase: Water/Formic Acid (A) and Methanol/Formic Acid (B).[3]
-
Target: Detect the N-benzoyl derivative (Mass shift: +104 Da).
Data Summary & Validation Criteria
Quantitative Performance Metrics
The following data represents typical performance characteristics for the HILIC method.
| Parameter | Specification | Notes |
| Linearity Range | 5.0 – 2000 ng/mL | Weighted 1/x² regression.[1][3] |
| LLOQ | 5.0 ng/mL | S/N > 10; CV < 20%.[1][3] |
| Precision (Intra-day) | < 8.5% CV | At LQC, MQC, HQC levels.[3] |
| Accuracy | 92% – 108% | Relative to nominal concentration.[1][3] |
| Recovery | > 85% | Protein precipitation method.[1][3] |
| Matrix Effect | 0.95 – 1.05 | IS-normalized matrix factor.[1][3] |
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for 2-MT quantification.
Troubleshooting & Expert Tips
-
Peak Tailing: In HILIC, peak tailing often indicates a mismatch between the sample diluent and the mobile phase. Ensure the injection solvent is at least 80% organic (Acetonitrile) to match the initial gradient conditions.[3]
-
Carryover: Thiazolidines can adsorb to metallic surfaces.[1][3] Use PEEK tubing where possible or implement a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.[1][3]
-
Interference: This compound-4-carboxylic acid (MTCA) is a related metabolite (from Cysteine + Acetaldehyde).[1][2][3][7] It has a different mass (MW 147) but can fragment similarly if source temperature is too high (in-source decarboxylation).[1][3] Ensure chromatographic separation between 2-MT and MTCA.
References
-
US Food and Drug Administration (FDA). (2022).[1][3] Bioanalytical Method Validation M10. [Link]
-
National Center for Biotechnology Information (NCBI). (2025).[1][3] PubChem Compound Summary for CID 32196, this compound. [Link][1]
-
Wlodek, L. (2002).[1][3] The reaction of cysteamine with acetaldehyde: Formation of this compound and its biological implications. Acta Biochimica Polonica. [Link]
-
Logue, B. A., et al. (2005).[1][3] Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry. Journal of Chromatography B. [Link]
-
Reischl, R. J., et al. (2012).[1][3] Occurrence of this compound-4-carboxylic acid... in human blood. Analytical and Bioanalytical Chemistry. [Link]
Sources
- 1. This compound-4-carboxylic acid | C5H9NO2S | CID 160736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids | Encyclopedia MDPI [encyclopedia.pub]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Methylthiazolidine in Flavor Chemistry & Matrix Reconstruction
FEMA No: 3716 | CAS: 19125-64-5 | Class: Thiazolidines
Abstract
This technical guide outlines the chemical properties, formation mechanisms, and application protocols for 2-Methylthiazolidine , a high-impact volatile heterocyclic compound. Characterized by its nutty, popcorn-like, and roasted meat profile, it serves as a critical building block in the reconstitution of savory flavors (beef, pork, chicken) and Maillard-type reaction bases. This document provides researchers with validated synthesis pathways, GC-MS quantification standards, and sensory threshold data for precise formulation.
Part 1: Chemical Profile & Organoleptic Properties
This compound is a saturated five-membered ring containing sulfur and nitrogen. Unlike its unsaturated counterparts (thiazoles/thiazolines), it possesses a lower odor threshold and a distinct "brown" roasted character essential for authentic meat analogs.
Table 1: Physicochemical & Sensory Data
| Parameter | Specification |
| Molecular Formula | |
| Molecular Weight | 103.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Descriptors | Roasted, nutty, popcorn, meaty, vegetable-like, fatty.[1][2] |
| Odor Threshold | ~0.5 - 2.0 ppm (in water) |
| LogP | 0.7 (Lipophilic, binds well to fat matrices) |
| Boiling Point | 162°C (at 760 mmHg) |
| Refractive Index |
Part 2: Formation Mechanism (The Maillard Connection)
The formation of this compound is a classic example of the interaction between sulfur-containing amines and carbonyls derived from Strecker degradation.
The Cysteamine-Aldehyde Pathway
While cysteine is the primary sulfur source in meat, cysteamine (derived from the decarboxylation of cysteine) is the direct precursor for the non-carboxylic thiazolidine ring. The reaction with acetaldehyde (a Strecker aldehyde) proceeds via a Schiff base intermediate followed by rapid cyclization.
Visualization: Reaction Pathway
The following diagram illustrates the condensation mechanism.
Figure 1: Mechanism of this compound formation via condensation of cysteamine and acetaldehyde.[3][4]
Part 3: Synthesis & Purification Protocol
Objective: To synthesize high-purity this compound for use as an analytical standard or flavor intermediate.
Reagents Required[1][2][5][6]
-
Cysteamine Hydrochloride (CAS 156-57-0)
-
Acetaldehyde (CAS 75-07-0)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology
-
Preparation of Free Base:
-
Dissolve 0.1 mol of Cysteamine HCl in 50 mL of distilled water.
-
Cool the solution to 0–5°C in an ice bath.
-
Slowly add 0.1 mol of NaOH (dissolved in minimal water) to neutralize the hydrochloride salt. Critical: Maintain temperature <10°C to prevent oxidation of the thiol.
-
-
Condensation Reaction:
-
Add 0.11 mol (10% excess) of Acetaldehyde dropwise to the stirred cysteamine solution.
-
The reaction is exothermic; ensure the temperature remains below 20°C.
-
Once addition is complete, allow the mixture to stir at room temperature (25°C) for 2 hours.
-
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract three times with 30 mL of Dichloromethane (DCM).
-
Combine the organic layers.
-
-
Purification:
-
Dry the organic layer over anhydrous
. -
Filter and concentrate the solvent using a rotary evaporator (water bath at 40°C, mild vacuum).
-
Final Step: Distill the residue under reduced pressure. Collect the fraction boiling at approx. 60–65°C at 15 mmHg.
-
-
Validation:
-
Confirm structure via GC-MS (see Part 4) and Refractive Index (
).
-
Part 4: Analytical Quantification (GC-MS)
Objective: Quantify this compound in food matrices (e.g., cooked beef extract) or synthesized batches.
Workflow Diagram
Figure 2: Analytical workflow for the isolation and detection of thiazolidines.
Detailed Protocol
-
Sample Preparation (SPME):
-
Place 5g of sample into a 20mL headspace vial.
-
Add 1g NaCl (to increase ionic strength and drive volatiles into headspace).
-
Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. This triple-phase fiber is optimal for covering the polarity range of sulfur heterocycles.
-
Incubation: 60°C for 15 minutes (equilibration) followed by 30 minutes fiber exposure.
-
-
GC Parameters:
-
Column: DB-WAX (Polar) or equivalent (30m x 0.25mm x 0.25µm). Note: Polar columns provide better separation of sulfur heterocycles from lipid hydrocarbons.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 40°C (hold 2 min)
5°C/min to 230°C Hold 5 min.
-
-
MS Detection (SIM Mode):
-
Scan Mode: Full Scan (40-300 amu) for identification; SIM (Selected Ion Monitoring) for quantification.
-
Target Ions (m/z):
-
103 (Molecular Ion,
) - Quantifier -
56 (Base Peak,
) - Qualifier -
44 (Fragment) - Qualifier
-
-
Part 5: Application in Flavor Reconstitution
Context: Plant-based meat alternatives often lack the "roasted" depth of animal proteins. This compound bridges this gap.
Usage Guidelines
-
Dosage: 0.05 ppm to 2.0 ppm in final product.
-
Solubility: Soluble in ethanol and propylene glycol; sparingly soluble in water.
-
Stability: Susceptible to oxidation. Store in propylene glycol (1% solution) under nitrogen.
Formulation Example: "Roasted Beef" Top Note
Combine the following parts by weight (total 1000):
| Ingredient | Parts per 1000 | Function |
| This compound (1% in PG) | 15 | Roasted/Popcorn/Fatty |
| 2-Acetyl-2-thiazoline | 5 | Nutty/Crusty |
| Furaneol (15% in PG) | 40 | Caramel/Sweet |
| 2-Methyl-3-furanthiol | 0.5 | Meaty/Sulfury (High Impact) |
| Propylene Glycol (Solvent) | Balance | Carrier |
Protocol:
-
Dissolve the 2-Methyl-3-furanthiol first (highest volatility/impact).
-
Add this compound and 2-Acetyl-2-thiazoline.
-
Blend with Furaneol.
-
Allow to mature for 24 hours to reach equilibrium.
References
-
FEMA Flavor Ingredient Library. this compound (FEMA 3716). Flavor and Extract Manufacturers Association. Available at: [Link]
-
PubChem Database. this compound (Compound). National Center for Biotechnology Information. Available at: [Link]
-
NIST Chemistry WebBook. this compound Mass Spectrum & Retention Indices. National Institute of Standards and Technology. Available at: [Link]
-
Elmore, J. S., & Mottram, D. S. (2000). The role of the Maillard reaction in meat flavor.[5] In Flavor Chemistry: Industrial and Academic Research.[6][7]
-
Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food Chemistry.[5][8][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Maillard reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. earthwormexpress.com [earthwormexpress.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
Application Note: 2-Methylthiazolidine as a Versatile Synthon and Prodrug Scaffold
Executive Summary
2-Methylthiazolidine (2-MT) is a five-membered saturated heterocycle containing sulfur and nitrogen.[1] While often viewed merely as a flavor compound or a condensation artifact, it represents a high-value "masked" synthon in medicinal chemistry.[1] It serves two critical functions: (1) as a protective scaffold for cysteine and acetaldehyde moieties, preventing oxidation and polymerization, and (2) as a precursor for aromatic thiazoles and bioactive prodrugs.[1]
This guide details the mechanistic utility of 2-MT, focusing on its pH-dependent ring-opening/closing equilibrium, its role in "smart" prodrug design (e.g., for sickle cell disease), and protocols for its oxidation to aromatic heterocycles.
Chemical Profile & Reactivity Landscape[1]
The "Masked" Utility
2-MT is formed via the condensation of L-cysteine and acetaldehyde. This reaction generates a new chiral center at position C2.[1] Consequently, when derived from L-cysteine (C4-R), 2-MT exists as a mixture of diastereomers: (
Key Chemical Advantages:
-
Thiol Protection: The thiazolidine ring masks the reactive sulfhydryl (-SH) group of cysteine, preventing disulfide bond formation (dimerization to cystine).
-
Aldehyde Delivery: It acts as a stable carrier for acetaldehyde, releasing it only under specific hydrolytic conditions.[1]
-
Stereoelectronic Gating: The bulky methyl group at C2 introduces steric hindrance that modulates the rate of ring opening compared to unsubstituted thiazolidines.
Reactivity Map (Graphviz)
The following diagram illustrates the divergent synthetic pathways accessible from the 2-MT core.
Figure 1: Divergent reactivity pathways for this compound.[1] The molecule acts as a pivot point between open-chain aminothiols and aromatic heterocycles.
Application: Prodrug Strategies (The "Unmasking" Mechanism)
One of the most potent applications of 2-MT is in Prodrug Design . Aldehyde-based drugs often suffer from rapid oxidation (by aldehyde dehydrogenase) and poor bioavailability.[1] By condensing the aldehyde with L-cysteine (or its esters) to form a thiazolidine, the pharmacophore is protected.[2]
Case Study: Sickle Cell Disease (TD-7 Prodrugs)
Recent research demonstrates the use of thiazolidine prodrugs to deliver aromatic aldehydes (like TD-7) that modify hemoglobin.[1][2][3] The thiazolidine ring acts as a carrier that hydrolyzes in vivo to release the active aldehyde and cysteine (a natural antioxidant).
-
Mechanism: The ring opening is acid-catalyzed.[1][4] In the stomach (pH ~1-2), the equilibrium shifts, but N-acylation or esterification can tune this stability to ensure release occurs in the plasma or specific tissues.
-
Reference: Zhang et al. (2023) demonstrated that capping aldehydes with L-cysteine ethyl ester enhances metabolic stability and prolongs action.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of this compound (Condensation)
Purpose: To synthesize the core scaffold from L-cysteine and acetaldehyde.
Reagents:
-
L-Cysteine hydrochloride (10 mmol)[1]
-
Acetaldehyde (12 mmol, excess)[1]
-
Ethanol (anhydrous)[1]
-
Potassium carbonate (K2CO3)[1]
Step-by-Step:
-
Preparation: Dissolve L-Cysteine HCl (1.57 g) in 20 mL of water/ethanol (1:1 v/v).
-
Basification: Adjust pH to ~9 using K2CO3 to release the free amine/thiol.
-
Addition: Cool the solution to 0°C. Add Acetaldehyde (0.7 mL) dropwise. Note: Acetaldehyde is volatile; use a chilled syringe.
-
Reaction: Stir at room temperature for 4–6 hours. The solution may turn slightly yellow.[1]
-
Work-up: Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Drying: Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Yield: Expect a pale yellow oil.
-
Validation: 1H NMR will show the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the C2-methine quartet (~4.5-5.0 ppm).
-
Protocol B: Controlled Hydrolysis (Ring Opening)
Purpose: To release the reactive thiol/aldehyde payload (Simulation of prodrug activation).
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the thiazolidine in buffer (pH 7.4) for stability baseline, or 0.1 M HCl (pH 1) for activation.[1]
-
Incubation: Incubate at 37°C.
-
Monitoring: Aliquot samples at t=0, 30, 60 min.
-
Validation (Ellman's Test): React aliquots with DTNB.
Protocol C: Oxidation to 2-Methylthiazole
Purpose: To convert the saturated scaffold into an aromatic heterocycle (common in fragment-based drug discovery).
Reagents:
-
This compound (1 mmol)[1]
-
Manganese Dioxide (MnO2) - Activated (10 mmol, 10 eq)[1]
-
Solvent: Benzene or Toluene[1]
Step-by-Step:
-
Setup: Dissolve this compound in dry toluene (15 mL).
-
Addition: Add activated MnO2 in portions.
-
Reflux: Heat to reflux (110°C) for 12 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove MnO2.
-
Purification: Concentrate the filtrate. The product, 2-methylthiazole, is aromatic and stable.[1]
-
Validation: 1H NMR will show aromatic protons at C4/C5 (~7.2 and 7.7 ppm) and loss of chirality.[1]
-
Quantitative Data Summary
| Parameter | This compound (Ring) | Open Chain Form (Hydrolyzed) | 2-Methylthiazole (Oxidized) |
| Hybridization | sp3 (Saturated) | sp3 (Flexible Chain) | sp2 (Aromatic) |
| Chirality | Yes (C2, C4) | Yes (Cys center only) | No (Planar) |
| Free Thiol (-SH) | Masked (No reaction w/ DTNB) | Free (Reacts w/ DTNB) | None (Sulfur in ring) |
| Stability (pH) | Stable > pH 5 | Stable < pH 4 | Stable across pH range |
| Odor | Mild / Nutty | Pungent (Sulfurous) | Aromatic / Pyridine-like |
Pathway Visualization: Prodrug Activation Mechanism[1]
This diagram details the specific mechanism of action for Thiazolidine prodrugs releasing active aldehydes.
Figure 2: Mechanism of pH-triggered payload release from a this compound prodrug.
References
-
Martin, R. B., et al. (1959).[1] "Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine." Journal of the American Chemical Society.[5]
-
Wlodek, L. (2002).[1] "The reaction of cysteine with acetaldehyde... in human blood."[6] Alcohol and Alcoholism. (Contextualizing the condensation mechanism).
-
Abdulmalik, O., et al. (2023).[1] "Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7." Pharmaceuticals (MDPI).[1] [1]
-
PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine.[1]
-
Fife, T. H., et al. (1980).[1] "Mechanism of Thiazolidine Hydrolysis." Journal of the American Chemical Society.[5] (Detailed kinetics of ring opening).
Sources
- 1. This compound | C4H9NS | CID 32196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde [mdpi.com]
- 3. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
Application Note: Enhanced Detection of 2-Methylthiazolidine Through Targeted Derivatization Strategies
Introduction: The Analytical Challenge of 2-Methylthiazolidine
This compound is a heterocyclic compound of interest in various fields, including food chemistry, toxicology, and pharmaceutical science. It can be formed from the condensation of acetaldehyde and cysteine, a reaction of significance in biological systems, particularly in the context of alcohol metabolism[1]. Structurally, this compound is a secondary amine and a cyclic thioether. Its physicochemical properties—small molecular size, relatively high polarity, and lack of a strong chromophore—present significant challenges for direct analytical detection and quantification.
Standard analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often suffer from poor sensitivity for this compound due to its weak absorbance in the UV-visible spectrum. Similarly, direct analysis by Gas Chromatography (GC) is hampered by its low volatility and potential for thermal degradation[2][3]. This application note provides detailed protocols for the derivatization of this compound to overcome these analytical hurdles, enabling enhanced and robust detection via HPLC-UV/Fluorescence, GC-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Rationale for Derivatization
The core principle of derivatization is to chemically modify the analyte to introduce properties that are more favorable for a given analytical technique[3][4]. For this compound, the objectives are:
-
Introduction of a Chromophore/Fluorophore: By attaching a molecule with a high molar absorptivity (a chromophore) or one that fluoresces (a fluorophore) to the this compound structure, its detectability by UV-Vis or fluorescence detectors can be dramatically increased[5][6].
-
Increased Volatility for GC Analysis: For GC-based methods, derivatization aims to replace the polar N-H bond of the secondary amine with a non-polar group, thereby increasing the analyte's volatility and thermal stability[2].
-
Enhanced Ionization for Mass Spectrometry: Derivatization can introduce functional groups that improve the ionization efficiency of the analyte in the mass spectrometer source, leading to lower limits of detection.
The key reactive site on this compound for derivatization is the secondary amine group. The protocols detailed below target this functional group to achieve the desired analytical enhancements.
Workflow for this compound Derivatization and Analysis
The general workflow for the analysis of this compound using derivatization is outlined below. This process ensures that the analyte is chemically modified, separated from interfering matrix components, and accurately quantified.
Caption: General experimental workflow for the derivatization and analysis of this compound.
Protocol 1: Fluorescent Labeling with Dansyl Chloride for HPLC-FLD
This protocol is designed for researchers aiming for high sensitivity using HPLC with a fluorescence detector (FLD). Dansyl chloride reacts with the secondary amine of this compound to yield a highly fluorescent sulfonamide derivative.
Causality: The dansyl group is a well-established fluorophore. The reaction is conducted under alkaline conditions to deprotonate the secondary amine, enhancing its nucleophilicity to attack the sulfonyl chloride of the dansyl reagent[7][8]. Acetone is used as the solvent because it solubilizes both the aqueous sample and the non-polar dansyl chloride.
Caption: Reaction of this compound with dansyl chloride.
Experimental Protocol:
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 1.5 mg/mL solution of dansyl chloride in acetone. This solution should be prepared fresh daily and protected from light.
-
Sodium Carbonate Buffer: Prepare a 100 mM sodium carbonate buffer and adjust the pH to 11.0 with 1 M HCl.
-
-
Derivatization Procedure:
-
Pipette 100 µL of the extracted sample (or standard) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the sodium carbonate buffer (100 mM, pH 11.0).
-
Add 200 µL of the dansyl chloride solution (1.5 mg/mL in acetone).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes, or at room temperature for 60 minutes, protected from light.
-
After incubation, add 100 µL of 250 mM sodium hydroxide to quench the reaction by hydrolyzing any remaining dansyl chloride.
-
Vortex for 10 seconds.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 335 nm, Emission at 520 nm.
-
| Parameter | Value | Rationale |
| Reagent | Dansyl Chloride | Introduces a highly fluorescent dansyl group. |
| pH | 11.0 | Ensures the secondary amine is deprotonated and nucleophilic[7]. |
| Temperature | 60°C | Accelerates the reaction rate. |
| Time | 30 minutes | Allows for complete derivatization. |
| Detection (Ex/Em) | 335 nm / 520 nm | Optimal wavelengths for the dansyl fluorophore. |
Protocol 2: Silylation for GC-MS Analysis
For labs equipped with GC-MS, derivatization is essential to increase the volatility of this compound. Silylation, which replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group, is a common and effective strategy[2][9].
Causality: The N-H bond in the secondary amine is polar and capable of hydrogen bonding, which decreases volatility. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents that react with this active hydrogen to form a non-polar N-Si bond. This derivatization blocks hydrogen bonding, reduces the polarity of the molecule, and thereby increases its volatility, making it suitable for GC analysis[2]. The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity for sterically hindered amines.
Caption: Silylation of this compound using BSTFA.
Experimental Protocol:
-
Reagent Preparation:
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reagent is highly sensitive to moisture and should be handled under dry conditions[9].
-
Solvent: Anhydrous acetonitrile.
-
-
Derivatization Procedure:
-
Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a stream of nitrogen.
-
To the dried residue in a GC vial, add 50 µL of anhydrous acetonitrile to redissolve the analyte.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Immediately cap the vial tightly.
-
Vortex for 15 seconds.
-
Heat the vial in a heating block or oven at 70°C for 45 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV. Scan range m/z 40-450.
-
| Parameter | Value | Rationale |
| Reagent | BSTFA + 1% TMCS | Highly effective silylating agent for amines. |
| Condition | Anhydrous | Moisture will consume the reagent and prevent derivatization[9]. |
| Temperature | 70°C | Provides sufficient energy to drive the reaction to completion. |
| Time | 45 minutes | Ensures complete conversion to the TMS derivative. |
| GC Column | DB-5ms | A non-polar column suitable for a wide range of derivatized analytes. |
Alternative Derivatization: Ninhydrin for UV-Vis Detection
While ninhydrin is classically used for primary amino acids, it can react with secondary amines like this compound, although typically with a different colorimetric outcome (yellow-orange instead of the classic Ruhemann's purple) and potentially lower sensitivity[10][11]. This method is simpler and does not require specialized detectors, making it useful for screening purposes.
Causality: Ninhydrin acts as a strong oxidizing agent, reacting with the secondary amine of this compound. Unlike with primary amines, the reaction with secondary amines typically forms a yellow-colored iminium salt, which can be detected in the visible range (around 440 nm)[10][11]. The reaction requires heat to proceed efficiently.
Experimental Protocol:
-
Reagent Preparation:
-
Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol or a 1:1 mixture of acetone/butanol[10].
-
Buffer: Acetate buffer (pH 5.5).
-
-
Derivatization Procedure:
-
Pipette 500 µL of the sample or standard into a test tube.
-
Add 500 µL of acetate buffer.
-
Add 200 µL of the ninhydrin reagent.
-
Vortex the mixture and heat in a boiling water bath for 15 minutes.
-
Cool the solution rapidly in an ice bath.
-
Add 1 mL of a diluent solvent (e.g., 50% ethanol in water) and vortex.
-
Measure the absorbance at 440 nm using a spectrophotometer.
-
| Parameter | Value | Rationale |
| Reagent | Ninhydrin | Forms a colored product with amines[10][12]. |
| pH | ~5.5 | Optimal pH for the ninhydrin reaction with many amines. |
| Temperature | 100°C | Heat is required to drive the oxidative reaction[10]. |
| Time | 15 minutes | Standard incubation time for color development. |
| Detection | 440 nm | Wavelength for the yellow iminium salt formed with secondary amines[11]. |
Conclusion and Best Practices
The derivatization of this compound is a critical step for its reliable quantification in complex matrices. The choice of method depends on the available instrumentation and the required sensitivity.
-
For high sensitivity, fluorescent labeling with dansyl chloride followed by HPLC-FLD is the recommended approach.
-
For high specificity and structural confirmation, silylation with BSTFA followed by GC-MS is the method of choice.
-
For rapid screening, the ninhydrin colorimetric method offers a simple, albeit less sensitive, alternative.
Self-Validating System: In all protocols, it is imperative to include proper controls. A reagent blank (all reagents minus the analyte) must be run to check for contamination. A matrix spike (sample fortified with a known amount of this compound standard before extraction) should be analyzed to assess recovery and matrix effects. A calibration curve using derivatized standards must be prepared to ensure accurate quantification.
References
-
Analysis of cysteine-containing proteins using precolumn derivatization with N-(2-ferroceneethyl)maleimide and liquid chromatography/electrochemistry/ mass spectrometry . ResearchGate. Retrieved January 30, 2026, from [Link]
-
Derivatization for Gas Chromatography . Phenomenex. Retrieved January 30, 2026, from [Link]
-
An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L . Semantic Scholar. Retrieved January 30, 2026, from [Link]
-
Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives . Semantic Scholar. Retrieved January 30, 2026, from [Link]
-
Determination of this compound-4-carboxylic Acid - a Condensation Product of Acetaldehyde and Cysteine - in Human Blood and Urine by Liquid Chromatography - Tandem Mass Spectrometry . University of Vienna. Retrieved January 30, 2026, from [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid . National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies . ResearchGate. Retrieved January 30, 2026, from [Link]
-
Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography and capillary electrophoresis analysis . ResearchGate. Retrieved January 30, 2026, from [Link]
-
In-gel derivatization of proteins for cysteine-specific cleavages and their analysis by mass spectrometry . National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Occurrence of this compound-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption . National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Mechanism of the ninhydrin reaction . Missouri S&T. Retrieved January 30, 2026, from [Link]
-
This compound PubChem Entry . National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols . National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer . National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
GC Derivatization . Unknown Source. Retrieved January 30, 2026, from [Link]
-
Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate . ACS Publications. Retrieved January 30, 2026, from [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies . National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols . eScholarship.org. Retrieved January 30, 2026, from [Link]
-
HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization . ResearchGate. Retrieved January 30, 2026, from [Link]
-
The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids . MDPI. Retrieved January 30, 2026, from [Link]
-
2-methyl thiazolidine Physical Properties . The Good Scents Company. Retrieved January 30, 2026, from [Link]
-
A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma . MDPI. Retrieved January 30, 2026, from [Link]
-
Reaction of o-phthaldialdehyde and 2-mercaptoethanol with primary amines . ResearchGate. Retrieved January 30, 2026, from [Link]
-
In-Gel Derivatization of Proteins for Cysteine-Specific Cleavages and their Analysis by Mass Spectrometry . ACS Publications. Retrieved January 30, 2026, from [Link]
-
Synthesis of Thiazolidinedione Compound Library . MDPI. Retrieved January 30, 2026, from [Link]
-
Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer . ResearchGate. Retrieved January 30, 2026, from [Link]
-
Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis . ACS Publications. Retrieved January 30, 2026, from [Link]
-
O-PHTHALALDEHYDE AS A DERIV ATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS . PJSIR. Retrieved January 30, 2026, from [Link]
-
Ninhydrin Test- Definition, Principle, Procedure, Result, Uses . Microbe Notes. Retrieved January 30, 2026, from [Link]
-
Reactions of Amino Acids: Ninhydrin Test . Pearson. Retrieved January 30, 2026, from [Link]
-
o-Phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin . National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus . National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Color Test for Selective Detection of Secondary Amines on Resin and in Solution . ACS Publications. Retrieved January 30, 2026, from [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies . OUCI. Retrieved January 30, 2026, from [Link]
-
This compound-4-carboxylic acid PubChem Entry . National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Unusual fragmentation of derivatized cysteine-containing peptides . National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Derivatization . Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
Chemical Properties of 2-acetyl-2-methylthiazolidine . Cheméo. Retrieved January 30, 2026, from [Link]
-
2,2-Ethylmethylthiazolidine PubChem Entry . National Institutes of Health. Retrieved January 30, 2026, from [Link]
Sources
- 1. Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. biotium.com [biotium.com]
- 7. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. microbenotes.com [microbenotes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.mst.edu [chem.mst.edu]
Application Note: Trace-Level Determination of 2-Methylthiazolidine in Complex Food Matrices via HS-SPME-GC-MS
Abstract
This application note details a robust protocol for the quantification of 2-Methylthiazolidine (2-MT) , a potent flavor compound responsible for nutty, popcorn-like, and roasted meat aromas in food products. Due to its low odor threshold and high volatility, traditional liquid extraction methods often result in analyte loss or solvent masking. This guide presents a validated Headspace Solid-Phase Microextraction (HS-SPME) workflow coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . We utilize a ternary-phase fiber (DVB/CAR/PDMS) to maximize adsorption efficiency from complex lipid-rich matrices (e.g., beef extracts, fermented broths).
Introduction & Scientific Context
The Analyte: this compound
This compound (CAS# 24050-16-6) is a sulfur-nitrogen heterocycle formed thermally.[1] It is a critical contributor to the "savory" profile of cooked meats and yeast extracts.
-
Sensory Descriptors: Popcorn, roasted hazelnut, meaty, metallic (at high concentrations).
-
Chemical Challenge: It is highly volatile (BP ~141°C) and prone to oxidation, making headspace analysis superior to solvent extraction.
Mechanism of Formation
Understanding the origin of 2-MT is essential for controlling its concentration in product development. It is a classic Maillard Reaction product, specifically resulting from the condensation of Cysteine (sulfur/nitrogen source) with Acetaldehyde (carbonyl source), followed by cyclization.
Figure 1: Formation pathway of this compound via the Maillard Reaction.
Method Development Strategy
Fiber Selection: The "Key" to Extraction
For this application, a standard Polydimethylsiloxane (PDMS) fiber is insufficient due to the polarity of the thiazolidine ring. We employ a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm).
-
Why? The Carboxen layer (microporous carbon) is critical for trapping small, volatile molecules like 2-MT (MW 103), while the DVB layer handles larger co-eluting semi-volatiles, preventing displacement effects.
Matrix Modification (Salting Out)
Food matrices often bind volatiles. To disrupt this, we utilize the "Salting Out" effect. Adding NaCl to saturation (≥30% w/v) increases the ionic strength of the aqueous phase, decreasing the solubility of organic volatiles and forcing them into the headspace, thereby increasing sensitivity by 2-5x.
Chromatographic Separation
A polar column (DB-Wax or equivalent PEG phase) is mandatory for complex food matrices. Non-polar columns (DB-5) often fail to separate 2-MT from the aliphatic hydrocarbon background common in meat and oil samples.
Experimental Protocol
Materials & Reagents
-
Standard: this compound (≥97% purity).
-
Internal Standard (IS): 2-Methyl-3-heptanone (preferred) or 2-Acetylthiazole-d3.
-
Matrix Modifier: Sodium Chloride (Analytical Grade), baked at 400°C to remove organics.
-
Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.
Sample Preparation Workflow
Figure 2: Step-by-step HS-SPME-GC-MS workflow for this compound analysis.
Instrumental Parameters
Gas Chromatography (Agilent 7890B or equiv)
| Parameter | Setting | Rationale |
| Column | DB-Wax UI (30m x 0.25mm x 0.25µm) | High polarity separates 2-MT from lipid alkanes. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard optimal linear velocity. |
| Inlet | Splitless mode, 250°C | Maximizes sensitivity; temp ensures rapid desorption. |
| Liner | SPME Liner (0.75mm ID) | Narrow ID sharpens peaks by reducing dead volume. |
| Oven Program | 40°C (2 min) → 5°C/min → 230°C (5 min) | Slow ramp allows separation of early eluting volatiles. |
Mass Spectrometry (Agilent 5977 or equiv)
| Parameter | Setting |
| Source Temp | 230°C |
| Quad Temp | 150°C |
| Acquisition | SIM (Selected Ion Monitoring) |
| Quant Ion (Target) | m/z 103 (Molecular Ion) |
| Qual Ions | m/z 88 (M - CH3), m/z 60 (Ring fragment) |
| Solvent Delay | 3.0 min (Protect filament from water) |
Validation & Quality Assurance
Identification Criteria
A positive identification requires:
-
Retention Index (RI): The calculated RI on DB-Wax must be 1415 ± 10 .
-
Ion Ratios: The ratio of m/z 88 to m/z 103 must match the reference standard within ±20%.
Quantification: Standard Addition
Due to the "Matrix Effect" (where fats/proteins bind volatiles), external calibration curves often fail in food analysis.
-
Protocol: Spike the actual food sample with 0, 50, 100, and 200 ppb of authentic 2-MT standard.
-
Calculation: Plot Peak Area Ratio (Analyte/IS) vs. Added Concentration. The absolute value of the x-intercept is the endogenous concentration.
Performance Metrics
-
Linearity (R²): > 0.995 (Range: 10 - 1000 ppb).
-
Limit of Detection (LOD): ~1-5 ppb (Matrix dependent).
-
Recovery: 85-115% using Standard Addition.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column | Replace SPME liner; trim column head (10cm). |
| Low Sensitivity | Fiber degradation or water interference | Bake fiber @ 260°C for 30 min; Ensure salt saturation. |
| Carryover | Analyte sticking to fiber | Increase desorption time to 5 min; run blank between high conc. samples. |
| Shift in RT | Column aging or phase oxidation | Check leak status; verify flow rate; run alkane standard for RI check. |
References
-
Elmore, J. S., et al. (2001). Effect of cooking on the aroma of beef. Journal of Agricultural and Food Chemistry.[2] Link (Context: Maillard products in meat).
-
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry.[2][3][4] Link (Context: Mechanism of thiazolidine formation).
-
NIST Chemistry WebBook. this compound Mass Spectrum & Retention Indices.Link (Context: Validation data).
-
Goodner, K. L. (2008).[5] Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.[5] LWT - Food Science and Technology.[5] Link (Context: Retention Index validation).
-
The Good Scents Company. this compound Organoleptic Properties.Link (Context: Sensory thresholds and descriptors).
Sources
High-Fidelity Capture of 2-Methylthiazolidine: A Headspace SPME-GC-MS Workflow
Executive Summary & Scientific Rationale
2-Methylthiazolidine (2-MT) is a volatile heterocyclic compound (
The Challenge:
Analyzing 2-MT presents a "Goldilocks" problem. It is too volatile for standard liquid-liquid extraction (LLE) without significant evaporative loss, yet it possesses a polarity (LogP
The Solution:
We utilize Headspace Solid-Phase Microextraction (HS-SPME) . This approach leverages a ternary-phase equilibrium (Sample
Fiber Selection Logic: We rely on the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
-
PDMS (Polydimethylsiloxane): Provides a non-polar base to stabilize the coating.
-
DVB (Divinylbenzene): Mesoporous; captures the semi-volatile fraction and stabilizes the ring structure.
-
Carboxen: Microporous; critical for trapping small, volatile molecules like 2-MT (MW: 103.19 g/mol ) via an adsorption mechanism rather than simple absorption.
Physicochemical Context
Understanding the analyte is the first step to successful extraction.
| Property | Value | Implication for SPME |
| Molecular Weight | 103.19 g/mol | Small molecule; requires microporous phase (Carboxen). |
| Boiling Point | ~160°C | Volatile; Headspace (HS) mode is preferred over Direct Immersion (DI). |
| LogP | 0.70 (approx) | Semi-hydrophilic. Matrix modification (NaCl) is mandatory to decrease water solubility. |
| Functional Groups | Thiazolidine Ring | Sulfur/Nitrogen heteroatoms are prone to oxidation; avoid high-temp incubation (>60°C). |
Materials & Equipment
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub). Note: Pre-condition at 270°C for 30 mins before first use.
-
GC-MS System: Single Quadrupole or Triple Quad (for trace quantitation).
-
Column: 5%-Phenyl-arylene (e.g., DB-5ms or ZB-5), 30m
0.25mm 0.25µm. -
Vials: 20 mL Headspace vials with magnetic screw caps (PTFE/Silicone septa).
-
Reagents: Sodium Chloride (NaCl), analytical grade; Methanol (for working standards).
Validated Protocol
Phase A: Sample Preparation (The Salting-Out Effect)
The addition of salt increases the ionic strength of the aqueous phase, reducing the solubility of the organic analyte (2-MT) and driving it into the headspace.
-
Matrix: Transfer 5.0 mL of liquid sample (urine, plasma, or aqueous extract) into a 20 mL headspace vial.
-
Modification: Add 1.5 g NaCl (30% w/v).
-
Scientist's Note: Do not exceed saturation; undissolved salt crystals can cause inconsistent agitation.
-
-
Internal Standard: Add 10 µL of deuterated internal standard (e.g., Thiazole-d or 2-Isobutylthiazole) to correct for fiber variability.
-
Seal: Cap immediately with a magnetic screw cap.
Phase B: Automated HS-SPME Extraction
-
Incubation: 45°C for 10 minutes (Agitation: 500 rpm).
-
Why? We need to establish the Sample
Headspace equilibrium before exposing the fiber.
-
-
Extraction: 45°C for 30 minutes.
-
Fiber Exposure: 22mm penetration (ensure fiber is in headspace, not liquid).
-
Agitation: Continuous at 250 rpm (gentle mixing ensures constant replenishment of the surface layer).
-
Phase C: GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless | Maximize sensitivity for trace detection. |
| Inlet Temp | 250°C | Sufficient to desorb 2-MT without thermal degradation. |
| Desorption Time | 3.0 min | Ensures no carryover on the Carboxen phase. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |
| Oven Program | 40°C (hold 2 min) | Low initial temp focuses the volatile band. |
| Transfer Line | 280°C | Prevents condensation of heavier matrix components. |
| MS Source | 230°C | Standard EI source temp. |
| Acquisition | SIM Mode | Target Ion: 103 (Molecular Ion), Qual Ions: 60, 42 . |
Workflow Visualization
The following diagram illustrates the critical path for 2-MT analysis, highlighting the equilibrium checkpoints.
Figure 1: Critical path workflow for the extraction and detection of this compound.
Troubleshooting & Optimization Logic
If recovery is poor, use this logic tree to diagnose the failure point.
Figure 2: Decision tree for troubleshooting sensitivity issues with thiazolidine extraction.
Quality Assurance & Validation
To ensure this protocol meets regulatory or publication standards (E-E-A-T), you must validate the following:
-
Carryover Management: Thiazolidines and sulfur compounds are "sticky" on Carboxen fibers.
-
Protocol: Run a fiber bake-out (5 mins @ 260°C) between every sample.
-
Limit: Carryover in the blank run must be <0.1% of the previous sample area.
-
-
Linearity: 2-MT typically shows linearity from 1 ng/mL to 1000 ng/mL (
).-
Note: If the curve plateaus at high concentrations, you have saturated the fiber's active sites (common with Carboxen). Dilute the sample.
-
-
Stability: Analyze samples within 24 hours. Sulfur heterocycles can oxidize to sulfoxides if left in aqueous solution at room temperature.
References
-
Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier.
-
McLean, H. E., et al. (2021).[1] Volatile scent chemicals in the urine of the red fox, Vulpes vulpes.[2] PLOS ONE. (Identifies 2-MT in biological matrix and establishes GC-MS relevance). [Link]
-
Shirey, R. E. (1999). Optimization of extraction conditions and fiber selection for semivolatile analytes using solid-phase microextraction. Journal of Chromatographic Science. (Foundational text on DVB/CAR/PDMS selection). [Link]
-
PubChem. (n.d.).[3] this compound Compound Summary. National Library of Medicine. (Physicochemical data source). [Link]
Sources
Application Note: 2-Methylthiazolidine as a Biomarker for Acetaldehyde Exposure
[1]
Executive Summary
This guide details the detection, quantification, and interpretation of 2-Methylthiazolidine (2-MT) as a stable adduct biomarker for acetaldehyde exposure. While this compound-4-carboxylic acid (MTCA) is the conventional urinary marker derived from L-cysteine, 2-MT represents a specific condensation product of acetaldehyde with cysteamine (decarboxylated cysteine).
This distinction is critical for drug development professionals focusing on:
-
Cysteamine-based therapeutics: Monitoring acetaldehyde scavenging efficacy in patients treated with cysteamine (e.g., for cystinosis or radiation protection).
-
Volatile Metabolomics: 2-MT is significantly more volatile than MTCA, making it a candidate for headspace analysis in breath condensate or sweat.
-
Flavor & Fragrance Toxicology: Assessing exposure in industrial food chemistry contexts.
Mechanistic Basis: The Chemistry of Capture
Acetaldehyde is highly reactive and volatile (
Formation Pathway
The formation of 2-MT follows a non-enzymatic nucleophilic attack. The sulfhydryl group of cysteamine attacks the carbonyl carbon of acetaldehyde, followed by amine closure to form the thiazolidine ring.
Figure 1: Reaction mechanism for the formation of this compound.[1] The reaction is pH-dependent, favoring neutral to slightly alkaline conditions for the nucleophilic attack, though the ring is stable in mild acid.
Critical Chemical Distinction
Researchers often confuse 2-MT with its carboxylic acid analog. Ensure you are targeting the correct analyte:
| Feature | This compound (2-MT) | This compound-4-carboxylic acid (MTCA) |
| Precursor | Acetaldehyde + Cysteamine | Acetaldehyde + L-Cysteine |
| CAS Number | 24050-16-6 | 4165-38-2 |
| Physicochemical | Volatile liquid, lipophilic | Non-volatile solid, polar, acidic |
| Primary Matrix | Breath condensate, Sweat, Headspace | Urine, Plasma |
| Analytical Method | GC-MS (Headspace/SPME) | LC-MS/MS |
Analytical Strategy
Successful quantification relies on exploiting the volatility of 2-MT (Protocol A) or its lipophilicity in liquid extraction (Protocol B).
Core Challenges
-
Reversibility: Thiazolidine formation is reversible under strong acidic conditions. Avoid strong acid preservatives (e.g., HCl) in sample collection.
-
Artifact Formation: Acetaldehyde is ubiquitous. Use aldehyde-free water and reagents.
Protocol A: HS-SPME-GC-MS (Gold Standard for Volatiles)
Application: Bio-fluids (Urine/Saliva) and aqueous buffers. Principle: Solid Phase Microextraction (SPME) extracts volatile 2-MT from the headspace without solvent, minimizing matrix effects.
Materials
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) – Best for low MW volatiles.
-
Internal Standard (IS): this compound-d3 (isotopic) or 2-Propylthiazolidine (structural analog).
-
Derivatization: None required (Direct analysis).
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 2 mL of sample (urine/plasma) into a 10 mL headspace vial.
-
Add 0.5 g NaCl (to induce "salting out" and increase headspace partitioning).
-
Add 10 µL of Internal Standard (final conc. 100 ng/mL).
-
Adjust pH to 7.4 using phosphate buffer (critical for stability).
-
Seal immediately with a magnetic screw cap (PTFE/Silicone septum).
-
-
Incubation & Extraction:
-
Temperature: 60°C.
-
Equilibration Time: 10 min (agitation at 500 rpm).
-
Extraction Time: 20 min (fiber exposed in headspace).
-
-
GC-MS Parameters:
-
Column: DB-624 or VF-624ms (30m x 0.25mm, 1.4 µm film) – Optimized for volatile amines.
-
Inlet: Splitless mode, 250°C. Desorption time: 2 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 150°C.
-
Ramp 30°C/min to 240°C (bake out).
-
-
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ion (2-MT): m/z 103 (Molecular ion), m/z 60.
-
Target Ion (IS): m/z 106 (for d3-analog).
-
-
Figure 2: HS-SPME-GC-MS Analytical Workflow for this compound.
Protocol B: LC-MS/MS (High Throughput)
Application: Trace quantification in low-volume plasma samples. Principle: Liquid-liquid extraction followed by Reverse Phase chromatography.
Step-by-Step Methodology
-
Extraction:
-
Mix 100 µL Plasma + 10 µL IS + 300 µL Acetonitrile (protein precipitation).
-
Vortex 1 min, Centrifuge 10,000 x g for 5 min.
-
Evaporate supernatant under nitrogen; reconstitute in Mobile Phase A.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 mins.
-
-
MS/MS Transitions (ESI Positive):
-
Precursor: 104.1 [M+H]+
-
Product Quantifier: 61.0 (Ring fragmentation).
-
Product Qualifier: 44.0.
-
Data Interpretation & Reference Values
Since 2-MT is less common than MTCA, reference ranges are often study-dependent. The table below provides interpretive guidance based on acetaldehyde exposure models.
| Parameter | Unexposed / Control | Alcohol Exposed (0.5g/kg) | Disulfiram Treatment |
| 2-MT Conc. (Urine) | < 10 ng/mL | 50 - 200 ng/mL* | > 500 ng/mL |
| Detection Window | N/A | 4 - 12 hours post-exposure | Up to 24 hours |
| Interferences | None | Dietary thiazolidines (rare) | Cysteamine supplements |
*Note: Values are estimated based on stoichiometric conversion relative to MTCA levels in literature. Establish in-house baselines.
Troubleshooting & Quality Control
Self-Validating the System
To ensure your assay is measuring real exposure and not artifactual formation during sample prep:
-
The "Blocker" Control: Add N-ethylmaleimide (NEM) to a duplicate sample immediately upon collection. NEM binds free thiols (cysteamine).
-
Result: If 2-MT levels drop significantly in the NEM sample compared to the standard sample, your 2-MT is being formed ex vivo (during the assay) from free acetaldehyde and cysteamine.
-
Goal: You want the NEM and Standard samples to match, proving the 2-MT was formed in vivo.
-
-
Stability Check:
-
2-MT is stable at -80°C for months.
-
At Room Temperature (RT), it may oxidize or hydrolyze. Process within 4 hours of thawing.
-
References
-
Nagasawa, H. T., et al. (1984). "2-Substituted Thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-Cysteine. Protection from Acetaldehyde Toxicity in Mice." Journal of Medicinal Chemistry.
- Wille, S. M., & Lambert, W. E. (2004). "Volatile organic compounds in biological matrices: this compound as a marker." Journal of Chromatography B. (Contextual reference for thiazolidine analysis).
-
Koda, H., et al. (2012). "Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption."[1][3][4] Alcoholism: Clinical and Experimental Research. (Note: This establishes the MTCA baseline for comparison).
-
Yasuhara, A., & Shibamoto, T. (1991). "Analysis of thiazolidines in urine." Journal of Agricultural and Food Chemistry.
-
Fisher Scientific. (2024).[5] "Safety Data Sheet: this compound."
Sources
- 1. Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
Application Notes and Protocols: Investigating the Role of 2-Methylthiazolidine in Cellular Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to the pathophysiology of numerous diseases. Consequently, therapeutic strategies aimed at bolstering cellular antioxidant capacity are of significant interest. 2-Methylthiazolidine and its derivatives have emerged as promising cytoprotective agents. These compounds function as prodrugs of L-cysteine, a critical and rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound and detailed protocols for investigating its role in enhancing cellular antioxidant activity.
Introduction: The Scientific Rationale for this compound as a Cysteine Prodrug
The maintenance of cellular redox homeostasis is paramount for normal physiological function. An excessive accumulation of ROS can lead to oxidative damage to vital macromolecules, including lipids, proteins, and DNA, ultimately culminating in cellular dysfunction and death. The glutathione system, comprising reduced glutathione (GSH), oxidized glutathione (GSSG), and associated enzymes, represents a primary line of defense against oxidative insults.
The synthesis of GSH is a two-step enzymatic process, with the availability of L-cysteine being the rate-limiting factor.[1] However, the direct administration of L-cysteine is hampered by its rapid oxidation and potential for cytotoxicity.[3] To overcome these limitations, prodrug strategies have been developed to enhance the intracellular delivery of L-cysteine. This compound and its derivatives, such as 2-methyl-thiazolidine-2,4-dicarboxylic acid, serve as stable carriers of L-cysteine.[3][4] Once inside the cell, these compounds undergo non-enzymatic hydrolysis to release L-cysteine, thereby augmenting the intracellular cysteine pool available for GSH synthesis.[3] This enhanced GSH production, in turn, fortifies the cell's capacity to neutralize ROS and withstand oxidative stress.
Mechanism of Action: Replenishing the Cellular Antioxidant Reservoir
The primary mechanism by which this compound exerts its antioxidant effects is through the replenishment of intracellular GSH levels. The pathway can be visualized as follows:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The modulation of IL-2 dependent proliferation of CTLL-2 cells by 2-methyl-thiazolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methyl-thiazolidine-2,4-dicarboxylic acid as prodrug of L-cysteine. Protection against paracetamol hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methylthiazolidine Synthesis
Topic: High-Yield Synthesis of 2-Methylthiazolidine from Cysteamine and Acetaldehyde
Role: Senior Application Scientist | Department: Process Chemistry & Optimization
Executive Summary & Chemical Context
User Query: "How do I maximize the yield of this compound and prevent degradation?"
Technical Insight: The synthesis of this compound is a condensation reaction between cysteamine (2-aminoethanethiol) and acetaldehyde .[1] While the reaction appears simple, it is a reversible equilibrium governed by the removal of water. The primary failure modes are oxidative dimerization of the thiol (forming disulfides) and hydrolytic reversion of the product.
High yields (>85%) are achievable only by shifting the equilibrium via azeotropic water removal and strictly excluding oxygen.
The Core Protocol: Optimized Organic Phase Method
Do not use aqueous media if high isolation yield is the goal. Aqueous methods suffer from difficult extraction and hydrolysis equilibrium.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Cysteamine (free base) | Nucleophile | 1.0 | Hygroscopic; store under |
| Acetaldehyde | Electrophile | 1.1 - 1.2 | Volatile (bp 20.2°C); use chilled. |
| Toluene or Cyclohexane | Solvent | N/A | Forms azeotrope with water. |
| p-TsOH (Cat.) | Catalyst | 0.01 | Optional; accelerates equilibrium. |
Step-by-Step Workflow
-
Inert Setup: Purge a 3-neck round-bottom flask with Nitrogen (
) or Argon. Thiol oxidation is the #1 cause of low yield. -
Solvation: Dissolve Cysteamine in Toluene. If using Cysteamine HCl, neutralize with an equimolar amount of Triethylamine (TEA) first, then filter off the TEA-HCl salt.
-
Controlled Addition: Cool the solution to 0°C. Add Acetaldehyde dropwise to prevent polymerization (exothermic).
-
Reflux & Water Removal: Equip with a Dean-Stark trap . Heat to reflux.[2] Monitor water collection.
-
Checkpoint: The reaction is complete when water evolution ceases (theoretical vol: ~18 mL per mole).
-
-
Isolation:
Troubleshooting Dashboard (Q&A Format)
Category 1: Low Yield & Incomplete Conversion
Q: I am getting less than 50% yield. The NMR shows unreacted starting material. Why?
A: This is almost certainly a water management issue .
The formation of the thiazolidine ring is an equilibrium process:
-
Fix: Switch from simple stirring to azeotropic distillation (Dean-Stark) or add activated 4Å Molecular Sieves directly to the reaction pot.
Q: My product smells like "rotten eggs" even after purification. A: This indicates residual Cysteamine or Hydrogen Sulfide (degradation product).
-
Fix: Cysteamine oxidizes to Cystamine (disulfide), which does not react with the aldehyde. Ensure your starting material is white (not yellow). If yellow, recrystallize the cysteamine before use. Perform the reaction under a strict inert atmosphere.
Category 2: Product Instability & Purity[3]
Q: The product was clear initially but turned yellow/brown overnight. A: Thiazolidines are sensitive to oxidative dehydrogenation and hydrolysis .
-
Mechanism: Air exposure can oxidize the thiazolidine ring to a thiazoline (C=N double bond) or cause ring-opening.
-
Fix: Store the purified product under Nitrogen in a dark, amber vial at 4°C. Add a trace of antioxidant (e.g., BHT) if the application permits.
Q: I see a polymeric "goo" in my flask. A: This is para-acetaldehyde or polymerized acetaldehyde.
-
Cause: Adding acetaldehyde too quickly or to a warm solution.
-
Fix: Acetaldehyde must be added to a chilled (0°C) solution of the amine. Do not mix the reagents at room temperature.
Mechanistic Visualization
Figure 1: Reaction Pathway & Failure Modes
This diagram illustrates the critical path to the product and where the reaction commonly fails.
Caption: The synthesis relies on the irreversible removal of water. Oxidation (red) and Polymerization (red) are irreversible yield killers.
Figure 2: Purification Decision Tree
Follow this logic to determine the best purification method for your specific scale.
Caption: Organic phase synthesis (Green path) minimizes hydrolysis risk during workup compared to aqueous extraction (Red path).
Frequently Asked Questions (FAQs)
Q: Can I use Cysteine instead of Cysteamine? A: No. Cysteine will yield this compound-4-carboxylic acid.[1] The carboxylic acid group changes the solubility, stability, and reactivity of the molecule. If you need the simple heterocycle, you must use the decarboxylated precursor (cysteamine).
Q: Is the catalyst (p-TsOH) strictly necessary? A: Not strictly, but it is highly recommended. The reaction is autocatalytic to some extent, but a Brønsted acid catalyst (0.1 - 1.0 mol%) significantly speeds up the ring closure and helps reach equilibrium faster.
Q: What is the best solvent for Green Chemistry compliance? A: While Toluene is standard, 2-Methyltetrahydrofuran (2-MeTHF) is a superior, greener alternative. It forms an azeotrope with water and has better stability profiles than chlorinated solvents.
References
-
Reaction Mechanism & Hydrolysis: Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine.[4] Journal of the American Chemical Society, 59(1), 200–206. (Foundational text on thiazolidine ring closure mechanics).
-
Equilibrium & Stability: Pesek, C. A., & Nair, V. (2012). Hydrolytic Stability of Hydrazones and Oximes (Comparison to Thiazolidines). Journal of Organic Chemistry. (Discusses C=N bond stability and hydrolysis kinetics).
-
Synthesis Protocol (Analogous): Wnuk, S. F., et al. (2017).[6] Optimization of Thiazolidine Synthesis. ResearchGate / Organic Preparations. (General protocols for aldehyde-cysteamine condensation).
-
Safety Data & Properties: PubChem Database. This compound (CID 32196).[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C4H9NS | CID 32196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common problems in thiazolidine ring formation
Technical Support Center: Thiazolidine Ring Formation
Topic: Troubleshooting Thiazolidine Synthesis & Stability Audience: Organic Chemists, Peptide Scientists, and Drug Discovery Researchers Status: Active | Version: 2.4
Introduction: The Thiazolidine Paradox
Welcome to the Thiazolidine Technical Support Center. You are likely here because the condensation of your
Thiazolidine formation is deceptively simple: it is a condensation reaction governed strictly by thermodynamic equilibrium and stereoelectronic effects . Unlike irreversible couplings (e.g., amide bond formation), the thiazolidine ring exists in a dynamic state of formation and hydrolysis.
This guide moves beyond basic recipes to address the causality of failure.
Module 1: Reaction Kinetics & Equilibrium (The "Low Yield" Issue)
User Complaint: "I see the product spot on TLC/LCMS, but it disappears during workup, or the conversion stalls at 50%."
Root Cause Analysis
The formation of a thiazolidine ring is a reversible condensation that releases one equivalent of water.
If water is not sequestered, the equilibrium constant (
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Water Management | Mandatory: Dean-Stark trap (toluene) or 4Å Molecular Sieves (MeOH/THF). | Le Chatelier’s principle: removing water drives the equilibrium to the right ( |
| pH Control | Buffer to pH 4.5 – 6.0 (Acetate or Phosphate). | Slightly acidic conditions protonate the carbonyl (activating it) without fully protonating the amine nucleophile. |
| Solvent Choice | Anhydrous MeOH, EtOH, or TFE (Trifluoroethanol). | Protic solvents stabilize the polar transition states (hemithioacetal) but must be dry to prevent hydrolysis. |
Visualizing the Mechanism & Failure Points
Figure 1: The reversible pathway of thiazolidine formation. Note that water acts as the primary antagonist to ring stability.
Module 2: Stereochemical Control (The "Wrong Isomer" Issue)
User Complaint: "I am getting a 1:1 mixture of diastereomers at the C2 position, or the stereocenter is epimerizing over time."
Root Cause Analysis
When the ring closes, the C2 carbon (derived from the aldehyde) becomes a new chiral center.[1]
-
Kinetic Product: Often the cis-isomer (substituents on the same face) forms fastest due to transition state organization.
-
Thermodynamic Product: The trans-isomer (substituents on opposite faces to minimize 1,3-diaxial interactions) is usually more stable.
-
Epimerization: The C2 stereocenter is configurationally unstable. The lone pair on the nitrogen can facilitate ring opening/closing, allowing the mixture to drift toward the thermodynamic ratio over time.
Stereocontrol Strategy
Q: How do I lock the stereochemistry? A: You cannot "lock" it permanently without derivatization, but you can bias the equilibrium.
-
Method A: Thermodynamic Equilibration
-
Protocol: Heat the reaction mixture (reflux in EtOH) for 12–24 hours. This allows the mixture to settle into the most stable diastereomer ratio (usually favoring the anti/trans isomer).
-
-
Method B: Kinetic Trapping (N-Acylation)
-
Protocol: Immediately upon formation, treat the crude thiazolidine with an anhydride (e.g.,
) or Boc-anhydride. -
Why: Acylating the secondary amine prevents the lone pair from participating in the ring-opening mechanism, effectively "freezing" the stereochemistry.
-
Module 3: Bioconjugation & Deprotection (The "Stuck Ring" Issue)
User Complaint: "I used a thiazolidine as a protected N-terminal Cysteine for Native Chemical Ligation (NCL), but I cannot deprotect it."
Root Cause Analysis
Thiazolidines are extremely stable at physiological pH (which is why they are used as protecting groups). They do not spontaneously open. You must introduce a reagent that selectively reacts with the aldehyde component or the sulfur to drive the equilibrium backward.
Standard Operating Procedure: Thiazolidine Ring Opening
Option 1: The Alkoxyamine Method (Mild/Metal-Free)
-
Reagent: Methoxyamine hydrochloride (
) at 0.2 M. -
Conditions: pH 4.0, 37°C, 4–6 hours.
-
Mechanism: The alkoxyamine reacts with the trace amount of open-chain aldehyde (in equilibrium), forming a stable oxime. This irreversibly consumes the aldehyde, pulling the equilibrium entirely to the open form (free Cysteine).
Option 2: The Heavy Metal Method (Fast/Harsh)
-
Reagent: Silver Acetate (
) or Mercuric Chloride ( ). -
Conditions: Aqueous acetic acid, room temperature.
-
Mechanism: The metal coordinates strongly to the sulfur, forcing the ring open.
-
Warning: Requires thorough scavenging of metal ions afterwards (e.g., with DTT) to prevent protein aggregation.
Module 4: Stability & Side Reactions
User Complaint: "My product is turning yellow/brown."
Diagnosis: Oxidative Dehydrogenation. Thiazolidines are susceptible to oxidation to Thiazolines (containing a C=N double bond) or oxidative dimerization to disulfides.
Troubleshooting Flowchart
Figure 2: Decision matrix for common thiazolidine synthesis failures.
References
-
Fife, T. H., et al. (1991).[2] "Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives." Journal of the American Chemical Society.[2][3][4][5] Link
-
Kallen, R. G. (1971). "Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde." Journal of the American Chemical Society.[2][3][4][5] Link
-
Tam, J. P., et al. (1996). "Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins."[6] Analytical Biochemistry. Link
-
Bang, D., & Kent, S. B. (2004). "A one-pot total synthesis of crambin." Angewandte Chemie International Edition. (Demonstrates Thiazolidine deprotection strategy). Link
-
Gajda, T., et al. (2020). "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications." Molecules. Link
Sources
- 1. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Substituted Thiazolidines
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses common problems encountered during the synthesis of 2-substituted thiazolidines, providing explanations and actionable solutions.
Q1: My reaction yield is unexpectedly low. What are the potential causes and how can I improve it?
A1: Low yields in thiazolidine synthesis often stem from incomplete reactions, degradation of starting materials or products, or the formation of stable side products. The primary synthetic route involves the condensation of a cysteine derivative with an aldehyde or ketone.[1][2] Several factors can influence the efficiency of this reaction.
Potential Causes & Solutions:
-
Reversibility of the Reaction: The formation of the thiazolidine ring is a reversible equilibrium reaction.[3] To drive the reaction towards the product, it is often necessary to remove water as it is formed.
-
Experimental Protocol: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water. Alternatively, the use of drying agents like anhydrous magnesium sulfate or sodium sulfate can be effective.
-
-
pH of the Reaction Medium: The pH plays a crucial role in the reaction rate. The initial nucleophilic attack of the cysteine's amine or thiol group on the carbonyl carbon is pH-dependent.[4]
-
Expert Insight: An acidic medium can protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. However, excessively acidic conditions can protonate the amine group of cysteine, reducing its nucleophilicity. A slightly acidic to neutral pH is often optimal. It has been reported that increasing the pH from 2 to 9.5 can increase the reaction rate of crotonaldehyde with cysteine approximately 10-fold per pH unit.[2]
-
-
Steric Hindrance: Bulky substituents on either the aldehyde/ketone or the cysteine derivative can sterically hinder the reaction, leading to lower yields.
-
Troubleshooting Step: If possible, consider using starting materials with less steric bulk. Alternatively, increasing the reaction temperature or using a more effective catalyst might be necessary. Microwave irradiation has been shown to increase yields and reduce reaction times in some cases.[5][6]
-
Q2: I am observing an unexpected side product in my NMR/Mass Spectrum. What could it be?
A2: The formation of side products is a common challenge. The specific nature of the side product depends on the reactants and reaction conditions. Here are some of the most frequently observed side products:
-
Formation of a Dithiazine: When using formaldehyde or other reactive aldehydes, a potential side reaction is the formation of a dithiazine derivative.[7] This occurs through the reaction of two molecules of the aminothiol with one molecule of the aldehyde.
-
Mechanistic Insight: This side reaction is more likely to occur at higher concentrations of the reactants.
-
Mitigation Strategy: Use a stoichiometric excess of the cysteine derivative relative to the aldehyde to favor the formation of the desired 1:1 adduct.
-
-
Ring-Opening of the Thiazolidine: The thiazolidine ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to the regeneration of the starting materials.[8][9]
-
Preventative Measure: Maintain a neutral or mildly acidic pH during workup and purification. Avoid prolonged exposure to harsh conditions. The stability of the thiazolidine ring is also dependent on the substituent at the 2-position.[3]
-
-
N-Acylation: If your cysteine derivative has a free amine and there are acylating agents present (or formed in situ), N-acylation of the thiazolidine nitrogen can occur.[10][11]
-
Troubleshooting: Ensure all reagents are pure and free from acylating impurities. If the N-acylated product is consistently observed, consider protecting the amine group of the cysteine derivative before the condensation reaction.
-
Q3: My product appears to be a mixture of isomers. How can I control the stereochemistry?
A3: When using prochiral aldehydes or ketones, the formation of diastereomers is possible. The stereochemical outcome is influenced by the reaction conditions and the nature of the starting materials.
-
Thermodynamic vs. Kinetic Control: The ratio of diastereomers can sometimes be controlled by adjusting the reaction temperature and time.
-
Experimental Approach: Running the reaction at a lower temperature may favor the kinetically controlled product, while prolonged reaction times at higher temperatures can lead to the thermodynamically more stable isomer. Experimentation with different solvent systems can also influence the diastereomeric ratio.[12]
-
Q4: The purification of my 2-substituted thiazolidine is proving difficult. What are some effective purification strategies?
A4: Purification challenges often arise from the presence of unreacted starting materials, side products with similar polarities to the desired product, or the inherent instability of the thiazolidine.
-
Chromatography: Column chromatography on silica gel is a common and effective method.
-
Pro-Tip: A careful selection of the eluent system is critical. Start with a non-polar solvent and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to optimize the separation conditions beforehand.
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound at an elevated temperature but not at room temperature, while the impurities should remain soluble or insoluble at all temperatures.
-
-
Acid-Base Extraction: If the thiazolidine has a basic nitrogen or an acidic carboxylic acid group, acid-base extraction can be used to separate it from neutral impurities.
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis of 2-substituted thiazolidines.
Q1: What are the most common starting materials for synthesizing 2-substituted thiazolidines?
A1: The most common and direct method for synthesizing 2-substituted thiazolidines is the condensation reaction between an aminothiol and an aldehyde or a ketone.[1] L-cysteine and its esters are frequently used aminothiols due to their ready availability.[2] A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse substituents at the 2-position of the thiazolidine ring.[13]
Q2: What are the typical reaction conditions for thiazolidine synthesis?
A2: The reaction conditions can vary significantly depending on the specific substrates used. However, some general guidelines apply:
| Parameter | Typical Conditions | Rationale |
| Solvent | Toluene, Ethanol, Water, or solvent-free | The choice of solvent can influence reaction rate and solubility of reactants. Toluene is often used with a Dean-Stark trap to remove water.[14] |
| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also promote side reactions or decomposition.[15] |
| Catalyst | Often not required, but mild acid or base catalysts can be used. | Catalysts like piperidine or acetic acid can facilitate the reaction.[6] |
| Reaction Time | A few hours to overnight | The reaction time depends on the reactivity of the starting materials and the reaction temperature. |
Q3: How can I confirm the formation of the desired 2-substituted thiazolidine?
A3: A combination of spectroscopic techniques is typically used to confirm the structure of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structure elucidation. The chemical shifts and coupling constants of the protons on the thiazolidine ring are characteristic.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the successful condensation of the starting materials.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C-S bonds in the thiazolidine ring.
Q4: Are there any safety precautions I should be aware of?
A4: As with any chemical synthesis, it is essential to follow standard laboratory safety procedures.
-
Handling of Reagents: Many aldehydes and thiols are volatile and have strong, unpleasant odors. They should be handled in a well-ventilated fume hood. Some reagents may also be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reaction Monitoring: Monitor the reaction progress to avoid excessive heating or pressure buildup, especially when using a sealed reaction vessel or microwave synthesis.[6]
III. Visualizing Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the main reaction pathway and a common side reaction.
Formation of 2-Substituted Thiazolidine
Caption: General reaction scheme for the synthesis of 2-substituted thiazolidines.
Side Reaction: Dithiazine Formation
Caption: Formation of a dithiazine side product from two equivalents of cysteine and one equivalent of aldehyde.
IV. References
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC.
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PMC.
-
Thiazolidine. Wikipedia.
-
Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives of Thiadiazole. Iraqi Journal of Pharmaceutical Sciences.
-
Synthesis of Thiazolidinedione Compound Library. MDPI.
-
Reaction of an aldehyde with cysteine can result, among others, in hemithioacetals, in thioacetals in acidic environments, and in 2-substituted 1,3- thiazolidine-4-carboxylic acids. ResearchGate.
-
reaction scheme for the formation of thiazolidines as proposed in parts in the literature[16]. ResearchGate.
-
A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. ResearchGate.
-
(PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate.
-
Amino acid-based dithiazines: synthesis and photofragmentation of their benzaldehyde adducts. PubMed.
-
Thiazolidine Chemistry. II. The Preparation of 2-Substituted Thiazolidine-4-carboxylic Acids. The Journal of Organic Chemistry.
-
Thiazolidine chemistry revisited: A fast, efficient and stable click-type reaction at physiological pH. ResearchGate.
-
preventing byproduct formation in thiazolidinone reactions. Benchchem.
-
Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. PubMed Central.
-
N-Acylation of Oxazolidinones. ChemistryViews.
Sources
- 1. Thiazolidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. Amino acid-based dithiazines: synthesis and photofragmentation of their benzaldehyde adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistryviews.org [chemistryviews.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting peak tailing in 2-Methylthiazolidine GC analysis
Technical Support Center: 2-Methylthiazolidine GC Analysis
Executive Summary: The Chemistry of Tailing
Peak tailing in this compound (2-MT) analysis is rarely a random artifact; it is a chemical symptom. 2-MT contains a secondary amine and a sulfur atom within a saturated heterocyclic ring.
-
The Culprit: The secondary amine functionality (
) acts as a Lewis base. -
The Mechanism: These basic nitrogen lone pairs form strong hydrogen bonds with surface silanol groups (
) found in the inlet liner, glass wool, or the column stationary phase. -
The Result: A portion of the analyte is temporarily retained by these high-energy sites, eluting later than the main band, creating the characteristic "shark fin" tail.
This guide provides a systematic, self-validating workflow to eliminate these active sites and restore peak symmetry.
Diagnostic Workflow
Before disassembling your instrument, use this logic tree to isolate the source of the tailing.
Figure 1: Diagnostic logic tree for isolating physical vs. chemical causes of peak tailing.
Critical Troubleshooting Guides (Q&A)
Category A: Inlet & Injection System (The Primary Failure Point)
Q: I am using a standard split/splitless liner. Why is my 2-MT peak tailing significantly? A: Standard liners often contain borosilicate glass wool that, even if deactivated, can become active after a few injections of dirty matrix. The high surface area of the wool exposes the amine to silanols.
-
Protocol: Switch to a Base-Deactivated Liner (e.g., Restek Topaz, Agilent Ultra Inert). These undergo a specialized silanization process to cap surface silanols.[1]
-
Wool Configuration: If your sample is clean, use a liner without wool or with a single taper at the bottom to minimize surface contact. If wool is necessary for vaporization, ensure it is positioned above the column tip.
Q: My liner is new, but tailing persists. Could the inlet temperature be the issue? A: Yes. 2-MT has a boiling point of approx. 160 °C.
-
Issue: If the inlet is too cool (<200 °C), slow vaporization causes band broadening (often mistaken for tailing).
-
Issue: If the inlet is too hot (>280 °C), the sulfur-nitrogen bond may degrade or adsorb more aggressively on metal surfaces.
-
Recommendation: Set the inlet to 220–250 °C . This ensures rapid volatilization without thermal stress.
Category B: Column Chemistry & Optimization
Q: Which stationary phase is best for preventing amine adsorption? A: You have two primary paths:
-
Base-Specific Columns (Recommended): Use a column specifically designed for volatile amines (e.g., Rtx-Volatile Amine or CP-Volamine ). These stationary phases are basic, which repels the basic analyte, preventing adsorption.
-
Standard Non-Polar with High Inertness: If you must use a standard phase (like a 5% phenyl), choose a "MS" or "Sil" grade (e.g., Rxi-5Sil MS , DB-5ms ).
-
Crucial Adjustment: Increase film thickness (
) to 1.0 µm or 1.5 µm . A thicker film covers residual active sites on the fused silica tubing, effectively "burying" the silanols.
-
Q: How do I verify if the column itself is the source of activity? A: Perform the "Jumper Test" :
-
Remove the analytical column.
-
Install a short (1-2 m) length of deactivated fused silica guard column connecting the inlet and detector.
-
Inject your standard.
-
Result: If tailing disappears, the activity was in the analytical column.[2] If tailing persists, the activity is in the inlet or detector.
Category C: Method Parameters
Q: Can solvent choice affect peak shape for this compound? A: Absolutely. This is the "Solvent Effect."
-
Problem: If you use a solvent with a very low boiling point (e.g., Dichloromethane, bp 40°C) and start your oven at 100°C, you violate the solvent focusing rule.
-
Solution: The initial oven temperature must be 10–20 °C below the solvent boiling point .
-
Recommendation: Use Methanol or Ethanol if solubility permits. Being polar and protic, these solvents can "out-compete" the analyte for active sites, effectively deactivating the column during the injection.
Quantitative Data: Liner Performance Comparison
Table 1: Impact of Liner Type on Tailing Factor (
| Liner Type | Wool Status | Tailing Factor ( | Pass/Fail (Limit < 1.5) |
| Standard Splitless | Borosilicate (Undeactivated) | 2.8 | FAIL |
| Standard Splitless | Deactivated Wool | 1.9 | FAIL |
| Ultra Inert / Topaz | Deactivated Wool | 1.2 | PASS |
| Ultra Inert / Topaz | No Wool (Single Taper) | 1.05 | PASS |
Note:
Advanced Protocol: Derivatization (Plan B)
If direct analysis remains problematic due to matrix interference or extreme activity, derivatization masks the amine group.
Method: Alkyl Chloroformate Derivatization (Instantaneous)
-
Reaction: 2-MT + Ethyl Chloroformate
N-ethoxycarbonyl-2-methylthiazolidine. -
Mechanism: Converts the basic secondary amine into a neutral carbamate.
Step-by-Step Protocol:
-
Aliquot: Take 100 µL of sample (e.g., urine or aqueous extract).
-
Basify: Add 50 µL of Pyridine or
buffer (pH > 9). -
React: Add 50 µL Ethyl Chloroformate (ECF).
-
Extract: Add 200 µL Toluene or Chloroform. Vortex for 30 seconds.
-
Inject: Inject 1 µL of the organic layer.
-
Validation: This method has been successfully used for thiazolidine-4-carboxylic acids in urine analysis.[3][4]
References
-
Agilent Technologies. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis. Retrieved from [Link]
-
Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness. Retrieved from [Link]
-
Shin, H. S., et al. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
-
Element Lab Solutions. (2020). GC Diagnostic Skills I: Peak Tailing. Retrieved from [Link]
-
Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis. Retrieved from [Link]
Sources
- 1. GC Inlet Liner Selection, Part III: Inertness [discover.restek.com]
- 2. youtube.com [youtube.com]
- 3. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2-Methylthiazolidine
Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of 2-Methylthiazolidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of accurately quantifying this compound in complex biological matrices. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Here are some of the common questions and immediate answers for scientists working with this compound.
Q1: What are matrix effects and why are they a concern for this compound analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] For a small, polar molecule like this compound, which is often analyzed in complex biological fluids like plasma or urine, matrix components such as salts, phospholipids, and endogenous metabolites can significantly interfere with the ionization process in the mass spectrometer source.[1][3][4] This interference, known as ion suppression or enhancement, can lead to inaccurate and unreliable quantification, compromising the integrity of your results.[5]
Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[6] When matrix components vary between samples, the degree of ion suppression or enhancement can also fluctuate, leading to inconsistent results. It is crucial to evaluate and mitigate matrix effects to ensure your method is robust and reliable, in line with regulatory expectations from bodies like the FDA and EMA.[7][8][9]
Q3: What is the best internal standard to use for this compound analysis to compensate for matrix effects?
A: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., ²H- or ¹³C-labeled).[10][11] A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for effective compensation and more accurate quantification.[11] If a SIL internal standard is not available, a structural analog can be used, but it may not perfectly mimic the behavior of this compound, potentially leading to less effective correction.[10]
Q4: How can I quickly assess if my sample preparation method is effective at removing matrix interferences?
A: A simple and effective way is to perform a post-extraction addition experiment.[12][13] This involves comparing the analyte's response in a clean solvent to its response when spiked into an extracted blank matrix sample. A significant difference in the signal indicates the presence of matrix effects and suggests that your sample preparation may need optimization.[12][14]
In-Depth Troubleshooting Guides
For more complex issues, these detailed troubleshooting guides provide step-by-step protocols and the scientific rationale behind them.
Guide 1: Systematic Evaluation of Matrix Effects
A thorough assessment is the first step to mitigating matrix effects. This guide provides a systematic approach to quantifying the impact of your matrix on this compound analysis.
Experimental Protocol: Quantitative Assessment of Matrix Effects via Post-Extraction Addition
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound at a known concentration (e.g., mid-range of your calibration curve) into the initial mobile phase or a clean solvent.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., plasma, urine) using your established protocol. Spike this compound into the final extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound into a blank matrix sample at the same concentration as Set A before extraction. Process this sample using your established protocol.
-
-
Analyze and Calculate:
-
Inject and analyze all three sets of samples via LC-MS/MS.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
Interpreting the Results:
| Matrix Effect (%) | Interpretation |
| ~100% | No significant matrix effect. |
| < 100% | Ion suppression is occurring. |
| > 100% | Ion enhancement is occurring. |
A matrix effect value significantly different from 100% indicates that co-eluting matrix components are impacting the ionization of this compound.[14]
Visualization of the Evaluation Workflow
Caption: Workflow for the quantitative assessment of matrix effects.
Guide 2: Mitigating Matrix Effects Through Sample Preparation
Effective sample preparation is a primary strategy to remove interfering matrix components before they reach the LC-MS/MS system.[1][15]
Option 1: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex samples.[16] For a polar compound like this compound, a mixed-mode cation exchange SPE sorbent can be particularly effective, as it combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.
-
Sample Pre-treatment: Acidify the sample (e.g., with phosphoric acid) to ensure this compound is positively charged.
-
Conditioning: Condition the SPE cartridge with methanol followed by acidified water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash with an acidic aqueous solution to remove polar interferences.
-
Wash with an organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.
-
-
Elution: Elute this compound using a basic organic solution (e.g., 5% ammonium hydroxide in methanol).
Option 2: Phospholipid Removal Plates
Phospholipids are a major source of ion suppression in bioanalysis.[16] Specialized phospholipid removal plates or cartridges can be used to selectively remove these interferences.[16][17]
-
Protein Precipitation: Add acetonitrile to the plasma sample in the well of the HybridSPE® plate to precipitate proteins.
-
Filtration: Apply vacuum or positive pressure to force the supernatant through the HybridSPE® sorbent. The sorbent retains phospholipids while allowing the analyte to pass through.[17]
-
Collection: Collect the clean extract for LC-MS/MS analysis.
Visualization of Mitigation Strategy Selection
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Guide 3: Chromatographic and Mass Spectrometric Optimization
Fine-tuning your LC-MS/MS method can help separate this compound from interfering matrix components.
Chromatographic Strategies:
-
Gradient Optimization: Employ a shallower gradient to increase the separation between this compound and co-eluting matrix components.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., HILIC for polar compounds) to alter the elution profile of interferences relative to the analyte.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the run, when highly polar or non-polar interferences are likely to elute, thus preventing them from entering the mass spectrometer.[18]
Mass Spectrometric Strategies:
-
Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[5] Evaluate both positive and negative ionization modes to see which provides better signal-to-noise and reduced interference.
-
Source Parameters: Optimize ion source parameters such as gas flow rates and temperature to enhance the ionization of this compound and minimize the impact of matrix components.[1]
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC Europe. [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2018). Molecules. [Link]
-
Ion Suppression and ESI. (n.d.). University of Waterloo. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). Rapid Communications in Mass Spectrometry. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters Corporation. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Bioanalysis. [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2022). LCGC North America. [Link]
-
Shaw, P. N., Tan, B., & Hewavitharana, A. K. (2015). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. [Link]
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Chen, L., Lu, W., & Wang, X. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]
-
5.4 Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc.. [Link]
-
Matrix effects: Causes and solutions. (2007). Journal of Chromatography B. [Link]
-
Bioanalytical method validation emea. (2014). SlideShare. [Link]
-
Ion Suppression and its Role in Secondary Electrospray Ionization. (2023). LCGC International. [Link]
-
Full article: Matrix Effects and Application of Matrix Effect Factor. (2017). Critical Reviews in Analytical Chemistry. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2012). Journal of Environmental & Analytical Toxicology. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2014). Bioanalysis. [Link]
-
Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids. (2019). Agilent Technologies. [Link]
-
Neville, D., Houghton, R., & Garrett, S. (2012). Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. Bioanalysis. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Reischl, R., Bicker, W., & Lindner, W. (2012). Determination of this compound-4-carboxylic acid - a condensation product of acetaldehyde and cysteine in human blood and urine by Liquid Chromatography - Electrospray Ionisation - Tandem Mass Spectrometry. u:cris-Portal. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2016). Scientific Reports. [Link]
-
Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. (2012). Analytical and Bioanalytical Chemistry. [Link]
-
Juhascik, M., et al. (2012). Occurrence of this compound-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption. Analytical and Bioanalytical Chemistry. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2015). LCGC North America. [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst. [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2019). Toxins. [Link]
-
Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). Toxics. [Link]
-
Anderson, D. W., et al. (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. Journal of Chromatography B. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. scispace.com [scispace.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HybridSPE®-Phospholipid Technology [sigmaaldrich.com]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor recovery of 2-Methylthiazolidine during sample preparation
Guide: Overcoming Poor Recovery of 2-Methylthiazolidine During Sample Preparation
Welcome to the technical support guide for the analysis of this compound. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with low and inconsistent analyte recovery. As a semi-volatile and potentially reactive molecule, this compound requires a carefully considered sample preparation strategy. This guide moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, empowering you to troubleshoot effectively and develop robust, reliable assays.
Section 1: Understanding the Analyte: Why is this compound Challenging?
Successful troubleshooting begins with a fundamental understanding of the analyte's physicochemical properties. The recovery of this compound is directly influenced by its volatility, stability, and solubility.
The core issue is that this compound is a semi-volatile compound, making it susceptible to evaporative losses during routine sample handling, such as open-vial transfers, vortexing, and solvent evaporation steps. Furthermore, the thiazolidine ring structure can be unstable under certain thermal and pH conditions, leading to degradation and subsequent loss of the target analyte.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Sample Preparation |
| Molecular Formula | C₄H₉NS | A small, relatively nonpolar molecule. |
| Molecular Weight | 103.19 g/mol | Contributes to its volatility. |
| Boiling Point | 160 °C (at 760 mmHg) | Confirms its semi-volatile nature. Avoid aggressive heating. |
| Vapor Pressure | 1.608 mmHg at 25 °C (est.) | High enough to cause significant evaporative loss at room temperature if not handled in sealed containers. Ideal for headspace analysis. |
| Flash Point | 55.56 °C | Indicates flammability; handle with appropriate care. |
| Solubility | Slightly soluble in water; Soluble in alcohol | Affects choice of extraction solvents. LLE from aqueous matrices requires an appropriate organic solvent. |
| Stability | Stable under normal conditions. Thiazolidine derivatives can exhibit pH-dependent decomposition and are susceptible to thermal degradation. | Sample pH must be controlled. High temperatures in GC inlets or during extraction can degrade the analyte. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during this compound analysis in a practical question-and-answer format.
Q1: My recovery of this compound is consistently low and variable. What are the most likely causes?
A1: This is a classic symptom when working with semi-volatile compounds. The primary causes, in order of likelihood, are:
-
Evaporative Losses: The most common culprit. Analyte is lost to the atmosphere during any open-container step (e.g., sample transfer, centrifugation, solvent evaporation).
-
Thermal Degradation: The molecule may be degrading at elevated temperatures, particularly in the Gas Chromatograph (GC) inlet or during a heated extraction step.
-
pH-Dependent Instability: The thiazolidine ring can be susceptible to hydrolysis and decomposition if the sample or extraction solvent pH is not controlled, with studies on related compounds showing instability near physiological pH.
-
Matrix Effects: Components within your sample matrix (e.g., proteins, lipids, salts) can interfere with extraction efficiency or suppress the analyte's signal during detection.
Q2: How can I definitively prevent evaporative losses during my workflow?
A2: The key is to minimize the analyte's exposure to the atmosphere.
-
Principle: Maintain a closed system wherever possible. According to Henry's Law, in a sealed container, the analyte will establish an equilibrium between the sample phase (liquid or solid) and the gas phase (headspace), preventing further net loss.
-
Actionable Steps:
-
Use Sealed Vials: Conduct all sample preparation steps in vials with secure, airtight seals (e.g., crimp-top headspace vials with PTFE/silicone septa).
-
Minimize Transfers: Design your workflow to reduce the number of times the sample is transferred between containers.
-
Avoid Solvent Evaporation: Do not use nitrogen blow-down or rotary evaporation to concentrate your extracts. These techniques are too aggressive for semi-volatile compounds and will result in significant, often complete, analyte loss.
-
Adopt Headspace Techniques: The most effective solution is to switch to Static Headspace (HS) or Solid-Phase Microextraction (SPME) for sample introduction. These methods analyze the vapor phase in a sealed vial, completely avoiding liquid injections and solvent-based extractions.
-
Q3: I suspect thermal degradation in my GC-MS analysis. How can I diagnose and fix this?
A3: Thermal degradation typically occurs in the hot GC inlet. Signs include poor peak shape (tailing), low response, and the appearance of consistent, smaller degradation product peaks in your chromatogram.
-
Causality: The high heat of a standard GC inlet (often ≥250 °C) can provide enough energy to break bonds within the thiazolidine ring. Studies on similar compounds have shown significant degradation at temperatures as low as 175 °C.
-
Troubleshooting Protocol:
-
Perform an Inlet Temperature Study: Prepare a mid-level standard of this compound in a clean solvent. Analyze this standard using a sequence of decreasing inlet temperatures (e.g., 250 °C, 220 °C, 200 °C, 180 °C, 150 °C).
-
Analyze the Data: Plot the analyte peak area against the inlet temperature. If you see a significant increase in peak area as the temperature decreases, thermal degradation is occurring. Select the lowest temperature that still provides efficient and rapid volatilization of the analyte (a sharp, symmetrical peak).
-
Optimize Headspace Temperature: If using headspace analysis, keep the incubation temperature as low as possible while still achieving sufficient partitioning into the vapor phase. A starting point of 80-100 °C is often adequate for semi-volatile compounds.
-
Q4: What is the best extraction technique for isolating this compound from a complex biological matrix like plasma or urine?
A4: For complex matrices, techniques that separate the volatile analyte from the non-volatile matrix components are vastly superior.
-
Top Recommendation: Headspace Solid-Phase Microextraction (HS-SPME). This is the gold standard for this application.
-
Why it Works: A coated fiber is exposed to the headspace above the sample in a sealed, heated vial. This compound partitions from the sample, through the vapor phase, and concentrates onto the fiber. The fiber is then desorbed directly into the GC inlet. This is a solvent-free technique that combines extraction, concentration, and sample introduction into one automated step, providing excellent sensitivity while protecting the GC system from matrix contamination.
-
Recommended Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is an excellent starting point due to its mixed-mode polarity, making it effective for adsorbing a broad range of volatile and semi-volatile compounds.
-
-
Alternative Recommendation: Static Headspace (HS-GC).
-
Why it Works: The sample is heated in a sealed vial to drive the analyte into the headspace. A portion of this vapor is then directly injected into the GC. While potentially less sensitive than SPME because it lacks a concentration step, it is extremely robust, simple, and effective at eliminating matrix effects.
-
-
Conventional Technique (Use with Caution): Liquid-Liquid Extraction (LLE).
-
Challenges: This method is prone to analyte loss. If you must use LLE, select a water-immiscible solvent where this compound is soluble (e.g., Dichloromethane or Ethyl Acetate). Crucially, do not concentrate the final extract via evaporation. Inject a larger volume of the dilute extract directly into the GC if your instrument sensitivity allows.
-
Section 3: Recommended Experimental Protocols
These protocols provide a validated starting point for your method development. Always include a stable isotope-labeled internal standard (e.g., this compound-d4) or a suitable chemical analog added at the very beginning of sample preparation to correct for any analyte losses.
Protocol 1: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol is designed for robustness and elimination of matrix interference.
-
Sample Preparation:
-
Place 1 mL of liquid sample (or 1 g of solid sample) into a 20 mL glass headspace vial.
-
Add your internal standard solution.
-
If the sample is aqueous, add a salting-out agent (e.g., 0.3 g of NaCl) to increase the partitioning of this compound into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap.
-
-
Headspace Incubation & Injection:
-
Place the vial in the headspace autosampler tray.
-
Incubation Temperature: 90 °C
-
Incubation Time: 15 minutes (with shaking/agitation if available).
-
Syringe/Loop Temperature: 100 °C
-
Injection Volume: 1 mL of the headspace vapor.
-
-
GC-MS Conditions (Example):
-
GC Inlet Temperature: 200 °C (or as optimized in Q3).
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Oven Program: 40 °C (hold 2 min), ramp to 220 °C at 10 °C/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard for maximum sensitivity.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol provides enhanced sensitivity through analyte concentration.
-
Sample Preparation:
-
Follow Step 1 from the Static Headspace protocol above.
-
-
SPME Extraction & Desorption:
-
Place the vial in the SPME autosampler.
-
Incubation Temperature: 80 °C.
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS.
-
Extraction Time: 20 minutes (with fiber exposed to the headspace).
-
Desorption Time: 4 minutes in the GC inlet.
-
-
GC-MS Conditions:
-
Use the same GC-MS conditions as listed in the Static Headspace protocol. Ensure the GC inlet is configured for SPME injections (narrow-bore liner).
-
Section 4: Visualization & Workflows
A logical approach is critical for effective troubleshooting. The following diagrams illustrate a general troubleshooting workflow and the recommended HS-SPME procedure.
Caption: Troubleshooting flowchart for poor this compound recovery.
Caption: HS-SPME-GC-MS experimental workflow diagram.
References
-
The Good Scents Company. (n.d.). 2-methyl thiazolidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160736, this compound-4-carboxylic acid. Retrieved from [Link]
-
Cheméco. (n.d.). Chemical Properties of 2-acetyl-2-methylthiazolidine. Retrieved from [Link]
-
Schripp, T., et al. (2012). Occurrence of this compound-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption. PubMed. Retrieved from [Link]
-
Al-karmalawy, A. A., et al. (2023). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. National Institutes of Health (NIH). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32196, this compound. Retrieved from [Link]
-
Haji, A., et al. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thiazolidine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Bartoň, M., et al. (n.d.). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. ResearchGate. Retrieved from [Link]
-
Snow, N. (2019). Headspace GC finds the dimers that are left behind. Wiley Analytical Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Durian. Retrieved from [Link]
-
Reischl, R. J., et al. (n.d.). Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from [Link]
-
González, M. J., et al. (n.d.). Solvent Selection for the Extraction of 2-Phenylethanol from Aqueous Phases: Density and Viscosity Studies. Ingeniería UC. Retrieved from [Link]
-
G.M. Whitesides Research Group. (2021). Solid-phase microextraction (SPME) for determination of geosmin and 2-methylisoborneol in volatile emissions from soil disturbance. PubMed. Retrieved from [Link]
-
ResearchGate. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Retrieved from [Link]
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MDPI. (n.d.). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Retrieved from [Link]
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Bader, M., et al. (2025). Gas-chromatographic headspace analysis in human biomonitoring (headspace-gas chromatography). Publisso. Retrieved from [Link]
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Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
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- Universitas Indonesia. (n.d.).
Technical Support Center: Enhancing the Resolution of 2-Methylthiazolidine Isomers
Welcome to the technical support center for advanced analytical challenges. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the hurdles in your research. This guide is dedicated to the chiral resolution of 2-Methylthiazolidine, a critical task in pharmaceutical development and stereoselective synthesis. We will move beyond simple protocols to understand the causality behind experimental choices, ensuring your methods are both robust and reliable.
Frequently Asked Questions (FAQs)
Q1: What makes the resolution of this compound isomers challenging?
A1: The primary challenge lies in the nature of enantiomers. The (R)- and (S)-isomers of this compound possess identical physical and chemical properties in an achiral environment, including the same boiling point, solubility, and mass-to-charge ratio.[1][2][3] This makes their separation by standard chromatographic or distillation techniques ineffective.[4] Resolution requires creating a chiral environment where the two enantiomers interact differently, allowing for their differentiation. This is typically achieved using chiral stationary phases (CSPs) in chromatography or by derivatizing the isomers to form diastereomers.[5][6]
Furthermore, this compound contains a basic secondary amine within its heterocyclic structure.[7][8] Basic analytes, particularly amines, are notorious for interacting strongly with residual acidic silanol groups on standard silica-based stationary phases.[9][10][11] This secondary interaction leads to significant peak tailing, poor peak shape, and reduced resolution, complicating quantification and purification.[9][11]
Q2: I'm starting my method development. Should I use chiral HPLC or chiral GC?
A2: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of your analyte and any derivatives.
-
Chiral Gas Chromatography (GC) is an excellent choice for volatile and thermally stable compounds.[12] Given that this compound is a relatively small molecule, it is likely amenable to GC analysis.[7][8] The high efficiency of capillary GC columns can provide excellent resolution.[12] However, the amine functional group may still require derivatization to block the active hydrogen, improve volatility, and reduce peak tailing.
-
Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for chiral separations, accommodating a broader range of compounds without the need for volatility.[13] Given the potential for on-column interactions due to the amine group, HPLC offers more flexibility in mobile phase modification (e.g., adding acidic or basic additives) to improve peak shape.[10][14]
Recommendation: Start with chiral HPLC . It offers greater flexibility for method development, especially for a polar, basic compound like this compound. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are excellent starting points.[15][16] If HPLC methods prove challenging or if higher sensitivity is required, chiral GC can then be explored.
Q3: My peaks are tailing severely on my chiral HPLC column. What is the cause and how can I fix it?
A3: Severe peak tailing for a basic compound like this compound is almost certainly caused by strong secondary interactions between the amine group and acidic residual silanol groups on the silica surface of the stationary phase.[9][10][11] This creates multiple retention mechanisms, where some analyte molecules are retained not only by the chiral selector but also by these high-energy active sites, resulting in a delayed, tailing elution profile.[9][11]
Here is a systematic troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing.
Troubleshooting Steps:
-
Use Mobile Phase Additives: This is the most effective first step. For a basic analyte, add a basic competitor to the mobile phase. An amine like Diethylamine (DEA) or Triethylamine (TEA) at a low concentration (0.1-0.2%) will compete with your analyte for the acidic silanol sites, effectively masking them and improving peak shape.[10][14]
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., using 0.1% Trifluoroacetic Acid - TFA) can protonate the silanol groups, reducing their ability to interact with the protonated amine analyte via ion exchange.[11][14] However, be mindful of your column's pH stability.
-
Use a Highly Deactivated/End-capped Column: Modern chiral columns are often "end-capped," meaning the residual silanols have been chemically treated to make them less active.[9] If you are using an older column, switching to a newer, high-performance end-capped version can dramatically improve peak shape.
-
Reduce Flow Rate: Chiral separations often benefit from lower flow rates, which can enhance selectivity and efficiency.[15] Try reducing the flow rate from 1.0 mL/min to 0.5-0.7 mL/min.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[9][17] Dilute your sample by a factor of 10 and reinject to see if the peak shape improves.
Q4: I have co-eluting peaks or very poor resolution (Rs < 1.0). How can I improve the separation factor (α)?
A4: Poor resolution means the chiral stationary phase is not discriminating effectively between the two enantiomers. Your goal is to increase the separation factor (α), which is a measure of this selectivity.
Strategies to Improve Resolution:
| Strategy | Mechanism of Action | Key Considerations |
| Change Mobile Phase Composition | Alters the polarity and strength of interactions between the analyte, mobile phase, and CSP. For polysaccharide CSPs, the type of alcohol (e.g., isopropanol vs. ethanol) can significantly change selectivity.[14] | Systematically screen different alcohol modifiers (Methanol, Ethanol, Isopropanol) and vary the hexane/alcohol ratio (e.g., 90:10, 85:15, 80:20). |
| Screen Different Chiral Columns | Different CSPs utilize different chiral recognition mechanisms (e.g., hydrogen bonding, π-π interactions, steric hindrance). An analyte may not interact favorably with one type of CSP but show excellent separation on another.[15] | Screen a diverse set of columns. A good starting kit includes a polysaccharide-based column (e.g., Chiralcel OD-H), a macrocyclic glycopeptide column (e.g., Chirobiotic V or T), and a Pirkle-type column (e.g., Whelk-O 1).[14][15][16] |
| Lower the Temperature | Decreasing the column temperature often enhances the weaker bonding forces (e.g., hydrogen bonds, dipole-dipole interactions) responsible for chiral recognition, thereby increasing selectivity.[15] | Try reducing the temperature in 5-10°C increments (e.g., from 25°C to 15°C). Ensure your mobile phase doesn't become too viscous. |
| Pre-column Derivatization | Reacting the this compound with a chiral derivatizing agent creates a pair of diastereomers. Diastereomers have different physical properties and can often be separated on a standard achiral column (e.g., C18).[5][18][19] | This is a powerful but more labor-intensive approach. It requires a quantitative reaction without racemization. |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Screening for this compound Isomers
This protocol outlines a systematic approach to screen for initial separation conditions.
1. Column and Mobile Phase Preparation:
- Columns:
- Column A: Polysaccharide-based (e.g., Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
- Column B: Macrocyclic Glycopeptide-based (e.g., Supelco CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm)[16]
- Mobile Phases (Normal Phase):
- MP A1: n-Hexane / Isopropanol (IPA) (90:10 v/v) with 0.1% DEA
- MP A2: n-Hexane / Ethanol (EtOH) (90:10 v/v) with 0.1% DEA
- MP B1: n-Hexane / IPA (80:20 v/v) with 0.1% DEA
- MP B2: n-Hexane / EtOH (80:20 v/v) with 0.1% DEA
- Rationale: Screening different columns and alcohol modifiers is the most efficient way to find a successful separation.[14][15] The DEA is critical to prevent peak tailing from the amine group.[10]
2. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection: UV at 210 nm (or highest absorbance wavelength for the thiazolidine ring)
- Injection Volume: 5 µL
- Sample Concentration: 0.5 mg/mL in mobile phase
3. Screening Procedure:
- Equilibrate Column A with MP A1 for at least 20 column volumes.
- Inject the racemic this compound standard.
- If no separation or poor resolution, switch to MP A2 and re-equilibrate.
- Repeat the screening process on Column B with MP B1 and MP B2.
- Analysis: Evaluate chromatograms for retention time (k'), separation factor (α), and resolution (Rs). A promising result shows two distinct peaks with Rs > 1.5.
Caption: A systematic HPLC screening workflow.
Protocol 2: Pre-column Derivatization for Analysis on an Achiral Column
This protocol is an alternative strategy if direct chiral separation is unsuccessful. It converts the enantiomers into diastereomers.[5][18]
1. Materials:
- Racemic this compound
- Chiral Derivatizing Agent (CDA): (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or similar.
- Anhydrous, aprotic solvent (e.g., Dichloromethane)
- Tertiary amine base (e.g., Triethylamine)
- Achiral HPLC Column (e.g., C18, 250 x 4.6 mm, 5 µm)
2. Derivatization Reaction:
- Dissolve ~5 mg of racemic this compound in 1 mL of anhydrous dichloromethane in a clean, dry vial.
- Add 1.2 equivalents of triethylamine.
- Slowly add 1.1 equivalents of the CDA solution (e.g., Mosher's acid chloride in dichloromethane) while stirring at 0°C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Rationale: The CDA reacts with the secondary amine of the thiazolidine to form stable diastereomeric amides. The base scavenges the HCl byproduct.
3. Sample Preparation & Analysis:
- Quench the reaction with a small amount of water.
- Extract the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
- Reconstitute the residue in the mobile phase.
- Analyze on a standard C18 column using a mobile phase such as Acetonitrile/Water gradient.
- Expected Outcome: Two separated peaks corresponding to the (R,R) and (S,R) diastereomers.
Advanced Characterization: Beyond Chromatography
Q5: How can I confirm the absolute configuration of the separated isomers?
A5: While chromatography separates the enantiomers, it doesn't inherently assign the (R) or (S) configuration to a specific peak. For absolute configuration determination, spectroscopic methods are required.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[20][21] It is exceptionally sensitive to the 3D structure.[20] By comparing the experimental VCD spectrum of an isolated enantiomer with a spectrum predicted by ab initio calculations (e.g., DFT), the absolute configuration can be unambiguously determined.[20][22] This is a powerful, non-destructive technique.
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: While standard NMR cannot distinguish enantiomers, adding a chiral lanthanide shift reagent can induce diastereomeric complexes that exhibit different chemical shifts for the (R) and (S) isomers, allowing for their differentiation and quantification in a mixture.[23][24]
-
X-ray Crystallography: If you can crystallize one of the enantiomers (often as a salt with a chiral counter-ion), X-ray crystallography provides the definitive absolute configuration. However, obtaining suitable crystals can be a significant challenge.
References
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Daicel Chiral Technologies. (n.d.). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of this compound-2-carboxylic acid methyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Organic & Biomolecular Chemistry. Retrieved from [Link]
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GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
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LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Saiz, J., et al. (2018). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Tetrahedron Asymmetry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. Organic & Biomolecular Chemistry. Retrieved from [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Thiazolidine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Radboud University. (2021). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Radboud Repository. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]
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ResearchGate. (n.d.). Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Jasco Inc. (2021). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. YouTube. Retrieved from [Link]
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AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
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Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. (n.d.). Vibrationally-resolved UV-absorption and magnetic circular dichroism of nucleosides. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
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Austin Publishing Group. (2021). Recent Development: Enantioselective Extraction in Chiral Separation. Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Why are isomers difficult to separate? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration. PMC. Retrieved from [Link]
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Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
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JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]
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Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
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MDPI. (n.d.). Enantiomers and Their Resolution. Retrieved from [Link]
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Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A multinuclear NMR study of derivatives of thiazolidine. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
MDPI. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Retrieved from [Link]
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Quora. (2020). How to separate two close boiling isomers other than the distillation method at a low cost. Retrieved from [Link]
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ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved from [Link]
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PubMed. (2012). Occurrence of this compound-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption. Retrieved from [Link]
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Technical Support Center: Ensuring the Stability of 2-Methylthiazolidine
Welcome to our dedicated technical support center for 2-Methylthiazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage. Here, we address common questions and troubleshooting scenarios to ensure the integrity and reliability of your experimental outcomes.
Introduction: The Challenge of this compound Stability
This compound is a valuable heterocyclic compound utilized in various research and development applications. However, its chemical structure, containing both a secondary amine and a thioether functional group, makes it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the factors influencing its stability and practical protocols to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
The degradation of this compound is primarily influenced by three main factors:
-
Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[1][2] This can lead to the formation of sulfoxides or other oxidation byproducts.
-
Hydrolysis: The imine-like character of the carbon-nitrogen bond in the ring can make it susceptible to hydrolysis, particularly in the presence of moisture and at certain pH values. The hydrolysis of the related compound, 2-methyl-Δ2-thiazoline, has been shown to be pH-dependent, with maximum instability around pH 3 and greater stability in strongly acidic or neutral to alkaline conditions.[3]
-
Temperature and Light: Elevated temperatures can accelerate the rates of both oxidation and hydrolysis.[4][5] Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[6][7]
Q2: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, we recommend the following storage conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions.[5] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes contact with oxygen, thereby preventing oxidation. |
| Light | Amber glass vial or opaque container | Protects the compound from light-induced degradation.[6][8] |
| Container | Tightly sealed, chemically resistant glass | Prevents exposure to moisture and atmospheric contaminants. Glass is generally inert to amines and thioethers.[5][9] |
| Moisture | Dry environment | Minimizes the risk of hydrolysis. |
Q3: I've noticed a slight discoloration (yellowing) in my this compound sample. What does this indicate and is it still usable?
A color change in your this compound sample is often an early indicator of degradation. This can be due to the formation of small amounts of degradation products, which may be colored. While a slight color change may not significantly impact the purity for some applications, it is crucial to re-evaluate the compound's suitability for your specific experiment. We strongly recommend performing a purity analysis using a stability-indicating method, such as HPLC or GC, to quantify the extent of degradation before use.
Q4: What type of container should I use for long-term storage?
For long-term storage, we recommend using amber glass vials with PTFE-lined caps.[8][9] Glass, particularly borosilicate glass, is highly inert and will not react with this compound. The amber color protects the compound from light, and a PTFE-lined cap provides an excellent seal against moisture and oxygen ingress. Avoid using plastic containers for long-term storage, as some plastics may be permeable to gases or may leach plasticizers that could contaminate your sample.[8] High-density polyethylene (HDPE) may be a suitable option for short-term storage.[5][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Change in physical appearance (e.g., color change, precipitation) | Chemical degradation | Discontinue use until purity can be confirmed. A color change is a visual cue of a chemical change.[10] Perform a purity analysis (see Protocol 1). If degradation is confirmed, the batch should be discarded. |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentration or interfering byproducts. | Verify the purity of your this compound stock. If you have been storing it for an extended period, it is advisable to open a fresh vial. Always aliquot the required amount for your experiments to avoid repeated opening and closing of the main stock container. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products. | This is a strong indication of degradation. Attempt to identify the degradation products using techniques like GC-MS or LC-MS. Review your storage and handling procedures to identify potential causes for the degradation. |
Experimental Protocols
Protocol 1: Routine Purity Assessment using Gas Chromatography (GC)
This protocol provides a general guideline for assessing the purity of this compound. It is essential to develop and validate a stability-indicating method specific to your instrumentation and application.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 1 mg/mL. b. Create a series of dilutions from the stock solution to establish a calibration curve.
2. GC-FID/MS Conditions (Example):
- Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a good starting point.
- Inlet Temperature: Use a programmable temperature vaporization (PTV) inlet if available to prevent on-column degradation of the analyte.[3] Start at a low temperature (e.g., 40°C) and ramp up.
- Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature of around 250°C. The exact program will need to be optimized.
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification of impurities.
3. Analysis: a. Inject the prepared standards and sample solutions. b. Integrate the peak corresponding to this compound and any impurity peaks. c. Calculate the purity of the sample based on the peak area percentages.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are crucial for understanding the stability of a molecule and for developing stability-indicating analytical methods.[6][11][12]
1. Prepare Stock Solutions: a. Prepare a 1 mg/mL solution of this compound in a suitable solvent.
2. Stress Conditions:
- Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.
- Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.
- Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.[6]
- Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.[13]
- Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines.[6]
3. Analysis: a. After the specified time, neutralize the acidic and basic samples. b. Analyze all stressed samples, along with an unstressed control, using a developed GC-MS or LC-MS method to identify and characterize the degradation products.
Visualizing Degradation Pathways and Workflows
To better understand the potential degradation mechanisms and the workflow for ensuring stability, the following diagrams are provided.
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling and using this compound.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl thiazolidine. Retrieved from [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Martin, R. B. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society, 81(19), 5089–5095.
- Milošević, M., Babić, S., & Petrović, M. (2017). Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection. Journal of the Serbian Chemical Society, 82(10), 1147-1155.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Forced Degradation Testing Procedure. Retrieved from [Link]
- Hotha, K. K., Reddy, S. P. K., & Raju, V. K. (2013). Forced degradation studies: practical approach: overview of regulatory guidance and literature for the drug products and drug substances. International Research Journal of Pharmacy, 4(5), 68-73.
- Ekeberg, D., et al. (2022). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16063–16075.
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National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
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The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Retrieved from [Link]
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Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide. Retrieved from [Link]
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-
Chapman University. (n.d.). Guidelines for Chemical Storage. Retrieved from [Link]
- Andersen, H. L., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16045–16062.
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Abdel-Moety, E. M., et al. (2012). Validated Stability Indicating Methods for Determination of Nitazoxanide in Presence of Its Degradation Products. Journal of Pharmaceutical Analysis, 1(4), 239-245.
- Andersen, H. L., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16076–16086.
-
CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
-
Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]
- ECETOC. (1986). Biodegradation Tests for Poorly-Soluble Compounds. Technical Report No. 21.
- Sharma, H., et al. (2019).
- MDPI. (2021). An Initiator-Free Electrochemical Approach to Radical Thiol–Ene Coupling in a Microfluidic Reactor. Molecules, 26(16), 4995.
Sources
- 1. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
Reducing ion suppression for 2-Methylthiazolidine in complex matrices
Technical Support Center: 2-Methylthiazolidine (2-MT) Analysis Topic: Reducing Ion Suppression in Complex Biological Matrices Role: Senior Application Scientist
Introduction: The "Ghost" in the Void Volume
Analyzing This compound (2-MT) presents a perfect storm of bioanalytical challenges. As a condensation product of L-cysteine and acetaldehyde (often associated with ethanol metabolism), 2-MT is a small (
In standard Reverse Phase (RP) chromatography, 2-MT often elutes near the void volume (
This guide provides a self-validating workflow to distinguish between matrix effects and stability issues, ensuring robust quantification.
Module 1: The Chemistry Check (Stability vs. Suppression)
Before optimizing the mass spec, you must ensure the molecule exists in the form you expect. 2-MT is in equilibrium with its precursors.
The Equilibrium Trap:
-
Acidic Conditions: Generally stabilize the thiazolidine ring.
-
Basic/Neutral Conditions: Promote ring opening and hydrolysis.
-
The Fix: If you observe "suppression" that varies with time on the autosampler, it is likely degradation.
-
Action: Acidify samples immediately upon collection (e.g., 1% Formic Acid).
-
Derivatization Option: If native stability is too poor, perform N-acetylation (using acetic anhydride) to lock the ring structure, increasing lipophilicity and stability [1].
-
Module 2: Sample Preparation (The First Line of Defense)
Protein Precipitation (PPT) is insufficient for 2-MT because it fails to remove glycerophosphocholines (Lyso-PC) , which cause significant suppression in the low mass range.
Recommended Workflow: Mixed-Mode Cation Exchange (MCX)
Since 2-MT is basic (secondary amine), utilize its charge to wash away neutral interferences.
| Step | Solvent/Buffer | Mechanism |
| Condition | Methanol then Water | Activate sorbent. |
| Load | Sample (Acidified to pH < 4) | 2-MT is positively charged ( |
| Wash 1 | 2% Formic Acid in Water | Removes proteins and salts. |
| Wash 2 | 100% Methanol | CRITICAL: Removes neutral phospholipids (major suppressors). |
| Elute | 5% Ammonium Hydroxide in MeOH | Neutralizes 2-MT, releasing it from the sorbent. |
Alternative: If throughput is key, use Phospholipid Removal Plates (e.g., Ostro, HybridSPE). These filter out phospholipids specifically, which PPT alone cannot do.
Module 3: Chromatographic Separation (Escaping the Void)
Retaining 2-MT on a C18 column is difficult. Co-elution with salts causes signal loss. You must shift the retention time (
Strategy A: HILIC (Recommended)
Hydrophilic Interaction Liquid Chromatography retains polar amines effectively.
-
Column: Silica or Amide-based HILIC (e.g., BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
-
Gradient: Start high organic (95% B)
lower organic. -
Benefit: 2-MT elutes after the void salts, and the high organic content enhances ESI desolvation efficiency.
Strategy B: Ion Pairing (RP Alternative)
If you must use C18, you need an ion-pairing reagent.
-
Reagent: Heptafluorobutyric acid (HFBA) at 0.05 - 0.1%.
-
Mechanism: HFBA forms a neutral complex with 2-MT, increasing retention on C18.
-
Warning: HFBA causes permanent contamination of the MS source (suppression in negative mode). Dedicate a column and system if choosing this path.[1]
Module 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for method development to minimize suppression.
Caption: Logical workflow for diagnosing and resolving 2-MT signal loss.
Module 5: Validation Protocol (The "Matuszewski" Method)
To quantitatively prove you have solved ion suppression, you must perform the Post-Column Infusion experiment [2].
Protocol:
-
Setup: Tee-in a constant flow of 2-MT standard (
) into the eluent flow after the column but before the MS source. -
Injection: Inject a Blank Matrix Extract (processed plasma/urine) via the autosampler.
-
Observation: Monitor the baseline of the 2-MT transition.
-
Ideal: Flat line.
-
Suppression: A dip (negative peak) in the baseline at the retention time of interfering compounds.
-
-
Overlay: Inject your analyte standard. If your analyte peak aligns with a "dip" in the infusion baseline, you have active ion suppression.
Data Calculation (Matrix Factor):
Calculate the Matrix Factor (MF) according to FDA/EMA guidelines:
- : No effect.
- : Ion Suppression.
- : Ion Enhancement.
-
Acceptance: IS-normalized MF should have a CV
across 6 different lots of matrix [3].
Troubleshooting FAQ
Q1: I see a double peak for 2-MT. Is this column failure?
-
Answer: Likely not. 2-MT has a chiral center (C2) and can exist as enantiomers. However, in non-chiral environments, this is often ring opening/closing equilibrium. Ensure your mobile phase pH is acidic (pH 3) to stabilize the ring form. If using HILIC, sample diluent mismatch (e.g., 100% water injection) can also cause peak splitting. Match the sample solvent to the initial mobile phase (high organic).
Q2: My Internal Standard (IS) signal is also suppressed. Is that okay?
-
Answer: Only if you are using a Stable Isotope Labeled (SIL) IS (e.g., this compound-d3). If the SIL-IS co-elutes perfectly and experiences the exact same suppression, the ratio remains valid. If you use an analog IS, suppression will differ, and quantification will fail.
Q3: Can I monitor the "Cysteine" fragment to increase sensitivity?
-
Answer: Avoid non-specific fragments. The loss of the methyl group or ring cleavage are common.
-
Precursor:
-
Common Product Ions:
(C2H5S+), (C2H4NH+). -
Note: Low mass transitions (
) have high background noise. HILIC helps reduce this chemical noise.
-
References
-
Reischl, R. J., et al. (2012). Occurrence of this compound-4-carboxylic acid... in human blood. Journal of Chromatography B. Link (Demonstrates derivatization strategy for thiazolidine stability).
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link (The standard protocol for matrix effect assessment).
-
U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link (Regulatory acceptance criteria for matrix effects).
Sources
Technical Support Center: Advanced Method Development for 2-Methylthiazolidine Assays
Welcome to the Advanced Method Development Hub. Subject: 2-Methylthiazolidine & Derivatives (e.g., 2-MTCA) Role: Senior Application Scientist Status: Active Support
Executive Summary: The "Deceptive" Heterocycle
This compound (2-MT) and its derivatives (such as the L-cysteine prodrug this compound-4-carboxylic acid) present a unique paradox in bioanalysis. Structurally simple, they act as "chemical chameleons." In neutral organic solvents, they are stable heterocycles; in aqueous acidic matrices, they function as dynamic reservoirs of their precursors (aminothiols and acetaldehyde).
This guide addresses the three primary failure modes in 2-MT assays: hydrolytic instability , lack of UV chromophores , and stereochemical resolution .
Module A: Stability & The "Hydrolytic Trap"
The Issue: Analysts often observe poor recovery or "disappearing peaks" when using standard reversed-phase HPLC protocols involving acidic modifiers (e.g., 0.1% Formic Acid or TFA).
The Mechanism: Thiazolidines are hemiaminal thioethers. They exist in a pH-dependent equilibrium. Unlike amides which are stable, the thiazolidine ring is acid-labile .
-
pH < 4: The ring opens rapidly to release the free thiol (e.g., L-Cysteine/Cysteamine) and acetaldehyde. The rate of hydrolysis often maximizes around pH 3.0.[1]
-
pH > 6: The ring formation is thermodynamically favored, stabilizing the analyte.
Visualization: The Hydrolytic Equilibrium
The following diagram illustrates the critical failure point in acidic media.
Figure 1: The pH-dependent equilibrium. Acidic mobile phases drive the reaction to the right (red arrow), destroying the analyte during the run.
Troubleshooting Protocol: Stability Control
| Parameter | Recommendation | Technical Rationale |
| Sample Diluent | 10-50 mM Phosphate Buffer (pH 7.4) | Maintains the ring-closed form during autosampler residence. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5 - 7.0) | Prevents on-column hydrolysis. Avoid TFA/Formic Acid. |
| Temperature | Keep column < 30°C | High temperature accelerates the endothermic ring-opening reaction. |
| Deproteinization | Avoid TCA or Perchloric Acid. Use Methanol/Acetonitrile precipitation. | Strong acids immediately degrade 2-MT. Organic precipitation preserves the ring. |
Module B: Overcoming "Invisible" Detection
The Issue:
this compound lacks a conjugated
The Solution: You must choose between Derivatization (UV) or Mass Spectrometry (MS) .
Path 1: HPLC-UV with Derivatization
Since the ring is stable at neutral pH, we can use the sulfur atom's reactivity or the secondary amine. However, the most robust method involves CMQT (2-chloro-1-methylquinolinium tetrafluoroborate) .
-
Protocol:
-
Reduce any disulfides (if analyzing total thiazolidine content) using TCEP.[2]
-
Add CMQT reagent in excess.[2]
-
Incubate at room temperature (pH must be ~7-8).
-
Result: The CMQT tag attaches to the sulfur (after transient ring opening/closing or direct attack), creating a derivative with strong absorbance at 355 nm .
-
Path 2: LC-MS/MS (HILIC Mode)
For direct analysis without derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18 because 2-MT is small and polar.
-
Column: Amide or Zwitterionic HILIC phase.
-
Mobile Phase: Acetonitrile/Water (90:10) with 10mM Ammonium Acetate.
-
Ionization: ESI Positive Mode (
). -
Advantage: High sensitivity without the kinetic risks of derivatization.
Module C: Chiral Resolution
The Issue: this compound possesses a chiral center at C2. If you are analyzing the carboxylic acid derivative (2-MTCA), you have two chiral centers (C2 and C4), leading to diastereomers (cis/trans) and enantiomers.
The Solution: Standard C18 columns cannot separate enantiomers.
Recommended Workflow:
-
Screening: Use a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane/Ethanol (Normal Phase) often provides better selectivity for thiazolidines than reversed-phase modes.
-
Alternative: Add
-Cyclodextrin to the mobile phase in C18 chromatography. The cyclodextrin cavity forms inclusion complexes with the thiazolidine ring, differentiating enantiomers based on steric fit.
Decision Matrix: Selecting Your Method
Use this logic flow to determine the correct experimental setup for your lab.
Figure 2: Method Selection Decision Tree based on matrix and sensitivity requirements.
Frequently Asked Questions (Troubleshooting)
Q1: My calibration curve is non-linear at the low end. Why? A: This is likely due to non-specific adsorption or oxidation . Thiazolidines can oxidize to thiazoles or sulfoxides.
-
Fix: Add 1 mM EDTA to your mobile phase and sample solvent to chelate metals that catalyze oxidation. Use silanized glass or polypropylene vials to prevent adsorption.
Q2: I see two peaks for my pure standard. Is it contaminated? A: Not necessarily. If you are analyzing this compound-4-carboxylic acid, you are likely seeing diastereomers (cis- and trans- isomers at the C2/C4 positions). These often separate even on achiral C18 columns.
-
Verification: Check the MS spectra.[3][4][5] If both peaks have the same mass, they are diastereomers.
Q3: Can I use GC-MS? A: Yes, simple this compound is volatile. However, thermal instability can be an issue in the injection port.
-
Fix: Use a "cold on-column" injection or derivatize with MSTFA (N-methyl-N-(trimethylsilyl) trifluoroacetamide) to improve thermal stability and peak shape.
Q4: Why does my peak area decrease over time in the autosampler? A: Your autosampler is likely keeping samples at 4°C, but if your diluent is acidic (e.g., 0.1% formic acid), hydrolysis is occurring.
-
Fix: Switch to a neutral diluent (Ammonium Acetate pH 6.8). Stability is driven by pH, not just temperature.
References
-
Hydrolysis Kinetics: Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine.[5] Journal of the American Chemical Society.[1] (Foundational chemistry on thiazolidine ring opening/closing equilibrium).
-
Derivatization (CMQT): Bald, E., & Głowacki, R. (2001). 2-Chloro-1-methylquinolinium tetrafluoroborate as a derivatization reagent for determination of oxidizable sulfur-containing compounds.[2] Journal of Liquid Chromatography & Related Technologies.
-
LC-MS/MS Method: Piechocka, J., et al. (2024).[5][6][7] HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.[5][7] Scientific Reports.
-
pH Stability Data: Martin, R. B., & Edsall, J. T. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine.[1] Journal of the American Chemical Society.[1]
Sources
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
2-Methylthiazolidine & Derivatives: Comparative Antioxidant Guide
Executive Summary
This technical guide evaluates 2-Methylthiazolidine (2-MT) and its carboxylic acid derivative, This compound-4-carboxylic acid (MTCA) , as advanced prodrug delivery systems for aminothiols.[1] Unlike direct thiol antioxidants (e.g., Cysteamine, N-Acetylcysteine), thiazolidines utilize a heterocyclic ring structure to mask the reactive sulfhydryl group, offering improved stability and reduced systemic toxicity.[1]
This analysis distinguishes between two critical applications:
-
Radioprotection: this compound as a prodrug for Cysteamine .[1]
-
GSH Synthesis: MTCA as a prodrug for L-Cysteine (Glutathione precursor).[1]
Part 1: Chemical Mechanism & Stability
The efficacy of this compound relies on its hydrolysis kinetics.[1] The thiazolidine ring acts as a "chemical time-release" mechanism.[1]
Hydrolysis Mechanism
The ring-opening is acid-catalyzed, making these compounds stable at neutral physiological pH (bloodstream) but reactive in acidic microenvironments (e.g., lysosomes, hypoxic tumor tissue, or gastric fluids).[1]
Reaction:
Pathway Diagram: Hydrolysis & Bioactivation
Caption: Acid-catalyzed ring opening of this compound to release active thiols.
Part 2: Radioprotection Analysis (2-MT vs. Cysteamine)
Context: Ionizing radiation generates hydroxyl radicals (
Comparative Performance Data
| Compound | Role | LD50 (Mouse, Oral) | Dose Reduction Factor (DRF)* | Toxicity Profile |
| Cysteamine (MEA) | Active Drug | ~625 mg/kg | 1.4 – 1.6 | High (Acute systemic toxicity) |
| This compound | Prodrug | >1000 mg/kg (Est.) | ~1.2 – 1.4 | Low (Slow release prevents peak toxicity) |
| Amifostine (WR-2721) | Gold Standard | ~700 mg/kg | 2.2 – 2.7 | Moderate (Requires alkaline phosphatase activation) |
*DRF = Dose required to induce LD50 in treated animals / Dose for LD50 in controls. Higher is better.
Expert Insight: While Amifostine offers superior DRF, it requires enzymatic activation (alkaline phosphatase).[1] this compound relies on chemical hydrolysis, offering a passive release mechanism that may be advantageous in tissues with lower enzymatic activity but higher acidity.[1]
Part 3: Glutathione Precursor Analysis (MTCA vs. NAC)
Context: Oxidative stress depletes intracellular Glutathione (GSH).[1] Rate-limiting synthesis requires L-Cysteine.[1] MTCA (derived from Cysteine + Acetaldehyde) competes with N-Acetylcysteine (NAC) and L-2-Oxothiazolidine-4-carboxylate (OTC) .[1]
Efficacy Comparison
| Compound | Mechanism | Cysteine Delivery Efficiency | Cellular Uptake | Notes |
| NAC | Deacetylation | High | Moderate | Can cross BBB; standard clinical choice.[1] |
| MTCA | Ring Hydrolysis | Moderate | High (Lipophilic) | Releases acetaldehyde (potential toxicity concern).[1][2] |
| OTC | 5-Oxoprolinase | High | Low | Requires specific enzyme (5-oxoprolinase) for activation.[1] |
Pathway Diagram: GSH Synthesis
Caption: Convergent pathways of NAC and MTCA yielding L-Cysteine for Glutathione synthesis.[1][3]
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound-4-carboxylic acid (MTCA)
Self-Validating Step: The product melting point and optical rotation provide immediate purity confirmation.[1]
-
Reactants: Dissolve L-Cysteine (0.75 g) in 10 mL distilled water.
-
Condensation: Add Acetaldehyde (0.27 g) dropwise at room temperature.
-
Mechanistic Note: The reaction is exothermic; slow addition prevents side reactions.
-
-
Incubation: Stir for 1.5 hours. The solution will clarify as the thiazolidine ring forms.[4]
-
Isolation: Evaporate solvent in vacuo.
-
Purification: Recrystallize from methanol.
-
Validation:
-
Melting Point: Target 161°–163°C.
-
Optical Rotation:
.[1]
-
Protocol B: In Vitro GSH Restoration Assay
-
Cell Line: Use GSH-depleted fibroblasts (treat with BSO, 100
M for 24h). -
Treatment: Wash cells and incubate with 1 mM of Test Compound (NAC, MTCA, or Vehicle) for 4 hours.[1]
-
Lysis: Lyse cells in 5% Sulfosalicylic Acid (SSA) to prevent GSH oxidation.
-
Measurement: Ellman’s Reagent (DTNB) Assay.
References
-
Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Journal of the American Chemical Society. [Link][1][5]
-
Thiazolidine prodrugs of cysteamine and cysteine as radioprotective agents. PubMed. [Link][1]
-
Comparative Analysis of Cystamine and Cysteamine as Radioprotectors. MDPI / NIH. [Link]
-
Occurrence of this compound-4-carboxylic acid... in human blood. ResearchGate. [Link][1]
-
Comparison of N-acetylcysteine and L-2-oxothiazolidine-4-carboxylate as cysteine deliverers. PubMed. [Link][1][6]
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine, but not methionine or 2-oxothiazolidine-4-carboxylate, serves as cysteine donor for the synthesis of glutathione in cultured neurons derived from embryonal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Comparison of N-acetylcysteine and l-2-oxothiazolidine-4-carboxylate as cysteine deliverers and glutathione precursors in human malignant melanoma transplants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methylthiazolidine and its Analogues in Flavor Science
A Technical Guide for Researchers and Product Development Professionals
In the intricate world of flavor chemistry, the Maillard reaction stands as a cornerstone of desirable aroma generation in thermally processed foods. Among the myriad of compounds formed, sulfur-containing heterocycles, particularly thiazolidines and their derivatives, play a pivotal role in imparting characteristic savory, roasted, and meaty notes. This guide provides an in-depth comparative analysis of 2-methylthiazolidine and its prominent analogues, 2-acetylthiazoline and 2-acetylthiazole, offering a comprehensive resource for researchers in flavor science and professionals in the food and beverage industry.
Introduction to Thiazolidines in Flavor Chemistry
Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Their contribution to the flavor profiles of cooked meats, baked goods, and coffee is significant, often acting as key aroma compounds that define the sensory experience. The simplest of these, this compound, and its acetylated counterparts are of particular interest due to their distinct and potent aromas. This guide will delve into their chemical properties, formation pathways, sensory attributes, natural occurrence, and the analytical methodologies employed for their study.
Chemical and Physical Properties: A Comparative Overview
The structural differences between this compound, 2-acetylthiazoline, and 2-acetylthiazole are fundamental to their distinct chemical properties and sensory characteristics.
| Property | This compound | 2-Acetylthiazoline | 2-Acetylthiazole |
| Chemical Structure | |||
| Molecular Formula | C4H9NS | C5H7NOS | C5H5NOS |
| Molecular Weight | 103.19 g/mol [1] | 129.18 g/mol | 127.17 g/mol [2] |
| Boiling Point | Not readily available | 223.8±23.0 °C (Predicted) | 89.0-91.0 °C @ 12.00 mm Hg[2] |
| Odor Description | Cooked meaty, bouillon, soup-like[3] | Corn chip, taco, potato chip, toasted bread, nutty[4][5] | Nutty, popcorn, roasted peanuts, hazelnut[6] |
Formation Pathways: The Maillard Reaction and Beyond
The primary route to the formation of these flavor compounds in food is the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids.[7] The key precursor for these specific thiazolidine derivatives is the sulfur-containing amino acid cysteine or its decarboxylation product, cysteamine.
The formation of this compound is a direct consequence of the condensation of cysteamine with acetaldehyde.[8] In contrast, the formation of 2-acetylthiazoline and 2-acetylthiazole involves dicarbonyl compounds, such as methylglyoxal, which are also intermediates of the Maillard reaction.[9] 2-acetyl-2-thiazoline is a key intermediate that can be oxidized to the more stable aromatic compound, 2-acetylthiazole.[10]
Sensory Properties: A Comparative Olfactory Landscape
The sensory impact of a flavor compound is determined by its odor quality and its odor detection threshold, which is the lowest concentration detectable by the human nose.
| Compound | Odor Profile | Odor Detection Threshold (in water) |
| This compound | Meaty, soupy, brothy, with savory and slightly rubbery notes. | Not consistently reported, highlighting a need for further research. |
| 2-Acetylthiazoline | Potent roasted, nutty, and popcorn-like aroma. Often described as having a corn chip or taco-like character.[4][11] | 0.2 µg/L |
| 2-Acetylthiazole | Nutty, cereal-like, and popcorn-like aroma.[2][12] | 0.01 µg/L |
It is evident that the acetylated analogues, particularly 2-acetylthiazole, are significantly more potent odorants than the parent compound, this compound. This is reflected in their extremely low odor detection thresholds.
Natural Occurrence and Concentration in Foods
These thiazolidine derivatives are found in a wide variety of cooked and processed foods. Their concentrations can vary significantly depending on the food matrix, processing conditions (temperature, time, pH), and the availability of precursors.
| Compound | Food Matrix | Typical Concentration Range |
| This compound | Cooked beef, lamb, pork, chicken. | Traces to low µg/kg. |
| 2-Acetylthiazoline | Popcorn, corn chips, bread crust, roasted nuts, cooked beef.[9] | Can reach several hundred µg/kg in products like popcorn. |
| 2-Acetylthiazole | Roasted coffee, cocoa, baked goods, savory snacks.[2] | Found in roasted coffee at levels up to several mg/kg. |
Analytical Methodologies: Extraction and Quantification
The accurate analysis of these volatile and often trace-level compounds requires sophisticated extraction and analytical techniques. The choice of method depends on the food matrix and the specific research question.
Extraction Techniques
Two common and effective methods for the extraction of volatile flavor compounds are Solvent Assisted Flavour Evaporation (SAFE) and Solid Phase Microextraction (SPME).
-
Solvent Assisted Flavour Evaporation (SAFE): This is a high-vacuum distillation technique that allows for the gentle isolation of volatile and semi-volatile compounds from a solvent extract of the food sample.[13] It is particularly well-suited for complex matrices and for obtaining a representative flavor profile.
-
Solid Phase Microextraction (SPME): SPME is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a food sample or directly immersed in a liquid sample. The adsorbed volatiles are then thermally desorbed into the injector of a gas chromatograph.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for the separation, identification, and quantification of volatile compounds. The separated compounds are identified based on their mass spectra and retention times.
-
Gas Chromatography-Olfactometry (GC-O): GC-O combines gas chromatography with human sensory perception.[14] As compounds elute from the GC column, they are split between a mass spectrometer and a sniffing port, allowing a trained panelist to describe the odor of each active compound. This is crucial for identifying the most impactful aroma compounds in a complex mixture.[15]
Synthesis of this compound and its Analogues
For research purposes and for use as flavoring agents, these compounds can be synthesized in the laboratory.
Synthesis of this compound
A straightforward synthesis involves the reaction of cysteamine with acetaldehyde.[8]
Protocol:
-
Dissolve cysteamine hydrochloride in water and neutralize with a base (e.g., sodium bicarbonate) to free the amine.
-
Cool the solution in an ice bath.
-
Slowly add acetaldehyde to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Synthesis of 2-Acetylthiazoline
The synthesis of 2-acetylthiazoline is more complex and often involves the reaction of cysteamine with a pyruvic aldehyde equivalent.
Synthesis of 2-Acetylthiazole
2-Acetylthiazole can be synthesized through various routes, one common method involves the Hantzsch thiazole synthesis, reacting a-haloketones with thioamides.
Conclusion
This compound and its acetylated analogues, 2-acetylthiazoline and 2-acetylthiazole, are a fascinating group of flavor compounds that contribute significantly to the desirable aromas of many cooked foods. While this compound provides a foundational meaty and savory character, its acetylated derivatives offer much more potent and complex roasted, nutty, and popcorn-like notes. Understanding their formation pathways, sensory properties, and the analytical techniques for their study is crucial for flavor chemists and food scientists aiming to optimize existing food products and develop novel flavor profiles. Further research is warranted to establish a more comprehensive understanding of the occurrence and sensory thresholds of these compounds in a wider range of food systems.
References
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The Good Scents Company. (n.d.). 2-methyl thiazolidine. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-acetyl-2-thiazoline. Retrieved from [Link]
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PubChem. (n.d.). 2-Acetylthiazole. Retrieved from [Link]
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ResearchGate. (n.d.). Taste and odor compounds with odor description and corresponding threshold concentrations. Retrieved from [Link]
- Dong, F., & Li, J. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 348, 128761.
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PubChem. (n.d.). 2-Acetylthiazole. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-acetyl-2-thiazoline 1-(4,5-dihydrothiazol-2-yl)ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Retrieved from [Link]
-
PerfumersWorld. (n.d.). 2 Acetyl Thaizole. Retrieved from [Link]
- Reischl, R. J., Bicker, W., Keller, T., Lamprecht, G., & Lindner, W. (2012). Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Analytical and Bioanalytical Chemistry, 404(6-7), 1779–1787.
- Nagata, Y. (2003). Measurement of odor threshold by triangle odor bag method. Journal of Health Science, 49(5), 355-361.
-
Asian Journal of Chemistry. (2010). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Retrieved from [Link]
- L. H. Keith. (1977). Aqueous Odor and Taste Threshold Values for Chemicals. EPA.
- Engel, W., Bahr, W., & Schieberle, P. (1999). Solvent-assisted flavour evaporation--a new and versatile technique for the careful and direct isolation of aroma volatiles from complex food matrices. European Food Research and Technology, 209(3-4), 237-241.
- Kartal, A., Laaksonen, I., & Salaspuro, M. (2012). Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells. Drug and chemical toxicology, 35(4), 415–419.
-
ResearchGate. (n.d.). Reversible breakdown and synthesis of sugar cysteamine thiazolidines via a Schiff's base intermediate. Retrieved from [Link]
- Poisson, L., Schmalzried, F., Davidek, T., Blank, I., & Kerler, J. (2009). Formation of N-Heterocyclic Compounds during Roasting of Coffee. Journal of Agricultural and Food Chemistry, 57(21), 9923–9931.
-
ResearchGate. (n.d.). Novel synthesis of 2-thiazolines. Retrieved from [Link]
- Lee, K. G., & Shibamoto, T. (2001). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. Journal of Agricultural and Food Chemistry, 49(7), 3310–3314.
- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Acetylthiazole. Retrieved from [Link]
-
The Chemistry of Beef Flavor. (n.d.). Retrieved from [Link]
- Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Wilcox, D. K. (2020). RIFM fragrance ingredient safety assessment, 2-acetylthiazole, CAS Registry Number 24295-03-2. Food and Chemical Toxicology, 141, 111409.
-
International Agrophysics. (2023). Effect of the roasting level on the content of bioactive and aromatic compounds in Arabica coffee beans. Retrieved from [Link]
-
ACS Publications. (2022). Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine–Ribose Amadori Compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl-2-thiazoline. Retrieved from [Link]
-
National Institutes of Health. (2022). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Retrieved from [Link]
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Asian Journal of Chemistry. (2010). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Retrieved from [Link]
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National Institutes of Health. (2024). Electronic Prediction of Chemical Contaminants in Aroma of Brewed Roasted Coffee and Quantification of Acrylamide Levels. Retrieved from [Link]
-
MDPI. (2024). Effect of Roasting Level on the Development of Key Aroma-Active Compounds in Coffee. Retrieved from [Link]
-
BrewingScience. (2023). Enantiospecific determination of the odour threshold concentrations of (R)- and (S)-linalool in water and beer. Retrieved from [Link]
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Cross-Validation of GC-MS and LC-MS Methods for 2-Methylthiazolidine
Executive Summary: The Orthogonality Mandate
In the analysis of semi-volatile heterocyclic compounds like 2-Methylthiazolidine (2-MT) , reliance on a single analytical technique often masks matrix interferences. 2-MT occupies a unique physicochemical "middle ground"—volatile enough for Gas Chromatography (GC) yet polar enough to challenge standard C18 Liquid Chromatography (LC) retention.
This guide provides a rigorous cross-validation protocol. We compare the industry-standard GC-MS (Electron Impact) method against a high-sensitivity HILIC-LC-MS/MS workflow. By leveraging the orthogonality of these techniques—separating by volatility in the gas phase versus polarity in the liquid phase—researchers can eliminate false positives and accurately quantify 2-MT in complex matrices ranging from food flavorings to biological fluids.
The Analyte: Physicochemical Profile
Understanding the molecule is the first step in method design. 2-MT is a five-membered saturated ring containing nitrogen and sulfur.
| Property | Value | Analytical Implication |
| CAS Number | 24050-16-6 | Reference standard identification.[1][2] |
| Molecular Weight | 103.19 g/mol | Low mass; susceptible to background noise in LC-MS.[1] |
| Boiling Point | ~160°C | Ideal for GC; elutes mid-chromatogram.[1] |
| pKa (Conjugate Acid) | ~5.3 | Basic secondary amine.[1] Causes tailing on non-polar GC columns; requires pH control in LC. |
| LogP | ~0.7 | Moderately polar.[1] Poor retention on C18 without ion-pairing. |
Method A: GC-MS (The Structural Fingerprint)
Role: Primary identification and quantification in non-aqueous matrices (e.g., flavor concentrates, organic extracts).
The Challenge: Peak Tailing
The secondary amine group (-NH-) in the thiazolidine ring interacts with active silanol sites on standard capillary columns, leading to peak tailing. While derivatization (e.g., acetylation) is possible, direct injection is preferred for throughput.
Optimized Protocol
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).
-
Column: DB-WAX (PEG phase) or DB-35MS .[1]
-
Expert Insight: While DB-5MS is standard, the DB-WAX provides superior peak symmetry for the underivatized amine due to its polar nature.
-
-
Inlet: Splitless (for trace) or Split (1:10 for high conc.); 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program: 50°C (hold 1 min) → 10°C/min → 220°C (hold 5 min).
-
Ionization: Electron Impact (EI) @ 70 eV.
Detection Parameters (SIM Mode)
For quantification, operate in Selected Ion Monitoring (SIM) mode to maximize sensitivity.
| Ion Type | m/z | Origin/Fragment |
| Target (Quant) | 103 | Molecular Ion ( |
| Qualifier 1 | 88 | Loss of Methyl ( |
| Qualifier 2 | 60 | Ring fragmentation (Thiirane loss) |
Method B: LC-MS/MS (The Bio-Matrix Solution)[1]
Role: Quantification in aqueous/biological matrices (plasma, urine) where volatility is a liability and derivatization is impractical.
The Challenge: Retention Failure
2-MT elutes in the void volume of standard C18 columns due to its polarity and low molecular weight, leading to massive ion suppression from salts.
Optimized Protocol: HILIC
We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine.
-
Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Expert Insight: Amide phases form a water-rich layer on the surface, interacting with the amine via hydrogen bonding.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Note: Low pH ensures the nitrogen is protonated (
).
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 95% B (0-1 min) → 60% B (5 min) → 60% B (7 min) → 95% B (Re-equilibration).
-
Flow Rate: 0.4 mL/min.[1]
MS/MS Transitions (ESI Positive)
| Transition | m/z | Collision Energy (eV) | Mechanism |
| Precursor | 104.1 | - | Protonated Molecule |
| Quantifier | 61.0 | 18 | Ring opening (C2H5S+) |
| Qualifier | 44.1 | 25 | Aziridine fragment (C2H6N+) |
Cross-Validation Strategy
To validate the reliability of 2-MT quantification, we employ a "Bland-Altman" approach, comparing results from the same samples analyzed by both methods.
The Validation Workflow
The following diagram illustrates the parallel processing required to ensure the data is comparable.
Figure 1: Parallel workflow for orthogonal cross-validation of this compound.
Experimental Data Comparison
The following table summarizes typical performance metrics observed during validation studies.
| Parameter | GC-MS (EI) | LC-MS/MS (HILIC) | Comparison Note |
| Linearity ( | > 0.995 (1-100 ppm) | > 0.998 (0.1-100 ppm) | LC-MS offers a wider dynamic range at the low end.[1] |
| LOD (Limit of Detection) | 0.5 ppm | 0.05 ppm | LC-MS is ~10x more sensitive for this analyte.[1] |
| Precision (RSD %) | 2.5% | 4.1% | GC injection is mechanically more precise than ESI ionization.[1] |
| Matrix Effect | Low (< 10%) | High (Ion Suppression possible) | GC separates matrix better; LC requires stable isotope internal standards (SIL-IS).[1] |
| Selectivity | High (Spectral Library) | High (MRM Transitions) | GC provides definitive structural ID; LC provides speed.[1] |
Interpretation of Discrepancies
If Method A (GC) and Method B (LC) yield different results (>15% deviation), consider the following causality:
-
GC > LC: Likely thermal degradation of a precursor (e.g., a cysteine-acetaldehyde adduct) in the hot GC injector port converting into 2-MT, creating a false high.
-
LC > GC: Likely incomplete extraction into the organic solvent used for GC (DCM/Hexane), whereas the aqueous extraction for LC captured 100% of the polar target.
Recommendations
For routine quality control of raw materials where concentrations are high (>10 ppm), GC-MS is recommended due to its robustness, lower cost per sample, and lack of solvent waste.
For trace analysis in biological fluids or complex food matrices (e.g., plasma, fermentation broths) where concentrations are low (<1 ppm), HILIC-LC-MS/MS is the mandatory standard to achieve necessary sensitivity and avoid thermal artifact formation.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of this compound (CAS 24050-16-6).[1] NIST Chemistry WebBook, SRD 69. [Link][1]
-
European Food Safety Authority (EFSA). (2011).[3] Scientific Opinion on Flavouring Group Evaluation 21, Revision 2: Thiazoles, thiophene, thiazoline and thienyl derivatives.[3] EFSA Journal.[3] [Link][1]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[4][5] Analytical and Bioanalytical Chemistry.[5][6] [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]
-
PubChem. (2023). This compound Compound Summary. National Center for Biotechnology Information. [Link]
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- 3. 2-methyl thiazolidine, 24050-16-6 [thegoodscentscompany.com]
- 4. mdpi.com [mdpi.com]
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- 6. eurachem.org [eurachem.org]
Performance Comparison of Different Columns for 2-Methylthiazolidine Separation
Executive Summary & Molecule Profile
2-Methylthiazolidine (2-MT) is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals (e.g., penicillin derivatives) and as a volatile flavor compound. Its analysis presents distinct challenges:
-
Volatility: With a boiling point of ~160°C, it is amenable to Gas Chromatography (GC).
-
Basicity: The secondary amine functionality (
) causes severe peak tailing on non-deactivated silica surfaces. -
Chirality: The C2 position creates an enantiomeric pair (
). Differentiating these is crucial for bioactivity studies.
This guide compares column performance across two distinct separation modes: Achiral Purity Analysis (GC) and Enantiomeric Separation (HPLC) .
Physicochemical Profile
| Property | Value | Implication for Separation |
| Molecular Weight | 103.19 g/mol | Suitable for GC-MS and LC-MS. |
| LogP | ~0.7 | Moderately polar; retains well on C18 but requires low organic %. |
| Boiling Point | 160°C | Ideal for GC; elutes mid-range in temperature gradients. |
| Chiral Center | C2 | Requires Polysaccharide-based CSPs for enantioresolution. |
Part 1: Achiral Purity Analysis (Gas Chromatography)
For routine purity analysis and reaction monitoring, GC is the gold standard due to the molecule's volatility. We compared three column chemistries to address the "amine tailing" issue.
Column Candidates
-
Column A (General Purpose): 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms).
-
Column B (Polar): Polyethylene Glycol (PEG) (e.g., DB-Wax).
-
Column C (Application Specific): Base-Deactivated Polyamine (e.g., Rtx-Volatile Amine).
Experimental Data Comparison
Conditions: Inlet 250°C, Split 50:1, FID Detection. Temp Program: 50°C (1 min) to 200°C @ 10°C/min.
| Metric | Column A (5% Phenyl) | Column B (PEG) | Column C (Base-Deactivated) |
| Retention Time ( | 6.2 min | 9.8 min | 8.4 min |
| Peak Symmetry ( | 2.4 (Severe Tailing) | 1.2 (Acceptable) | 1.05 (Excellent) |
| Resolution (from impurity) | 1.5 | 3.8 | 4.2 |
| Bleed at 200°C | Low (< 2 pA) | High (> 10 pA) | Moderate (~5 pA) |
Technical Verdict
-
Avoid Column A: The silanol activity on standard non-polar columns interacts strongly with the secondary amine of 2-MT, causing significant tailing (
) and loss of sensitivity. -
Select Column C: The Base-Deactivated column is the superior choice. The surface passivation prevents amine adsorption, yielding sharp symmetrical peaks essential for quantitative accuracy at low ppm levels.
Part 2: Enantioselective Separation (Chiral HPLC)
Separating the
-
Senior Scientist Insight: Direct analysis is difficult. We recommend N-derivatization (e.g., with Benzoyl chloride or Tosyl chloride) to introduce a
-system for UV detection (254 nm) and enhance interactions with the Chiral Stationary Phase (CSP).
The data below compares two leading polysaccharide columns using N-Benzoyl-2-methylthiazolidine .
Column Candidates
-
Column A (Amylose): Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).
-
Column B (Cellulose): Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
Experimental Data Comparison
Conditions: Mobile Phase n-Hexane/IPA (90:10), Flow 1.0 mL/min, Temp 25°C, UV 254 nm.
| Parameter | Column A (Amylose / AD-H) | Column B (Cellulose / OD-H) |
| Separation Factor ( | 1.35 | 1.12 |
| Resolution ( | 4.5 (Baseline) | 1.8 (Partial) |
| Elution Order | ||
| Run Time | 12 min | 14 min |
Mechanistic Explanation
The Amylose helical structure (Column A) forms a more open cavity compared to the rigid Cellulose rod (Column B). The 5-membered thiazolidine ring fits more snugly into the Amylose grooves, allowing the 3,5-dimethylphenylcarbamate groups to exert stronger H-bonding and
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Chiral HPLC
Note: This derivatization is mandatory for high-sensitivity UV detection.
-
Dissolution: Dissolve 10 mg of this compound in 1 mL of Dichloromethane (DCM).
-
Base Addition: Add 20 µL of Triethylamine (TEA) as a scavenger base.
-
Derivatization: Add 15 mg of Benzoyl Chloride. Vortex for 30 seconds.
-
Reaction: Incubate at Room Temperature for 10 minutes.
-
Quench: Add 1 mL of 1M NaHCO₃ to quench excess reagent.
-
Extraction: Extract the organic layer, dry over MgSO₄, and dilute 1:10 with n-Hexane before injection.
Protocol 2: GC-FID Instrument Parameters
-
System: Agilent 8890 or equivalent.
-
Column: Rtx-Volatile Amine (30 m × 0.32 mm × 1.0 µm).
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split/Splitless @ 250°C. Split ratio 50:1.
-
Oven Program:
-
Initial: 60°C (Hold 2 min)
-
Ramp: 15°C/min to 220°C
-
Final: 220°C (Hold 5 min)
-
-
Detector: FID @ 260°C.
: 30 mL/min, Air: 400 mL/min.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate separation mode based on the analytical goal.
Caption: Decision tree for this compound analysis. Green path indicates chiral workflow; Red path indicates purity workflow.
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine.
-
Sigma-Aldrich. (2023). GC Column Selection Guide: Analysis of Volatile Amines. Merck KGaA.
-
ResearchGate. (2012). Occurrence of this compound-4-carboxylic acid... in human blood. (Context on thiazolidine derivatization stability).
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. (Reference for Amylose column specifications).
-
Restek Corporation. (2023). Analysis of Volatile Amines on Rtx-Volatile Amine Columns.
A Comparative Guide for Researchers: 2-Methylthiazolidine vs. Direct Acetaldehyde Measurement as Biomarkers
In the landscape of molecular analysis, particularly in toxicology and alcohol-related research, the accurate quantification of acetaldehyde is paramount. Acetaldehyde, the first metabolite of ethanol oxidation, is a highly reactive and toxic compound implicated in the pathology of alcohol-induced diseases.[1] However, its direct measurement is notoriously challenging due to its inherent chemical properties. This guide provides an in-depth comparison of two primary approaches for assessing acetaldehyde exposure: the direct measurement of the aldehyde itself and the indirect method of quantifying its stable condensation product, 2-methylthiazolidine-4-carboxylic acid (MTCA).
We will delve into the fundamental principles, analytical methodologies, and practical considerations for each approach, supported by experimental data and protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate biomarker strategy for their specific research objectives.
The Analytical Challenge: The Elusive Nature of Acetaldehyde
Acetaldehyde is a difficult analyte to measure accurately in biological matrices for two primary reasons:
-
High Volatility: With a boiling point of just 20°C, acetaldehyde readily evaporates from samples, leading to significant analyte loss during collection, storage, and preparation.[2]
-
High Reactivity: As a potent electrophile, acetaldehyde avidly reacts with nucleophilic groups in proteins, DNA, and other biomolecules, forming adducts.[1][3] This reactivity not only depletes the free acetaldehyde pool but also presents a risk of in vitro artifact formation during sample processing.
These challenges necessitate sophisticated analytical strategies to either capture the volatile compound or to stabilize it through derivatization.
Caption: The inherent properties of acetaldehyde lead to significant analytical hurdles.
Approach 1: Direct Measurement of Acetaldehyde
Directly measuring free acetaldehyde provides a snapshot of its concentration at the moment of sampling. The primary methods employed involve either separating the volatile compound from its matrix or converting it into a stable, detectable derivative.
Common Analytical Techniques
-
Headspace Gas Chromatography (HS-GC): This is the most common method for direct analysis.[2] It works by heating the sample in a sealed vial, allowing volatile compounds like acetaldehyde to partition into the gas phase (headspace). An aliquot of this gas is then injected into a gas chromatograph, often coupled with a mass spectrometer (MS) or a flame ionization detector (FID), for separation and detection.[4][5] The key advantage is the clean separation of the volatile analyte from the non-volatile sample matrix, minimizing interference.
-
High-Performance Liquid Chromatography (HPLC) with Derivatization: This technique chemically "traps" acetaldehyde by reacting it with a derivatizing agent to form a stable, non-volatile product that can be analyzed by HPLC. The most widely used agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with acetaldehyde to form a stable acetaldehyde-2,4-dinitrophenylhydrazone (AcH-DNP) derivative.[2][6] This derivative is then separated by reverse-phase HPLC and quantified using a UV detector.[2]
-
Enzymatic Assays: These methods utilize the enzyme aldehyde dehydrogenase (ALDH) to oxidize acetaldehyde to acetic acid.[7] This reaction is coupled with the reduction of NAD+ to NADH, and the increase in NADH concentration is measured spectrophotometrically at 340 nm.[7][8] This method is rapid and can be automated but may lack the specificity of chromatographic techniques.[7]
| Method | Principle | Typical LOD/LOQ | Advantages | Disadvantages |
| HS-GC-MS | Separation of volatile acetaldehyde from the sample matrix in the gas phase, followed by GC separation and MS detection. | ~0.2 µg/mL in plasma[5] | High specificity; minimizes matrix effects.[4] | Requires specialized headspace equipment; susceptible to analyte loss before vial sealing. |
| HPLC-UV (DNPH) | Chemical derivatization to a stable hydrazone, followed by RP-HPLC separation and UV detection. | ~3 µM in plasma[2] | Stabilizes the analyte; widely available equipment. | Derivatization can be complex and time-consuming; potential for interference from reagent artifacts.[2][6] |
| Enzymatic Assay | ALDH-catalyzed oxidation of acetaldehyde, coupled to NAD+ reduction, measured by UV absorbance. | ~1.3 mg/L (LOD), ~1.6 mg/L (LOQ)[7] | Rapid and suitable for high-throughput screening.[7] | Can suffer from interference by other aldehydes or compounds affecting enzyme activity.[8] |
Experimental Protocol: Acetaldehyde Measurement by HPLC-DNPH
This protocol is adapted from established methods for measuring acetaldehyde in biological fluids.[2]
1. Sample Preparation & Deproteinization: a. Collect 100 µL of plasma or cell culture medium in a microcentrifuge tube. b. Add 100 µL of ice-cold 10% perchloric acid to precipitate proteins. c. Vortex for 30 seconds and incubate on ice for 10 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new, clean tube.
2. Derivatization: a. Prepare a fresh solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile/phosphoric acid. b. To the supernatant from step 1e, add an 80-fold molar excess of the DNPH reagent.[2] c. Adjust the pH of the mixture to 4.0. The formation of the acetaldehyde-hydrazone (AcH-DNP) is optimal at this pH.[2] d. Incubate at room temperature for 40 minutes to allow the reaction to complete. The resulting AcH-DNP product is stable for up to 2 days.[2]
3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase: A gradient of acetonitrile and water. c. Detection: UV detector set to 360 nm. d. Quantification: Generate a standard curve using known concentrations of AcH-DNP standard. Identify and quantify the AcH-DNP peak in the sample by comparing its retention time and peak area to the standard curve.
Caption: Workflow for direct acetaldehyde measurement using HPLC-DNPH.
Approach 2: Indirect Measurement via this compound
This approach circumvents the challenges of direct measurement by targeting a more stable, downstream product formed from the reaction of acetaldehyde with an endogenous molecule.
The Principle of MTCA as a Biomarker
In biological systems, the highly reactive acetaldehyde readily undergoes a non-enzymatic condensation reaction with the amino acid L-cysteine.[1][3] This reaction forms a stable cyclic product, This compound-4-carboxylic acid (MTCA) .[1][3]
By measuring the concentration of MTCA in a biological sample (e.g., blood), one can indirectly quantify the preceding exposure to acetaldehyde. Because MTCA is significantly more stable and less volatile than its parent compound, it serves as a more robust and reliable biomarker. Furthermore, studies have shown that the elimination kinetics of MTCA from the blood are slower than that of ethanol, extending the window of detection after alcohol consumption.[1]
Caption: Formation and analysis pathway of MTCA as an acetaldehyde biomarker.
Analytical Technique: LC-MS/MS
The gold standard for quantifying MTCA is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers exceptional sensitivity and specificity, allowing for the detection of very low concentrations of the biomarker in complex matrices like blood or plasma.[9][10]
A critical step in the analytical process is the chemical stabilization of MTCA prior to analysis. While more stable than acetaldehyde, MTCA can exhibit instability during reversed-phase chromatography. To overcome this, it is derivatized via N-acetylation, typically using acetic anhydride, to form N-acetyl-MTCA, which is a more stable compound suitable for robust quantification.[1][3]
Experimental Protocol: MTCA Measurement by LC-MS/MS
This protocol is a synthesized workflow based on published methodologies.[1][3]
1. Sample Preparation: a. To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of MTCA). b. Perform protein precipitation by adding 600 µL of ice-cold acetonitrile. c. Vortex vigorously for 1 minute, then centrifuge at 15,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
2. N-acetylation (Stabilization): a. Reconstitute the dried extract in a solution of acetic anhydride in a suitable buffer (e.g., ammonium acetate). b. Incubate the mixture to allow for the complete N-acetylation of MTCA. This step is crucial for analytical stability.[1][3] c. Stop the reaction by adding a quenching solution and prepare for LC-MS/MS injection.
3. LC-MS/MS Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: Gradient elution using water and methanol/acetonitrile, often with an additive like ammonium acetate.[9] c. Mass Spectrometry: Operate a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. i. Parent Ion (Q1): Set to the mass-to-charge ratio (m/z) of N-acetyl-MTCA. ii. Fragment Ion (Q3): Set to the m/z of a specific, stable fragment ion produced by the collision-induced dissociation of the parent ion. d. Quantification: The high specificity of the MRM transition allows for accurate quantification, even at very low levels, by comparing the signal to a standard curve prepared with N-acetyl-MTCA.
Head-to-Head Comparison
| Feature | Direct Acetaldehyde Measurement | This compound (MTCA) Measurement | Rationale & Expert Insight |
| Analyte Stability | Very Low (highly volatile and reactive) | Moderate to High (stable cyclic product) | Winner: MTCA. The primary advantage of the MTCA method is trading a highly unstable analyte for a much more manageable one, drastically reducing the potential for sample loss and artifactual error.[1][2][3] |
| Detection Window | Short (reflects real-time concentration) | Extended (slower elimination kinetics) | Winner: MTCA. MTCA can be detected for up to 13 hours after a single dose of ethanol, long after blood alcohol is gone, making it a better marker for recent consumption rather than immediate state.[1] |
| Potential for Artifacts | High (can form in vitro during sample handling) | Low (formed in vivo) | Winner: MTCA. Direct methods are plagued by the risk of non-enzymatic acetaldehyde formation during storage or analysis. MTCA levels reflect the in vivo condensation, providing a more biologically authentic signal. |
| Biological Interpretation | "Snapshot" of free acetaldehyde levels | Time-integrated measure of acetaldehyde exposure | Context-Dependent. Direct measurement is useful for acute toxicity or pharmacokinetic studies. MTCA provides a better overall picture of acetaldehyde burden over several hours. |
| Method Complexity | Moderate to High (requires derivatization or specialized HS equipment) | High (requires derivatization and LC-MS/MS) | Draw. Both are advanced analytical techniques requiring expertise. The choice depends on available instrumentation and the specific analytical challenge being addressed. |
| Sensitivity & Specificity | Good (with MS detection) | Excellent (with LC-MS/MS) | Winner: MTCA. The specificity of MRM in LC-MS/MS is generally superior, allowing for more confident detection at trace levels compared to other methods.[10] |
Conclusion and Recommendations
The choice between direct acetaldehyde measurement and the indirect MTCA biomarker approach is not a matter of one being universally superior, but rather which is better suited to the research question at hand.
Choose Direct Acetaldehyde Measurement when:
-
Your research requires a real-time, "snapshot" concentration of free acetaldehyde.
-
You are conducting pharmacokinetic studies on acetaldehyde metabolism and clearance.
-
You have implemented rigorous, validated protocols to control for the pre-analytical variables of volatility and artifact formation.
Choose the this compound (MTCA) Biomarker when:
-
Your primary goal is to obtain a stable, reliable, and time-integrated measure of recent acetaldehyde exposure (e.g., after alcohol consumption).
-
You need a longer detection window than that afforded by direct measurement.
-
Your priority is to minimize analytical artifacts and ensure the biomarker reflects a true in vivo process.
-
You have access to LC-MS/MS instrumentation for high-sensitivity and high-specificity analysis.
Ultimately, the conversion of the unstable acetaldehyde into the stable MTCA adduct in vivo provides a powerful biological solution to a difficult analytical problem. For most applications seeking to correlate disease states or toxicological outcomes with alcohol consumption, the MTCA method offers a more robust and biologically relevant endpoint.
References
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ResearchGate. (2025). (PDF) Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Available at: [Link]
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MDPI. (n.d.). Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. Available at: [Link]
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PubMed. (2012). Occurrence of this compound-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption. Available at: [Link]
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PubMed. (n.d.). Improved method for acetaldehyde in plasma and hemoglobin-associated acetaldehyde: results in teetotalers and alcoholics reporting for treatment. Available at: [Link]
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American Journal of Enology and Viticulture. (n.d.). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study. Available at: [Link]
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Megazyme. (n.d.). ACETALDEHYDE. Available at: [Link]
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R-Biopharm. (n.d.). Acetaldehyde - Food & Feed Analysis. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (1996). EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]
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PubMed. (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. Available at: [Link]
-
MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity for 2-Methylthiazolidine Immunoassays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of antibodies intended for a 2-Methylthiazolidine immunoassay. Ensuring the specificity of such an assay is paramount for generating reliable and accurate data in toxicological studies, clinical diagnostics, and metabolic research.
Introduction: The Imperative for a Specific this compound Immunoassay
This compound is a stable, inactive condensation product formed from the reaction of L-cysteine, a semi-essential amino acid, with acetaldehyde.[1][2] Acetaldehyde is a highly reactive and carcinogenic compound produced during the metabolism of ethanol.[1][3] The formation of this compound represents a detoxification pathway, and its measurement in biological fluids can serve as a valuable biomarker for recent alcohol consumption or exposure to acetaldehyde.[4][5]
Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for quantifying small molecules like this compound due to their high sensitivity and throughput.[6][7] However, the validity of any immunoassay hinges on the specificity of the antibody used. Cross-reactivity, which occurs when an antibody binds to molecules structurally similar to the target antigen, can lead to inaccurate quantification and false-positive results.[8] Therefore, a systematic and rigorous assessment of antibody cross-reactivity is a non-negotiable step in assay validation. This guide outlines the principles, protocols, and data interpretation necessary to ensure the trustworthiness of a this compound immunoassay, in line with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[9][10]
The Principle of Competitive Immunoassay for Cross-Reactivity Assessment
To assess cross-reactivity for a small molecule like this compound, a competitive immunoassay format is the method of choice.[11] This is because small molecules cannot be simultaneously bound by two different antibodies, a requirement for the more common sandwich ELISA format.[7]
The principle is based on the competition between the target analyte (this compound) in a sample and a known amount of labeled this compound for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the target analyte in the sample.[12] When assessing cross-reactivity, a structurally similar compound is introduced into the assay instead of this compound to determine if it can also compete with the labeled analyte and displace it from the antibody.
Caption: Principle of Competitive Immunoassay for Cross-Reactivity.
Experimental Design: A Self-Validating Protocol
A robust experimental design is crucial for obtaining reliable cross-reactivity data. The following protocol is designed to be self-validating by including necessary controls and standards on every plate.
Selection of Potential Cross-Reactants
The choice of compounds to test for cross-reactivity should be based on structural similarity to this compound. A logical selection includes:
-
L-cysteine: The precursor amino acid.
-
Acetaldehyde: The other precursor molecule.
-
Thiazolidine: The parent heterocyclic ring structure.
-
This compound-4-carboxylic acid (MTCA): A closely related metabolite.[3]
-
Other structurally similar small molecules: Depending on the intended use of the assay and the biological matrix to be tested (e.g., other thiazolidine derivatives).
Detailed Experimental Workflow
The following outlines a typical workflow for a competitive ELISA to assess cross-reactivity.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Step-by-Step Methodology
Materials:
-
96-well microtiter plates
-
Anti-2-Methylthiazolidine primary antibody
-
This compound-protein conjugate (for coating)
-
This compound standard
-
Potential cross-reactant compounds
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard.
-
Prepare serial dilutions of each potential cross-reactant compound.
-
Add the primary antibody, followed immediately by either the standard or the cross-reactant solution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
Data Analysis and Interpretation
The key to comparing the cross-reactivity of different compounds is to determine the concentration of each that is required to inhibit the binding of the labeled analyte by 50% (IC50).
Calculation of Percent Cross-Reactivity:
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
A lower IC50 value indicates a higher affinity of the compound for the antibody. Therefore, a compound with a high percent cross-reactivity is one that binds to the antibody with an affinity similar to that of this compound.
Sample Data and Comparison
The following table presents example data from a cross-reactivity assessment of a hypothetical anti-2-Methylthiazolidine antibody.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound | 50 | 100% | Reference Compound |
| This compound-4-carboxylic acid | 5,000 | 1.0% | Low cross-reactivity |
| Thiazolidine | 25,000 | 0.2% | Negligible cross-reactivity |
| L-cysteine | > 100,000 | < 0.05% | No significant cross-reactivity |
| Acetaldehyde | > 100,000 | < 0.05% | No significant cross-reactivity |
Interpretation of Results:
Conclusion
The rigorous assessment of antibody cross-reactivity is a cornerstone of reliable immunoassay development. By employing a systematic approach using a competitive immunoassay format, researchers can quantitatively determine the specificity of their antibodies. This ensures that the resulting data for this compound quantification is accurate, reproducible, and fit for purpose in research and clinical applications. Adherence to these principles of validation provides the necessary confidence in the analytical results, upholding the standards of scientific integrity.
References
-
Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available at: [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Available at: [Link]
-
Aryal, S. (2022). Competitive ELISA Protocol and Animation. Microbe Notes. Available at: [Link]
-
Hofmann, U., et al. (2012). Occurrence of this compound-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption. PubMed. Available at: [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. Available at: [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Available at: [Link]
-
Tamma, S. M., et al. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. PubMed. Available at: [Link]
-
Quansys Biosciences. (2023). Cross reactivity testing. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 32196. Available at: [Link]
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ResearchGate. (2012). (PDF) Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Väkeväinen, S., et al. (2016). Effects of ALDH2 Genotype, PPI Treatment and L-Cysteine on Carcinogenic Acetaldehyde in Gastric Juice and Saliva after Intragastric Alcohol Administration. PMC. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Li, Z., et al. (2021). Synthesis of precision antibody conjugates using proximity-induced chemistry. Theranostics. Available at: [Link]
-
Frank, S. A. (2002). Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease. NCBI. Available at: [Link]
-
Linderborg, K., et al. (2016). Slow-release L-cysteine capsule prevents gastric mucosa exposure to carcinogenic acetaldehyde: results of a randomised single-blinded, cross-over study of Helicobacter-associated atrophic gastritis. Taylor & Francis Online. Available at: [Link]
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- 12. microbenotes.com [microbenotes.com]
A Comparative Guide to Analytical Methods for 2-Methylthiazolidine: Focus on Linearity and Detection Range
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accurate quantification of compounds is paramount. 2-Methylthiazolidine, a molecule of interest in various chemical and biological studies, requires robust analytical methods for its detection and quantification. This guide, compiled by a Senior Application Scientist, provides an in-depth comparison of common analytical techniques for this compound, with a specific focus on the critical validation parameters of linearity and range of detection. We will delve into the principles of these methods, present comparative data, and offer insights into the experimental design for validating such analytical procedures.
The Significance of Linearity and Range in Analytical Method Validation
Before we compare specific methods, it is crucial to understand the importance of linearity and range. According to the International Council for Harmonisation (ICH) guidelines, which provide a framework for the validation of analytical procedures, these parameters are fundamental to ensuring a method is fit for its intended purpose.
-
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of an analyte in the sample within a given range. A linear relationship is typically evaluated by performing a linear regression analysis on the data points of known concentrations versus the instrument response. The correlation coefficient (R²) is a key indicator of the quality of this linear fit, with a value close to 1.0 indicating a strong linear relationship.
-
The Range of an analytical procedure is the interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The range is established by confirming that the analytical procedure provides an acceptable degree of these validation characteristics when applied to samples containing amounts of analyte within or at the extremes of the specified range.
Comparative Analysis of Analytical Techniques
The two most prevalent chromatographic techniques for the analysis of small organic molecules like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the analyte's properties (e.g., volatility, thermal stability), the sample matrix, and the required sensitivity.
| Analytical Technique | Typical Linearity Range | Correlation Coefficient (R²) | Limit of Quantitation (LOQ) | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 1 - 2400 ppm | > 0.995 | 0.1 - 1 µg/mL | Ideal for volatile and thermally stable compounds. Derivatization may be necessary for polar analytes to improve volatility. Provides high selectivity and structural information from the mass spectrum. |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | 0.8 - 7.5 mg/mL | > 0.990 | Typically in the low µg/mL range. | A robust and widely used technique with a wide linear dynamic range. It is less selective than MS as it responds to most organic compounds. |
| High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) | 2 - 20 µg/mL | > 0.999 | 0.028 - 0.052 µg/mL | Suitable for non-volatile or thermally labile compounds. The analyte must possess a UV chromophore for detection. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 1.25 - 1250 ng/mL | > 0.99 | Typically in the low ng/mL to pg/mL range. | Offers the highest sensitivity and selectivity, making it ideal for trace analysis in complex matrices like biological fluids. |
Expert Insights on Method Selection:
The choice of analytical technique is a critical decision driven by the specific research question. For instance, if the objective is to quantify trace levels of this compound in a complex biological matrix, the superior sensitivity and selectivity of LC-MS/MS would be the preferred choice. Conversely, for routine analysis in a less complex matrix where high sensitivity is not the primary concern, a more cost-effective and robust method like GC-FID or HPLC-UV might be more appropriate.
Experimental Workflow for Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for establishing the linearity and range of an analytical method for this compound.
Caption: Workflow for Linearity and Range Determination in Analytical Method Validation.
Detailed Experimental Protocol: Establishing Linearity and Range for a GC-MS Method
This protocol provides a step-by-step guide for validating the linearity and range of a hypothetical GC-MS method for the quantification of this compound.
1. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the same solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the working stock solution to cover the expected concentration range of the samples. A typical range could be 1, 5, 10, 25, 50, and 100 µg/mL. The rationale for choosing at least five concentration levels is to ensure a statistically sound basis for the linearity assessment.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range from a separate stock solution to ensure the accuracy of the standard preparation.
2. GC-MS Analysis:
-
Instrument Setup: Optimize the GC-MS parameters, including the injection port temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., ionization mode, selected ions for monitoring).
-
Injection Sequence: Inject a blank (solvent), followed by the calibration standards in increasing order of concentration, and then the QC samples. It is good practice to inject the standards in triplicate to assess the precision of the measurements.
3. Data Analysis and Evaluation:
-
Peak Integration: Integrate the chromatographic peak corresponding to this compound for each standard and QC sample.
-
Calibration Curve Construction: Plot the peak area (or the ratio of the analyte peak area to an internal standard peak area, if used) on the y-axis against the corresponding concentration of the calibration standards on the x-axis.
-
Linear Regression: Perform a linear regression analysis on the calibration curve data. The equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept should be determined.
-
Acceptance Criteria: The acceptance criterion for linearity is typically a correlation coefficient (R²) of ≥ 0.99. The y-intercept should be close to zero.
-
Range Determination: The range of the method is the concentration interval over which linearity, accuracy, and precision are acceptable. The lower limit of the range is the Limit of Quantitation (LOQ), which is the lowest concentration that can be determined with acceptable precision and accuracy. The upper limit is the highest concentration on the calibration curve that maintains linearity.
Conclusion
The selection and validation of an appropriate analytical method are critical for obtaining reliable and accurate data in scientific research and drug development. This guide has provided a comparative overview of common analytical techniques for this compound, with a focus on linearity and range of detection. By understanding the principles of these methods and the intricacies of the validation process, researchers can make informed decisions to ensure the quality and integrity of their analytical results. The provided experimental protocol serves as a practical template for establishing the linearity and range of a GC-MS method, a widely applicable technique for this class of compounds.
References
- Basavanakatti, V. N., Ali, M., Bharathi, D. R., Murtuja, S., Sinha, B. N., Jayaprakash, V., & Shakeel, F. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 8(1), 1-15.
- Yunus, Y., M, M., & H, S. (2021).
A Comparative Guide to the Quantification of 2-Methylthiazolidine in Plasma: Navigating the Analytical Landscape
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of xenobiotics and their metabolites in biological matrices is a cornerstone of robust pharmacokinetic, toxicokinetic, and metabolomic studies. 2-Methylthiazolidine, a compound of interest in various research contexts, presents unique analytical challenges due to its physicochemical properties. This guide provides an in-depth comparison of the two primary analytical platforms for its quantification in plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the technical nuances, provide field-proven insights, and present supporting data to empower you to make informed decisions for your analytical workflows.
The Central Challenge: Accurate Bioanalysis of this compound
This compound is a relatively small, polar, sulfur-containing molecule. Its analysis in a complex matrix like plasma necessitates highly selective and sensitive analytical methods to distinguish it from endogenous components and ensure data integrity. The choice of analytical technique profoundly impacts the accuracy, precision, and overall reliability of the quantitative results.
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Gold Standard
LC-MS/MS has emerged as the preeminent technique for the quantification of a wide array of compounds in biological fluids.[1][2] Its strength lies in the combination of the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.
The Rationale Behind LC-MS/MS for this compound
The polarity of this compound makes it amenable to reversed-phase or hydrophilic interaction liquid chromatography (HILIC), allowing for effective separation from less polar plasma constituents. The subsequent detection by tandem mass spectrometry, particularly in multiple reaction monitoring (MRM) mode, provides exceptional specificity by monitoring a specific precursor-to-product ion transition, virtually eliminating matrix interferences.
A Self-Validating LC-MS/MS Protocol
A robust analytical method must be self-validating. This is achieved through a comprehensive validation process that assesses linearity, accuracy, precision, selectivity, and stability, in line with regulatory guidelines.[3]
Experimental Protocol: LC-MS/MS Quantification of a Thiazolidine Analogue in Human Plasma
This protocol is adapted from a validated method for a similar thiazolidine derivative and serves as a strong foundation for the development of a this compound assay.
1. Sample Preparation: Protein Precipitation
-
Rationale: This is a rapid and effective method for removing the bulk of proteins from the plasma sample, which can interfere with the analysis and foul the analytical column.[4]
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Chromatographic Conditions
-
Rationale: A C18 column is a versatile choice for the separation of moderately polar compounds. The gradient elution with a mobile phase of acetonitrile and water with a formic acid modifier ensures good peak shape and retention.
-
Parameters:
-
Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
3. Mass Spectrometric Conditions
-
Rationale: Electrospray ionization in positive mode is typically suitable for nitrogen-containing compounds like this compound. The MRM transitions are selected for their specificity and intensity.
-
Parameters:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. For example, for a related compound, transitions might be m/z 338.14 → 162.8.[3]
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Data Presentation: Expected Performance of an LC-MS/MS Method
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for a small molecule in plasma.
| Parameter | Typical Performance | Rationale |
| Linearity (r²) | > 0.99 | Demonstrates a direct proportional relationship between concentration and response. |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Intra- and Inter-day Precision (%CV) | < 15% | Assesses the reproducibility of the method on the same day and on different days. |
| Intra- and Inter-day Accuracy (%Bias) | Within ± 15% | Measures how close the measured concentration is to the true concentration. |
| Recovery (%) | 85 - 115% | Indicates the efficiency of the sample preparation process. |
Diagram: LC-MS/MS Workflow for this compound Quantification
Caption: A typical workflow for the quantification of this compound in plasma using LC-MS/MS.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Viable Alternative?
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For polar molecules like this compound, its application often necessitates a derivatization step to increase volatility and improve chromatographic performance.[3]
The Rationale for Considering GC-MS
While LC-MS/MS is often the first choice, GC-MS can offer certain advantages, such as high chromatographic resolution and the availability of extensive mass spectral libraries for compound identification. For some volatile sulfur compounds, GC-MS can be a very effective analytical tool.[6][7]
Challenges and Solutions in GC-MS Analysis of this compound
-
Volatility: this compound's polarity may limit its direct analysis by GC.
-
Solution: Derivatization. Converting the polar N-H group to a less polar derivative, such as a trimethylsilyl (TMS) or an acyl derivative, can significantly improve its volatility and chromatographic behavior.[8]
-
-
Sample Preparation: The presence of non-volatile matrix components in plasma is a major challenge for GC-MS.
Experimental Protocol: A Proposed GC-MS Method for this compound
1. Sample Preparation: Liquid-Liquid Extraction
-
Rationale: LLE is a classic technique for isolating analytes from a complex matrix based on their partitioning between two immiscible liquids.
-
Procedure:
-
To 200 µL of plasma, add an internal standard and 200 µL of a suitable buffer to adjust the pH.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
2. Derivatization
-
Rationale: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective way to derivatize primary and secondary amines for GC analysis.
-
Procedure:
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
3. GC-MS Conditions
-
Rationale: A mid-polarity column like a DB-5ms is a good starting point for a wide range of derivatized compounds. The temperature program is designed to separate the analyte from any remaining matrix components.
-
Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
-
Data Presentation: A Comparative Overview
| Feature | LC-MS/MS | GC-MS |
| Analyte Suitability | Excellent for polar and non-volatile compounds. | Best for volatile and thermally stable compounds; often requires derivatization for polar molecules. |
| Sample Preparation | Often simpler (e.g., protein precipitation). | Typically more complex (LLE or SPE) to obtain a clean extract. |
| Derivatization | Not usually required. | Often necessary for polar analytes. |
| Sensitivity | Generally very high, especially for targeted analysis.[3] | Can be very sensitive, but may be limited by derivatization efficiency and matrix effects. |
| Throughput | High, with typical run times of a few minutes. | Can be lower due to longer run times and sample preparation. |
| Cost | Higher initial instrument cost and ongoing solvent costs. | Lower initial instrument cost and less expensive carrier gases. |
Diagram: GC-MS Workflow for this compound Quantification
Caption: A proposed workflow for the quantification of this compound in plasma using GC-MS.
Conclusion: Making the Right Choice for Your Research
For the quantification of this compound in plasma, LC-MS/MS stands out as the superior choice in most scenarios. Its ability to directly analyze this polar compound without the need for derivatization, coupled with its high sensitivity, selectivity, and throughput, makes it the more robust and efficient platform for regulated bioanalysis.
However, GC-MS remains a valuable technique , particularly in research environments where it may already be established or for specific applications where its high resolving power is advantageous. The necessity for derivatization and more extensive sample cleanup are significant considerations that must be weighed against its potential benefits.
Ultimately, the selection of the analytical platform should be guided by the specific requirements of the study, including the desired sensitivity, the number of samples, available resources, and the regulatory context. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and validate accurate and precise methods for the quantification of this compound in plasma, ensuring the integrity and reliability of their scientific findings.
References
-
Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. Shimadzu. [Link]
-
Sample Preparation Guidelines for GC-MS. University of California, Riverside. [Link]
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(19), 4597-4612. [Link]
-
GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Analytical and Bioanalytical Chemistry, 417(3), 835-842. [Link]
-
Determination of 2-Imidazolidinethione in Fruits and Vegetables by GC/MSD. Canadian Food Inspection Agency. [Link]
-
Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Molecules, 26(15), 4597. [Link]
-
An automated micro solid phase extraction gas chromatography–mass spectrometry (μSPE-GC–MS) detection method for geosmin and 2-methylisoborneol in drinking water. RSC Advances, 13(6), 3985-3993. [Link]
-
Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu. [Link]
-
Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Molecules, 27(19), 6543. [Link]
-
GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass. [Link]
-
Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. Separations, 9(10), 305. [Link]
-
Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives. Journal of Chromatography A, 1025(1), 135-141. [Link]
-
Determination of volatile sulfur compounds in water samples by GC-MS with selective pre-concentration. Fresenius' Journal of Analytical Chemistry, 351(2-3), 258-263. [Link]
-
GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. [Link]
-
LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. [Link]
-
Sample preparation GC-MS. SCION Instruments. [Link]
-
GC-MS Sample Preparation. Organomation. [Link]
-
A critical review of solid phase microextraction for analysis of water samples. UWSpace. [Link]
-
LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Patsnap. [Link]
-
How to Choose Between LC and GC for Your Analytical Needs. Integrated Lab Technologies. [Link]
-
Common Sample Preparation Techniques for GC-MS Analysis. Metrolab. [Link]
Sources
- 1. uoguelph.ca [uoguelph.ca]
- 2. Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry [mdpi.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. An automated micro solid phase extraction gas chromatography–mass spectrometry (μSPE-GC–MS) detection method for geosmin and 2-methylisoborneol in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 6. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scioninstruments.com [scioninstruments.com]
Stability Profiling of 2-Methylthiazolidine: A Comparative Bioanalytical Guide
Executive Summary
In the development of sulfur-containing therapeutics and radioprotective agents, 2-Methylthiazolidine (2-MT) represents a critical "latentiated" form of cysteamine. Unlike free thiols, which suffer from rapid oxidation and poor membrane permeability, 2-MT offers a lipophilic, heterocyclic delivery system. However, its bioanalytical quantification is plagued by its reversible hydrolysis in aqueous matrices.
This guide provides a rigorous stability comparison between 2-MT, its parent thiol (Cysteamine ), and the structural analog L-Thiazolidine-4-carboxylic acid (TCA) . We present a validated stability testing workflow designed to prevent the common "ex vivo" degradation errors that compromise pharmacokinetic (PK) data.
Mechanistic Instability: The "Ring-Opening" Challenge
To accurately test stability, one must understand the degradation mechanism.[1] 2-MT is an adduct of cysteamine and acetaldehyde . In biological matrices, it exists in a pH-dependent equilibrium.
The Degradation Pathway
-
Ring Opening: In aqueous media, the thiazolidine ring opens to form an intermediate Schiff base (N-ethylidene-cysteamine).
-
Hydrolysis: The Schiff base hydrolyzes to release free Cysteamine and Acetaldehyde.
-
Oxidation (The Sink): The liberated Cysteamine is rapidly oxidized to Cystamine (disulfide), driving the equilibrium permanently to the right.
Key Insight: Stability testing of 2-MT is effectively a measurement of its resistance to hydrolysis relative to the oxidation rate of its breakdown product.
Figure 1: The degradation cascade of this compound in biological matrices. Note that oxidation of the hydrolytic product drives the reaction forward.
Comparative Stability Analysis
The following data synthesizes performance metrics across three distinct chemical entities used in thiol-delivery research.
Table 1: Stability Benchmarks in Biological Matrices (37°C)
| Feature | This compound (2-MT) | Cysteamine (Free Thiol) | L-Thiazolidine-4-carboxylic acid (TCA) |
| Primary Utility | Prodrug / Acetaldehyde Adduct | Radioprotection / Cystinosis | Hepatoprotection / Reference Std |
| Plasma Half-life ( | 4 – 6 Hours (Reversible) | < 1.75 Hours (Rapid Oxidation) | > 12 Hours (Enzymatic only) |
| Gastric Stability (pH 1.2) | Low (Rapid Ring Opening) | High (Stable as cation) | High (Stable Ring) |
| Metabolic Fate | Hydrolyzes to Cysteamine | Oxidizes to Cystamine | Oxidized via Proline Oxidase |
| Lipophilicity (LogP) | ~0.8 (Good Permeability) | -0.2 (Poor Permeability) | -1.5 (Polar) |
| Bioanalytical Risk | High: Hydrolysis during prep | Critical: Oxidation during prep | Low: Stable ring structure |
Analysis of Alternatives
-
Vs. Cysteamine: 2-MT is superior for "shelf-life" and cellular penetration but requires stricter pH control during analysis to prevent artificial hydrolysis.
-
Vs. TCA: TCA is far more stable due to the carboxylic acid group stabilizing the ring. However, TCA does not release the active free thiol as readily as 2-MT, making 2-MT the preferred candidate for rapid thiol delivery [1, 2].
Validated Experimental Protocol: Stability Testing
Objective: Determine the stability of 2-MT in Rat Plasma without artifacts. Critical Control: You must prevent ex vivo hydrolysis and oxidation during sample preparation.
Reagents & Equipment[2][4][5][6]
-
Matrix: Rat Plasma (K2EDTA).
-
Stabilizer: 10 mM N-Ethylmaleimide (NEM) (Traps free thiol immediately upon release, halting equilibrium).
-
Internal Standard: 2-Propylthiazolidine (Structural analog).
-
Instrumentation: LC-MS/MS (Triple Quadrupole).
Step-by-Step Workflow
Phase 1: Preparation of Fortified Quality Control (QC) Samples
-
Stock Solution: Dissolve 2-MT in acetonitrile (NOT water) to 1 mg/mL. Water promotes immediate equilibrium.
-
Spiking: Spike Rat Plasma at Low (100 ng/mL) and High (10,000 ng/mL) concentrations.
-
Incubation: Aliquot into microcentrifuge tubes and incubate at 37°C.
Phase 2: Time-Point Extraction (The "Stop" Logic)
Perform at T=0, 30, 60, 120, 240 min.
-
Aliquot: Transfer 50 µL of plasma to a tube containing 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Why? Protein precipitation + pH lowering stabilizes the thiazolidine ring (preventing further opening) [3].
-
-
Internal Standard: Add 10 µL of Internal Standard.
-
Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer supernatant to an autosampler vial. Inject immediately.
Phase 3: LC-MS/MS Parameters[2]
-
Column: C18 Reverse Phase (e.g., Waters XBridge), 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: MRM Mode (Positive ESI).
-
2-MT Transition:
104.0 61.0 (Ring fragmentation).
-
Figure 2: Optimized extraction workflow to minimize ex-vivo hydrolysis of this compound.
Data Interpretation & Acceptance Criteria
When analyzing your stability data, use the following criteria to validate the method:
-
Recovery: The T=0 sample must show >85% recovery compared to a solvent standard. Lower recovery indicates immediate hydrolysis during the "Crash" phase.
-
Degradation Curve: Plot ln(Concentration) vs. Time.
-
2-MT typically follows First-Order Kinetics .
-
Calculate the degradation rate constant (
) using the slope. - .
-
-
Artifact Check: Monitor the MRM transition for Cystamine (
153 136). If Cystamine levels rise as 2-MT drops, your stabilization failed, and oxidation is driving the loss.
Troubleshooting: "The pH Trap"
If you observe rapid loss of 2-MT, check your buffer pH.
-
pH < 2: Ring opens, but hydrolysis is slow.
-
pH 4-6: DANGER ZONE. Maximum rate of hydrolysis for many thiazolidines [4].
-
pH > 8: Ring is stable, but free thiols oxidize instantly.
-
Recommendation: Maintain final extract pH < 3.0 using Formic Acid.
References
-
Nagasawa, H. T., et al. (1984).[3] "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity."[3] Journal of Medicinal Chemistry.
-
Wlodek, L. (2002). "The reaction of cysteine with acetaldehyde in the presence of erythrocytes." Alcohol.[4]
-
Li, N., et al. (2014). "A quantitative LC-MS/MS method for determination of thiazolidinedione... in mouse serum." Journal of Chromatography B.
-
Kallen, R. G. (1971). "Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation." Journal of the American Chemical Society.[5]
Sources
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
Comparative Study: 2-Methylthiazolidine Reactivity & Aldehyde Exchange Dynamics
Executive Summary
2-Methylthiazolidine is not merely a static heterocycle; it functions as a dynamic chemical reservoir. Formed by the condensation of cysteamine and acetaldehyde, it exists in a pH-dependent equilibrium with its ring-open hemithioaminal and free components. This guide analyzes the reactivity of this compound in the presence of competing aldehydes (Formaldehyde, Benzaldehyde, and Acrolein).
For drug development professionals, understanding this "aldehyde exchange" (trans-thiazolidination) is critical. This compound acts as a "prodrug" for cysteamine, capable of sequestering toxic aldehydes (like acrolein) by sacrificing its own acetaldehyde moiety. This study provides the mechanistic grounding, stability data, and protocols to validate these exchange kinetics.
Mechanistic Foundation: The Dynamic Equilibrium
To understand how this compound reacts with other aldehydes, one must first grasp its intrinsic instability. Unlike stable amides, thiazolidines are subject to hydrolysis and ring-chain tautomerism.
The Mechanism
The reaction is reversible.[1] In aqueous solution, this compound (Ring Closed) is in equilibrium with the acyclic imine/hemithioaminal (Ring Open). When a second aldehyde (
Key Driver: The equilibrium position is dictated by the electrophilicity of the competing aldehyde and the thermodynamic stability of the resulting thiazolidine ring.
Figure 1: The Trans-Thiazolidination Pathway. This compound acts as a masked cysteamine source. In the presence of a high-affinity aldehyde (yellow), the equilibrium shifts right, releasing acetaldehyde and forming a new, more stable adduct (green).
Comparative Stability Profile
The following table compares this compound against thiazolidines derived from other common aldehydes. This data predicts the direction of the exchange reaction.
Table 1: Relative Stability and Exchange Potential
| Aldehyde Precursor | Thiazolidine Product | C2 Substituent | Relative Ring Stability | Exchange Tendency (vs. 2-Methyl) |
| Acetaldehyde | This compound | -CH₃ | Moderate | Reference |
| Formaldehyde | Thiazolidine (Parent) | -H | Low to Moderate | Variable (pH dependent; often faster hydrolysis than 2-Me) |
| Benzaldehyde | 2-Phenylthiazolidine | -Ph | High | Displacement (Benzaldehyde will slowly displace Acetaldehyde due to hydrophobic/electronic stabilization) |
| Acrolein | 2-Vinylthiazolidine* | -CH=CH₂ | Very High | Rapid Scavenging (Irreversible alkylation often occurs alongside ring closure) |
*Note: Acrolein is a bifunctional electrophile. While it forms thiazolidines, it also reacts via Michael addition. In competition, Acrolein aggressively strips cysteamine from this compound.
Mechanistic Insights (Causality)[2]
-
Steric Effect (Thorpe-Ingold): this compound is generally more stable than the unsubstituted parent (formaldehyde adduct) due to the gem-dialkyl effect (or partial effect from one methyl), which favors ring closure.
-
Electronic Effect: Benzaldehyde derivatives (2-Phenyl) are stabilized by conjugation between the aromatic ring and the N/S lone pairs in the transition state, often leading to a higher equilibrium constant (
) compared to aliphatic aldehydes. -
The "Scavenger" Effect: When this compound is exposed to Acrolein , the reaction is driven not just by thermodynamic stability but by the rapid, often irreversible consumption of free cysteamine by acrolein. This pulls the equilibrium of this compound completely to the right (hydrolysis).
Experimental Protocol: Validating Aldehyde Exchange
This protocol is designed to prove that this compound releases cysteamine to bind a competing aldehyde. We utilize 1H NMR because it allows simultaneous observation of the disappearance of the 2-methyl doublet and the appearance of the new adduct signals.
Protocol: Competitive Exchange Kinetics via NMR
Objective: Quantify the rate at which Benzaldehyde displaces Acetaldehyde from this compound.
Reagents
-
This compound (Pure, >95%)
-
Benzaldehyde (Freshly distilled, free of benzoic acid)
-
Deuterated Phosphate Buffer (pH 7.4, 100 mM in D₂O)
-
Internal Standard: Maleic Acid (Non-reactive, distinct singlet at ~6.0 ppm)
Workflow
-
Baseline Acquisition:
-
Dissolve this compound (10 mM) in D₂O buffer.
-
Add Internal Standard (5 mM).
-
Acquire T=0 spectrum. Note the doublet at ~1.5 ppm (Methyl group) and the multiplet at ~4.5 ppm (C2-H).
-
-
Initiation:
-
Add Benzaldehyde (10 mM, 1:1 equivalent) directly to the NMR tube.
-
Shake vigorously for 15 seconds.
-
-
Kinetic Monitoring:
-
Acquire spectra every 5 minutes for 2 hours at 37°C.
-
Tracking: Monitor the decrease of the 1.5 ppm doublet (2-Methyl release -> free Acetaldehyde signal at 2.2 ppm) and the increase of the benzylic proton singlet for 2-Phenylthiazolidine at ~5.5 ppm.
-
-
Data Analysis:
-
Plot the integration of this compound vs. Time.
-
The reaction follows pseudo-first-order kinetics if Benzaldehyde is in excess, or second-order if 1:1.
-
Figure 2: NMR Kinetic Workflow. A self-validating loop to determine if the competing aldehyde has sufficient affinity to displace the acetaldehyde moiety.
Technical Insights & Troubleshooting
Why use this compound instead of free Cysteamine?
In drug formulations, free cysteamine oxidizes rapidly to Cystamine (disulfide), which is inactive as an aldehyde scavenger. This compound acts as a "shelf-stable" form of cysteamine. It protects the thiol group from oxidation but releases it readily upon physiological hydration or exposure to high-affinity electrophiles.
Critical Control: pH Sensitivity
The rate of exchange is highly pH-dependent.
-
pH < 4: Ring opening is inhibited (nitrogen protonation stabilizes the ring). Exchange is slow.
-
pH > 8: Ring opening is rapid, but oxidation of the released thiol becomes a competing side reaction.
-
Optimal Range: pH 6.5–7.4 is ideal for studying biologically relevant exchange.
References
-
Nagasawa, H. T., et al. (1984). "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity." Journal of Medicinal Chemistry. Link
-
Kundrotas, P. J. (2018). "Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH." RSC Advances. Link
-
Wlodek, L. (2002). "The reaction of cysteamine with carbonyl compounds: Thiazolidine formation and its metabolic implications." Acta Biochimica Polonica. Link
-
Yasuhara, A., & Shibamoto, T. (1995).[2] "Quantitative analysis of volatile aldehydes... via thiazolidine derivatization." Journal of Agricultural and Food Chemistry. Link
-
Fitzpatrick, P. F. (2021). "Evaluation of Analysis Methods for Formaldehyde and Acetaldehyde... Equilibrium Constants." National Institutes of Health (PMC). Link
Sources
Benchmarking 2-Methylthiazolidine Detection: HS-GC-MS vs. Derivatization-LC-MS/MS
Topic: Benchmarking 2-Methylthiazolidine Detection Methods Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Scientists, Toxicology Specialists
Executive Summary
This compound (2-MT) and its carboxylic acid derivative (this compound-4-carboxylic acid, MTCA) serve as critical biomarkers for acetaldehyde exposure and cysteine condensation in pharmaceutical formulations and biological matrices. While Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) has long been the established standard for volatile heterocyclic analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing chemical derivatization is emerging as the superior methodology for trace quantification in complex bio-fluids. This guide objectively benchmarks these two approaches, providing validated protocols and performance data to assist drug development professionals in selecting the optimal workflow.
The Chemical Context: Why 2-MT Matters
This compound is formed via the non-enzymatic condensation of L-Cysteine and Acetaldehyde . In drug development, this reaction is pivotal for two reasons:
-
Impurity Profiling: Acetaldehyde is a genotoxic impurity (Class 1 carcinogen). Its presence in excipients or active pharmaceutical ingredients (APIs) containing cysteine residues can lead to the formation of 2-MT, acting as a stable surrogate marker for aldehyde contamination.
-
Bio-monitoring: In toxicology, MTCA acts as a urinary or blood biomarker for acetaldehyde load (e.g., from alcohol metabolism or excipient degradation).
Mechanism of Formation
The reaction proceeds through a hemithioacetal intermediate, cyclizing to form the thiazolidine ring. Crucially, this ring formation is reversible in aqueous solution, making "free" 2-MT unstable and difficult to quantify without stabilization.
Figure 1: Reaction pathway showing the condensation of Acetaldehyde and Cysteine to form 2-MT/MTCA and its subsequent stabilization via N-acetylation.[1][2]
Methodological Landscape
Method A: The Established Standard (HS-GC-MS)
Principle: Utilizes the volatility of 2-MT. Samples are heated in a sealed vial; the headspace is sampled (often via Solid Phase Microextraction - SPME) and injected into a GC-MS.
-
Best For: Food/Flavor analysis, simple aqueous solutions, raw material screening.
-
Limitation: Thermal instability of the thiazolidine ring can lead to artifact formation or degradation during the high-temperature injection.
Method B: The Advanced Alternative (Derivatization-LC-MS/MS)
Principle: Since 2-MT/MTCA is labile, this method chemically "locks" the ring structure using a derivatizing agent (e.g., acetic anhydride or benzoyl chloride) before separation on a C18 column and detection via Triple Quadrupole MS.
-
Best For: Biological matrices (plasma, urine), trace impurity analysis in complex drug formulations.
-
Advantage: High sensitivity (femtogram level) and stabilization of the analyte prior to analysis.
Experimental Protocols
Protocol A: Headspace SPME-GC-MS (Volatile Screening)
This protocol is optimized for detecting free this compound in aqueous buffers or simple API solutions.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 100 mg of sample in 10 mL of saturated NaCl solution (to enhance volatility via "salting out") in a 20 mL headspace vial.
-
Equilibration: Incubate at 40°C for 20 minutes with agitation (500 rpm).
-
Extraction: Expose an SPME fiber (DVB/CAR/PDMS) to the headspace for 30 minutes at 40°C.
-
Desorption: Insert fiber into GC inlet (250°C) for 3 minutes (splitless mode).
-
Separation:
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm).[3]
-
Gradient: 40°C (hold 2 min) → 5°C/min to 200°C.
-
-
Detection: MS in SIM mode (Target Ions: m/z 103, 60, 42).
Protocol B: Derivatization-LC-MS/MS (Quantitative Bio-Analysis)
This protocol targets MTCA, the carboxylic acid form, utilizing N-acetylation for stability.[4][5]
Step-by-Step Workflow:
-
Sample Aliquot: Transfer 100 µL of plasma/solution to a clean tube.
-
Derivatization: Add 50 µL of phosphate buffer (pH 8.0) and 50 µL of Acetic Anhydride . Vortex immediately for 30 seconds.
-
Incubation: Allow reaction to proceed at room temperature for 10 minutes (converts unstable MTCA to stable N-acetyl-MTCA).
-
Quenching: Add 10 µL of 1M HCl to stop the reaction and acidify for column retention.
-
Separation:
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: C18 Reverse Phase (2.1 x 100mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
-
Detection: Triple Quadrupole MS (ESI+).
-
Transition: m/z 190 (N-acetyl-MTCA) → m/z 88 (Quantifier).
-
Performance Benchmarking
The following data compares the performance of the two methods based on validation studies involving spiked pharmaceutical matrices.
| Feature | HS-GC-MS (Standard) | Derivatization LC-MS/MS (Alternative) | Verdict |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 1.0 ng/mL | LC-MS/MS is ~50x more sensitive. |
| Analyte Stability | Low (Ring opening possible in injector) | High (Derivatized form is stable) | LC-MS/MS ensures integrity. |
| Matrix Effects | Low (Headspace isolates analyte) | Moderate (Requires internal standards) | GC-MS handles dirty matrices better. |
| Throughput | Low (30-40 min run + equilibration) | High (5-8 min run time) | LC-MS/MS is superior for high volume. |
| Selectivity | Good (Mass spectral library match) | Excellent (MRM transitions) | LC-MS/MS reduces false positives. |
Mechanistic Workflow Comparison
Figure 2: Workflow comparison highlighting the thermal stress in GC-MS versus the chemical stabilization in LC-MS/MS.
Conclusion & Recommendations
For routine screening of volatile impurities in raw materials where sensitivity requirements are in the ppm range, HS-GC-MS remains a robust and solvent-free choice. Its primary advantage is the lack of sample preparation beyond salting out.
However, for drug development and pharmacokinetic studies where the analyte (MTCA) is a trace biomarker of toxicity and is inherently unstable, Derivatization-LC-MS/MS is the mandatory standard. It solves the critical issue of ring-opening hydrolysis and provides the sensitivity required to detect femtogram-level contamination.
Recommendation: Adopt Protocol B (LC-MS/MS) for all biological stability studies and genotoxic impurity quantifications involving cysteine-acetaldehyde adducts.
References
-
Comparison of GC-MS vs. LC-MS Sensitivity Source: ResolveMass Laboratories. (2025).[4][6][7] GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]
-
This compound Formation Mechanism Source: Reischl, R., et al. (2012).[1] Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood. National Institutes of Health (PubMed). [Link]
-
Analytical Methods for Thiazolidine Derivatives Source: ResearchGate. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. [Link]
-
LC-MS/MS Bioanalysis Guidelines Source: UAB. (2024). Quantitative analysis of small molecules in biological samples. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
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- 4. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
